molecular formula C10H16O2 B131199 Ethyl cyclohexylideneacetate CAS No. 1552-92-7

Ethyl cyclohexylideneacetate

Cat. No.: B131199
CAS No.: 1552-92-7
M. Wt: 168.23 g/mol
InChI Key: MCWDXHYYYNGYGK-UHFFFAOYSA-N
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Description

Ethyl cyclohexylideneacetate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-cyclohexylideneacetate
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InChI

InChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWDXHYYYNGYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10165856
Record name Ethyl cyclohexylideneacetate
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Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1552-92-7
Record name Acetic acid, 2-cyclohexylidene-, ethyl ester
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Record name Ethyl cyclohexylideneacetate
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Record name Ethyl cyclohexylideneacetate
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Record name Ethyl cyclohexylideneacetate
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Record name ETHYL CYCLOHEXYLIDENEACETATE
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Foundational & Exploratory

Ethyl Cyclohexylideneacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1552-92-7

This technical guide provides an in-depth overview of ethyl cyclohexylideneacetate, a versatile organic compound with significant applications in research and development, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a clear liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 1552-92-7[2][3]
Molecular Formula C₁₀H₁₆O₂[1][2][3]
Molecular Weight 168.23 g/mol [1][2][3]
Boiling Point 48-49 °C at 0.02 mmHg; 235.9 °C at 760 mmHg[2][4]
Density 1.05 g/cm³[4]
Refractive Index (n²⁵D) 1.4755[2]
Flash Point 112.9 °C[4]
Vapor Pressure 0.0488 mmHg at 25 °C[4]
Solubility Soluble in dichloromethane and ethyl acetate.[3][5]
InChI Key MCWDXHYYYNGYGK-UHFFFAOYSA-N[2]
SMILES CCOC(=O)C=C1CCCCC1[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic techniques have been used to analyze this compound, with data available from multiple sources.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for this compound.[6]

  • Infrared (IR) Spectroscopy : IR spectra, including ATR-IR, transmission IR, and vapor phase IR, have been recorded.[3][6]

  • Mass Spectrometry (MS) : Mass spectral data, typically from Gas Chromatography-Mass Spectrometry (GC-MS), is also available.[3][6]

  • Raman Spectroscopy : Raman spectral data has been collected for this compound.[3]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction offers high selectivity for the desired E-alkene and utilizes reagents that lead to easily removable byproducts.[7]

Horner-Wadsworth-Emmons Reaction Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Materials:

  • Sodium hydride (50% dispersion in mineral oil)

  • Dry benzene

  • Triethyl phosphonoacetate

  • Cyclohexanone

  • Ice bath

  • Dry nitrogen atmosphere

  • Standard laboratory glassware for organic synthesis (three-necked flask, stirrer, thermometer, condenser, dropping funnel)

Procedure:

  • Preparation of the Ylide:

    • A dry 500-mL, three-necked flask is purged with dry nitrogen and charged with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[2]

    • To this stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over a 45-50 minute period. The temperature is maintained at 30-35 °C, using cooling if necessary. Vigorous evolution of hydrogen will be observed.[2]

    • After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure the complete formation of the phosphonate carbanion.[2]

  • Reaction with Cyclohexanone:

    • To the resulting clear solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over a 30-40 minute period. The temperature is maintained at 20-30 °C using an ice bath.[2]

    • A gummy precipitate of sodium diethyl phosphate will form during the addition.[2]

    • After the addition is complete, the mixture is heated at 60-65 °C for 15 minutes.[2]

  • Work-up and Purification:

    • The reaction mixture is cooled to 15-20 °C, and the mother liquor is decanted from the precipitate.[2]

    • The gummy precipitate is washed with several portions of warm benzene.[2]

    • The combined mother liquor and washings are distilled at atmospheric pressure to remove the benzene.[2]

    • The product, this compound, is then distilled under reduced pressure, collecting the fraction at 48-49 °C (0.02 mmHg).[2] This yields 37-43 g (67-77%) of the pure product.[2]

Reaction Mechanism and Workflow

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism, which is a key concept in organic synthesis.

HWE_Reaction reagents Triethyl phosphonoacetate + NaH ylide Phosphonate Carbanion (Ylide) reagents->ylide Deprotonation intermediate Oxaphosphetane Intermediate ylide->intermediate Nucleophilic Addition ketone Cyclohexanone ketone->intermediate product This compound intermediate->product Elimination byproduct Sodium Diethyl Phosphate intermediate->byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][5] Its structural features make it a valuable building block for more complex molecules with therapeutic potential.

One notable application is in the synthesis of Venlafaxine, a widely used antidepressant.[1] The cyclohexylidene moiety is incorporated into the final drug structure, highlighting the importance of this intermediate.

Drug_Development_Logic start This compound synthesis Multi-step Chemical Synthesis start->synthesis Starting Material api Venlafaxine (API) synthesis->api Yields formulation Pharmaceutical Formulation api->formulation Incorporated into drug Antidepressant Drug Product formulation->drug Results in

Caption: Logical workflow illustrating the role of this compound in drug development.

Furthermore, research has indicated that this compound and related compounds may exhibit biological activity, such as the inhibition of gabapentin activity.[8] This suggests potential for this chemical scaffold in the discovery of new therapeutic agents.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The corresponding GHS pictogram is the "Irritant" symbol (exclamation mark).[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[9] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If swallowed or if respiratory irritation occurs, seek medical attention.[9]

Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety guidance. Always consult the latest SDS for comprehensive safety information before handling this chemical.

References

what is the structure of Ethyl cyclohexylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Cyclohexylideneacetate

Abstract

This compound is an α,β-unsaturated ester with significant applications in organic synthesis and as an intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis via the Horner-Wadsworth-Emmons reaction are provided, along with a summary of its spectroscopic data. The reactivity of the compound, particularly as a substrate for conjugate additions, is discussed in the context of its applications in drug development and the synthesis of more complex molecules.

Chemical Identity and Structure

This compound is a molecule featuring a cyclohexylidene group attached to an ethyl acetate moiety via a double bond.[1] The IUPAC name for this compound is ethyl 2-cyclohexylideneacetate.[2][3] The presence of the carbon-carbon double bond conjugated to the carbonyl group of the ester classifies it as an α,β-unsaturated ester, which imparts specific reactivity to the molecule.[1]

Identifier Value
IUPAC Name ethyl 2-cyclohexylideneacetate[2][3]
CAS Number 1552-92-7[1][2][4]
Molecular Formula C₁₀H₁₆O₂[2][5]
Molecular Weight 168.23 g/mol [2][4][5]
SMILES CCOC(=O)C=C1CCCCC1[2][5]
InChI Key MCWDXHYYYNGYGK-UHFFFAOYSA-N[1][2][3]

Table 1: Chemical Identifiers for this compound

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[4][6] It is soluble in organic solvents such as dichloromethane and ethyl acetate.[7] A summary of its key physicochemical properties is presented in Table 2.

Property Value
Appearance Clear colorless liquid[4][6]
Boiling Point 48-49 °C at 0.02 mmHg[8][9][10]
Refractive Index n²⁵D 1.4755[8][9] or 1.4770-1.4810 at 20°C[6]
Solubility Soluble in dichloromethane, ethyl acetate[7]

Table 2: Physicochemical Properties of this compound

Synthesis

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the olefination of cyclohexanone with a phosphonate carbanion, typically generated from triethyl phosphonoacetate and a base. The HWE reaction is often preferred over the Wittig reaction for preparing olefins with adjacent electron-withdrawing groups due to its generally higher yields and simpler purification.[8][9] An older, less efficient method involves the Reformatsky reaction.[1][8]

Horner-Wadsworth-Emmons Reaction Workflow

The synthesis commences with the deprotonation of triethyl phosphonoacetate by a strong base, such as sodium hydride, to form a phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone, forming a betaine intermediate which subsequently eliminates to yield the desired α,β-unsaturated ester and a water-soluble phosphate byproduct.

HWE_Synthesis reac1 Triethyl phosphonoacetate intermed1 Phosphonate Carbanion reac1->intermed1 + NaH - H₂ reac2 Sodium Hydride (Base) reac3 Cyclohexanone prod This compound reac3->prod intermed1->prod + Cyclohexanone

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Spectroscopic Data Summary

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. Various spectroscopic techniques are used to characterize this compound.

Technique Description
¹H NMR The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic proton, and the protons of the cyclohexyl ring.
¹³C NMR The carbon NMR spectrum displays signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, and the carbons of the cyclohexyl ring.[11]
IR Spectroscopy The infrared spectrum exhibits a strong absorption band for the C=O stretching of the conjugated ester and a band for the C=C stretching of the alkene.[2]
Mass Spectrometry Mass spectral data can be used to determine the molecular weight and fragmentation pattern of the molecule.[2][11]

Table 3: Summary of Spectroscopic Data for this compound

Chemical Reactivity and Applications in Drug Development

Reactivity Profile

The reactivity of this compound is dominated by the α,β-unsaturated ester functionality.[1] The carbon-carbon double bond is electron-deficient due to the electron-withdrawing nature of the adjacent ester group, making it susceptible to nucleophilic attack at the β-position in a Michael (conjugate) addition reaction.[1] This reactivity is fundamental to its use as a building block in organic synthesis. The double bond can also undergo other transformations such as conjugate reduction and cycloaddition reactions.[1] For instance, it can be reduced to ethyl cyclohexylacetate.[1][12]

Michael_Addition substrate This compound enolate Enolate Intermediate substrate->enolate nucleophile Nucleophile (Nu⁻) nucleophile->enolate 1,4-addition product Michael Adduct enolate->product Protonation

Caption: General scheme of a Michael addition reaction with this compound.

Applications

This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[7] Its ability to undergo conjugate additions allows for the introduction of various functionalities, which is a key strategy in the construction of molecular frameworks for drug candidates. It has been reported to show inhibitory activity against gabapentin, phosphoranes, and aldehydes.[4]

Detailed Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

The following protocol is based on a procedure published in Organic Syntheses.[8][9]

Materials:

  • Sodium hydride (50% dispersion in mineral oil)

  • Dry benzene

  • Triethyl phosphonoacetate

  • Cyclohexanone

Procedure:

  • A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.

  • The flask is charged with 16 g (0.33 mole) of a 50% sodium hydride dispersion and 100 ml of dry benzene.[9]

  • To the stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over 45-50 minutes, maintaining the temperature at 30-35°C with cooling if necessary. Vigorous hydrogen evolution will be observed.[9]

  • After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure complete formation of the phosphonate carbanion.[8]

  • To the resulting solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over 30-40 minutes, maintaining the temperature at 20-30°C with an ice bath.[8] A gummy precipitate of sodium diethyl phosphate will form.

  • The mixture is then heated at 60-65°C for 15 minutes.[8]

  • After cooling to 15-20°C, the mother liquor is decanted from the precipitate. The precipitate is washed with several portions of hot benzene.[8][9]

  • The combined mother liquor and washings are distilled at atmospheric pressure to remove the benzene.

  • The product, this compound, is then distilled under reduced pressure, collecting the fraction at 48-49°C (0.02 mm).[8][9] The expected yield is 37-43 g (67-77%).[8][9]

References

An In-depth Technical Guide to Ethyl Cyclohexylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthesis of ethyl cyclohexylideneacetate, a valuable reagent in organic synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueCitations
Molecular Formula C₁₀H₁₆O₂[1][2][3][4][5][6]
Molecular Weight 168.23 g/mol [1][2]
IUPAC Name ethyl 2-cyclohexylideneacetate[5][7]
CAS Number 1552-92-7[1][3][6]
Physical Form Clear Liquid[1][5]

Synthesis of this compound

A primary and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[8] This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound, in this case, cyclohexanone.[8] The HWE reaction is often preferred over the Wittig reaction for preparing olefins with adjacent electron-withdrawing groups.[9][10]

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • Sodium hydride (50% dispersion in mineral oil)[9][10]

  • Dry benzene[9][10]

  • Triethyl phosphonoacetate[9][10]

  • Cyclohexanone[9][10]

Procedure:

  • A dry, three-necked flask is charged with sodium hydride and dry benzene under a nitrogen atmosphere.[10]

  • Triethyl phosphonoacetate is added dropwise to the stirred mixture, maintaining a temperature of 30-35°C. Hydrogen gas will evolve during this step.[10]

  • After the addition is complete, the mixture is stirred for one hour at room temperature to ensure the complete formation of the phosphonate carbanion.[9]

  • Cyclohexanone is then added dropwise, keeping the temperature between 20-30°C with cooling. A precipitate of sodium diethyl phosphate will form.[9]

  • The mixture is heated to 60-65°C for 15 minutes.[9]

  • After cooling, the mother liquor is decanted. The precipitate is washed with warm benzene.[9][10]

  • The benzene is distilled from the combined mother liquor and washes.[9][10]

  • The final product, this compound, is purified by vacuum distillation.[9][10]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product NaH Sodium Hydride (NaH) Anion_Formation Anion Formation NaH->Anion_Formation Benzene Dry Benzene Benzene->Anion_Formation Phosphonate Triethyl Phosphonoacetate Phosphonate->Anion_Formation Cyclohexanone Cyclohexanone Addition Addition of Cyclohexanone Cyclohexanone->Addition Anion_Formation->Addition Formed Anion Reaction Reaction & Heating Addition->Reaction Decant Decant Mother Liquor Reaction->Decant Wash Wash Precipitate Decant->Wash Distill_Benzene Distill Benzene Wash->Distill_Benzene Vacuum_Distill Vacuum Distillation Distill_Benzene->Vacuum_Distill Final_Product This compound Vacuum_Distill->Final_Product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

References

Spectroscopic Profile of Ethyl Cyclohexylideneacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl cyclohexylideneacetate (CAS No. 1552-92-7), a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. The data presented here was acquired using a Varian A-60D instrument.[1]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~5.6Singlet1H=CH (vinylic proton)
4.12Quartet2H-OCH₂CH₃
2.85Multiplet2HAllylic protons on cyclohexyl ring
2.20Multiplet2HAllylic protons on cyclohexyl ring
1.60Multiplet6HCyclohexyl ring protons
1.25Triplet3H-OCH₂CH₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The following data is based on spectra obtained in Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as the reference.[2]

Chemical Shift (δ) ppm Assignment
~166C=O (ester carbonyl)
~160=C (quaternary vinylic carbon)
~115=CH (vinylic carbon)
~60-OCH₂CH₃
~38Allylic carbon on cyclohexyl ring
~30Cyclohexyl ring carbon
~28Cyclohexyl ring carbon
~26Cyclohexyl ring carbon
~14-OCH₂CH₃

Note: These are approximate chemical shifts. For precise assignments, 2D NMR techniques such as HSQC and HMBC are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands, typically recorded as a neat liquid film.[1]

Frequency (cm⁻¹) Intensity Assignment
~2930StrongC-H stretch (cyclohexyl)
~2860StrongC-H stretch (cyclohexyl)
~1715Very StrongC=O stretch (α,β-unsaturated ester)
~1650MediumC=C stretch (alkene)
~1170StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The data is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS).

m/z Relative Intensity (%) Possible Fragment
168Moderate[M]⁺ (Molecular Ion)
123High[M - OCH₂CH₃]⁺
95High[C₇H₁₁]⁺
67Very High[C₅H₇]⁺

Note: The fragmentation pattern can be complex and is influenced by the ionization energy.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: ~200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place a single drop of this compound onto the surface of one salt plate.

  • Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the prepared salt plate assembly in the spectrometer's sample holder.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the major absorption peaks with their corresponding wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

GC Parameters (Typical):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

MS Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak [M]⁺.

  • Analyze the major fragment ions and propose fragmentation pathways.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structural Confirmation Synthesis Synthesis & Purification of This compound Purity_Check Initial Purity Assessment (e.g., TLC, GC) Synthesis->Purity_Check IR FT-IR Spectroscopy Purity_Check->IR NMR NMR Spectroscopy Purity_Check->NMR MS Mass Spectrometry (GC-MS) Purity_Check->MS IR_Data Identify Functional Groups (C=O, C=C, C-O) IR->IR_Data NMR_Data Determine Proton & Carbon Environments, Connectivity NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Elucidation Combine all data for final structure confirmation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Logical workflow for the spectroscopic analysis and structural confirmation of this compound.

This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to adapt these methodologies to their specific instrumentation and analytical requirements.

References

Synthesis of Ethyl Cyclohexylideneacetate from Cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of ethyl cyclohexylideneacetate from cyclohexanone, a valuable reaction in organic chemistry with applications in the synthesis of various organic molecules. This document details the prevalent methodologies, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound is a α,β-unsaturated ester that serves as a versatile intermediate in organic synthesis. Its synthesis from the readily available starting material, cyclohexanone, has been approached through several key olefination reactions. This guide will focus on the most effective and commonly employed methods, providing detailed procedural information and comparative data. The primary methods discussed are the Horner-Wadsworth-Emmons reaction and the Reformatsky reaction. While the Wittig reaction is a cornerstone of olefination chemistry, it is often less satisfactory for the preparation of olefins with adjacent electron-withdrawing groups, such as in the target molecule.[1][2]

Horner-Wadsworth-Emmons (HWE) Reaction: The Method of Choice

The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for the synthesis of this compound from cyclohexanone, offering high yields and stereoselectivity for the (E)-alkene.[3] This reaction utilizes a stabilized phosphonate carbanion, which is more reactive than the corresponding ylide used in the Wittig reaction, to react with aldehydes or ketones.[3]

Reaction Pathway

The HWE reaction begins with the deprotonation of a phosphonate ester, in this case, triethyl phosphonoacetate, by a strong base to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone. The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the desired alkene product, this compound.

HWE_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclohexanone Cyclohexanone Betaine Betaine Intermediate Cyclohexanone->Betaine + Phosphonate Carbanion Triethylphosphonoacetate Triethyl Phosphonoacetate Phosphonate_Carbanion Phosphonate Carbanion Triethylphosphonoacetate->Phosphonate_Carbanion + Base Base Base (e.g., NaH) Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Product This compound Oxaphosphetane->Product Elimination Byproduct Sodium Diethyl Phosphate Oxaphosphetane->Byproduct Elimination

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[1][2]

Materials:

  • Cyclohexanone

  • Triethyl phosphonoacetate

  • Sodium hydride (50% dispersion in mineral oil)

  • Dry benzene

  • Ice bath

Procedure:

  • A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.

  • 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 ml of dry benzene are added to the flask.[1][2]

  • To the stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over 45–50 minutes, maintaining the temperature at 30–35°C with cooling if necessary.[1][2]

  • After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure the complete formation of the anion.[1][2]

  • 32.7 g (0.33 mole) of cyclohexanone is then added dropwise over 30–40 minutes, maintaining the temperature at 20–30°C using an ice bath.[1][2]

  • After the addition of cyclohexanone, the mixture is heated to 60–65°C for 15 minutes.[1][2]

  • The reaction mixture is cooled, and the product is isolated by decanting the mother liquor from the precipitated sodium diethyl phosphate. The precipitate is washed with warm benzene.[1][2]

  • The combined benzene solutions are distilled to remove the solvent, and the residue is distilled under reduced pressure to yield the final product.[1][2]

Quantitative Data
ParameterValueReference
Yield 67–77% (37–43 g)[1][2]
Boiling Point 48–49°C at 0.02 mm Hg[1][2]
Refractive Index (n25D) 1.4755[1][2]

Reformatsky Reaction: An Alternative Approach

The Reformatsky reaction provides an alternative route to α,β-unsaturated esters, though it is generally considered a more laborious procedure with lower yields for this specific transformation compared to the HWE reaction.[1] The reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4][5]

Reaction Pathway

The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which then adds to the carbonyl group of cyclohexanone. The resulting β-hydroxy ester is typically dehydrated to yield the final α,β-unsaturated ester.[4][5]

Reformatsky_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclohexanone Cyclohexanone Beta_hydroxy_ester β-Hydroxy Ester Cyclohexanone->Beta_hydroxy_ester + Organozinc Reagent Ethyl_bromoacetate Ethyl Bromoacetate Organozinc_Reagent Organozinc Reagent (Reformatsky Enolate) Ethyl_bromoacetate->Organozinc_Reagent + Zinc Zinc Zinc Product This compound Beta_hydroxy_ester->Product Dehydration

Caption: Reformatsky reaction pathway.

Experimental Protocol

The following is a general procedure for a Reformatsky-type reaction.

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Activated zinc dust

  • Toluene

  • Iodine (catalyst)

Procedure:

  • A suspension of activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.[6]

  • Ethyl bromoacetate (2.0 eq) is added to the mixture.[6]

  • A solution of cyclohexanone (1.0 eq) in toluene is then added to the suspension.[6]

  • The resulting mixture is stirred at 90°C for 30 minutes.[6]

  • The reaction is cooled to 0°C and quenched with water.[6]

  • The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., MTBE).[6]

  • The combined organic phases are washed, dried, and concentrated under reduced pressure.[6]

  • The crude product, a β-hydroxy ester, is then subjected to dehydration conditions (e.g., acid catalysis) to yield this compound.

Quantitative Data

Yields for the Reformatsky reaction followed by dehydration to produce this compound are generally lower than those obtained via the HWE reaction.[1] Specific quantitative data for this exact transformation is not as readily available in the provided search results, but a yield of 86% is reported for the formation of the intermediate β-hydroxy ester in a related reaction.[6]

Experimental Workflow Overview

The general workflow for the synthesis of this compound involves reaction setup, the chemical transformation itself, and subsequent product isolation and purification.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup Assemble and Dry Glassware Reagents Charge Flask with Reactants and Solvent Setup->Reagents Addition Controlled Addition of Reagents Reagents->Addition Stirring Stirring at Controlled Temperature Addition->Stirring Quench Quench Reaction Stirring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Distillation under Reduced Pressure Solvent_Removal->Distillation Analysis Product Characterization Distillation->Analysis

Caption: General experimental workflow.

Conclusion

For the synthesis of this compound from cyclohexanone, the Horner-Wadsworth-Emmons reaction stands out as the superior method, providing high yields and a straightforward procedure. The detailed experimental protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field. While the Reformatsky reaction presents a viable alternative, it is generally less efficient for this particular synthesis. The provided information aims to facilitate the successful and reproducible synthesis of this important chemical intermediate.

References

A Technical Guide to the Historical Synthesis of Ethyl Cyclohexylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the synthetic history of key chemical intermediates is crucial for innovation and process optimization. Ethyl cyclohexylideneacetate, a valuable building block in organic synthesis, has been the subject of various synthetic approaches over the years. This technical guide provides an in-depth overview of the core historical methods for its preparation, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from laborious, low-yielding early methods to more efficient and selective modern techniques. The primary historical routes include the Reformatsky reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction, in particular, has emerged as the method of choice due to its superior yields and cleaner reaction profile.[1]

Comparative Analysis of Historical Synthesis Methods

The following table summarizes the quantitative data associated with the key historical synthesis methods for this compound, allowing for a clear comparison of their efficiencies.

Synthesis MethodKey ReagentsBaseSolventReaction Temperature (°C)Reaction TimeYield (%)Reference
Reformatsky ReactionCyclohexanone, Ethyl bromoacetate, Zinc-Not SpecifiedNot SpecifiedNot SpecifiedLow[1][2]
Wittig ReactionCyclohexanone, (Carbethoxymethylene)triphenylphosphoraneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGenerally Unsatisfactory[1][2]
Horner-Wadsworth-Emmons (HWE) Reaction Cyclohexanone, Triethyl phosphonoacetate Sodium Hydride Benzene 20-35 (initial), then 60-65 ~2.5 hours 67-77 [2][3]

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and efficient method for the synthesis of α,β-unsaturated esters like this compound.[1] The following protocol is based on the procedure detailed in Organic Syntheses.[2][3]

Materials and Equipment:
  • Dry, 500-mL, three-necked flask

  • Stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • Nitrogen gas source

  • Ice bath

  • Heating mantle

  • 20-cm Vigreux column

  • Distillation apparatus

Reagents:
  • Sodium hydride (50% dispersion in mineral oil), 16 g (0.33 mole)

  • Dry benzene, 100 mL

  • Triethyl phosphonoacetate, 74.7 g (0.33 mole)

  • Cyclohexanone, 32.7 g (0.33 mole)

Procedure:
  • Preparation of the Phosphonate Carbanion:

    • The dry, three-necked flask is purged with dry nitrogen and charged with 16 g of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[2]

    • To this stirred mixture, 74.7 g of triethyl phosphonoacetate is added dropwise over a 45–50 minute period.[2]

    • The temperature is maintained at 30–35°C during the addition, using cooling if necessary. Vigorous evolution of hydrogen is observed.[2]

    • After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure the complete formation of the phosphonate carbanion.[2]

  • Reaction with Cyclohexanone:

    • To the resulting nearly clear solution, 32.7 g of cyclohexanone is added dropwise over a 30–40 minute period.[2]

    • The temperature is maintained at 20–30°C using an ice bath.[2]

    • A gummy precipitate of sodium diethyl phosphate forms during the addition.[2]

    • The mixture is then heated at 60–65°C for 15 minutes, during which stirring becomes easier.[2]

  • Work-up and Purification:

    • The reaction mixture is cooled to 15–20°C, and the mother liquor is decanted from the precipitate.[2]

    • The gummy precipitate is washed with several 25-mL portions of benzene at 60°C, with decanting at 20°C.[2]

    • Benzene is distilled from the combined mother and wash liquors at atmospheric pressure.[2]

    • The product, this compound, is distilled through a 20-cm Vigreux column. The mineral oil remains as a pot residue.[2]

    • The final product is collected at 48–49°C (0.02 mm), yielding 37–43 g (67–77%).[2][3]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key historical synthesis methods for this compound.

Reformatsky_Reaction Cyclohexanone Cyclohexanone EtBromoacetate Ethyl bromoacetate ReformatskyReagent Reformatsky Reagent (Organozinc Intermediate) EtBromoacetate->ReformatskyReagent + Zn Zinc Zinc Intermediate β-hydroxy ester ReformatskyReagent->Intermediate + Cyclohexanone Dehydration Dehydration Intermediate->Dehydration Product This compound Dehydration->Product

Caption: The Reformatsky reaction pathway for this compound synthesis.

Wittig_Reaction Cyclohexanone Cyclohexanone Oxaphosphetane Oxaphosphetane Intermediate Cyclohexanone->Oxaphosphetane + Ylide PhosphoniumYlide Phosphonium Ylide ((Carbethoxymethylene)triphenylphosphorane) PhosphoniumYlide->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: The Wittig reaction pathway for this compound synthesis.

HWE_Reaction_Workflow TriethylPhosphonoacetate Triethyl phosphonoacetate PhosphonateCarbanion Phosphonate Carbanion TriethylPhosphonoacetate->PhosphonateCarbanion + NaH NaH Sodium Hydride (NaH) NaH->PhosphonateCarbanion Oxaphosphetane Oxaphosphetane Intermediate PhosphonateCarbanion->Oxaphosphetane + Cyclohexanone Cyclohexanone Cyclohexanone Cyclohexanone->Oxaphosphetane Product This compound Oxaphosphetane->Product PhosphateByproduct Sodium diethyl phosphate (water-soluble) Oxaphosphetane->PhosphateByproduct

Caption: The Horner-Wadsworth-Emmons reaction for this compound.

References

The Cyclohexylidene Moiety: A Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclohexylidene moiety, a common structural motif in organic chemistry, plays a pivotal role in a diverse array of synthetic transformations and is a key component in numerous biologically active molecules. Its rigid, sp²-hybridized exocyclic double bond and the conformational characteristics of the six-membered ring impart unique stereochemical and physicochemical properties to the molecules in which it resides. This technical guide provides a comprehensive overview of the synthesis of the cyclohexylidene group, its application as a protecting group, and its significance in medicinal chemistry and natural product synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

I. Synthesis of the Cyclohexylidene Moiety: Key Olefination Strategies

The construction of the cyclohexylidene group predominantly relies on the olefination of cyclohexanone and its derivatives. Several powerful methods have been developed for this transformation, each with its own advantages in terms of yield, stereoselectivity, and substrate scope.

The Wittig Reaction

The Wittig reaction is a widely used and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] The reaction of a cyclohexanone with a phosphonium ylide, typically generated from the corresponding phosphonium salt and a strong base, leads to the formation of a cyclohexylidene derivative.

Table 1: Wittig Reaction of Cyclohexanones - Representative Yields

SubstrateYlideBaseSolventYield (%)Reference
CyclohexanonePh₃P=CH₂n-BuLiTHF85-95[2]
4-tert-ButylcyclohexanonePh₃P=CH₂n-BuLiEther92[2]
2-MethylcyclohexanonePh₃P=CH₂t-BuOKTHF>85[2]

Experimental Protocol: Methylenation of 2-Methylcyclohexanone via Wittig Reaction [2]

1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add potassium tert-butoxide (1.0 equivalent) to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the characteristic orange-red color indicates the generation of the ylide.

2. Olefination Reaction:

  • In a separate flask under an inert atmosphere, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF.

  • Cool the ketone solution to 0 °C.

  • Slowly add the freshly prepared ylide solution to the stirred ketone solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the methylenecyclohexane derivative.

Reaction Mechanism: Wittig Reaction

Wittig_Reaction ketone Cyclohexanone betaine Betaine Intermediate ketone->betaine Nucleophilic Attack ylide Phosphonium Ylide (Ph₃P=CH₂) ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Cyclohexylidene Derivative oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->phosphine_oxide

Wittig reaction mechanism for cyclohexylidene synthesis.
The Tebbe Olefination

The Tebbe reagent provides a powerful alternative to the Wittig reaction, particularly for the methylenation of sterically hindered or enolizable ketones. It is also effective for converting esters and amides into enol ethers and enamines, respectively.[3] The active species is a Schrock-type titanium carbene.

Table 2: Tebbe Olefination of Cyclohexanones - Representative Yields

SubstrateReagentSolventYield (%)Reference
CyclohexanoneTebbe ReagentToluene84[4]
4,4-DimethylcyclohexanoneTebbe ReagentTHF95[4]

Experimental Protocol: Methylenation of a Diketone using Tebbe Reagent [3]

  • Dissolve the diketone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (1 mL per 67 µmol of substrate) and cool the solution to 0 °C under an inert atmosphere.

  • Add a solution of the Tebbe reagent (0.5 M in toluene, 3.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Dilute the mixture with diethyl ether and quench the reaction by the slow addition of aqueous sodium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by flash column chromatography to afford the methylenated product.

Reaction Mechanism: Tebbe Olefination

Tebbe_Olefination ketone Cyclohexanone oxatitanacyclobutane Oxatitanacyclobutane ketone->oxatitanacyclobutane [2+2] Cycloaddition tebbe Tebbe Reagent schrock Schrock Carbene (Cp₂Ti=CH₂) tebbe->schrock Activation schrock->oxatitanacyclobutane alkene Cyclohexylidene Derivative oxatitanacyclobutane->alkene Cycloreversion titanium_oxo Titanium Oxo Species oxatitanacyclobutane->titanium_oxo

Tebbe olefination mechanism.
The Peterson Olefination

The Peterson olefination utilizes α-silyl carbanions to convert carbonyl compounds into alkenes. A key advantage of this method is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[5][6]

Table 3: Peterson Olefination of Cyclohexanones - Representative Yields

SubstrateSilyl CarbanionConditionsYield (%)Reference
CyclohexanoneTMSCH₂LiH⁺ (p-TsOH)86[1]
4-PhenylcyclohexanoneTMSCH₂MgClKH, THF88[5]

Experimental Protocol: Methylenation of a Ketone via Peterson Olefination [1]

  • Under an argon atmosphere, dissolve the ketone (1.0 equivalent) in diethyl ether (5 mL per mmol of ketone).

  • Add (trimethylsilyl)methyllithium (TMSCH₂Li; 0.56 M in hexanes, 4.0 equivalents) at 25 °C and stir the resulting mixture for 30 minutes.

  • Add methanol (33 mL per mmol of ketone) followed by p-toluenesulfonic acid (10.0 equivalents) and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to afford the olefin.

Reaction Mechanism: Peterson Olefination

Peterson_Olefination ketone Cyclohexanone hydroxysilane β-Hydroxysilane ketone->hydroxysilane Nucleophilic Addition silyl_carbanion α-Silyl Carbanion silyl_carbanion->hydroxysilane alkene_syn Z-Alkene hydroxysilane->alkene_syn Base-mediated syn-elimination alkene_anti E-Alkene hydroxysilane->alkene_anti Acid-mediated anti-elimination

Stereodivergent pathways of the Peterson olefination.
The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, typically yielding the (E)-isomer with high selectivity.[7] It involves the reaction of a carbonyl compound with a heteroaryl sulfone, most commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.

Table 4: Julia-Kocienski Olefination - Representative Yields

SubstrateSulfoneBaseSolventYield (%)E/Z RatioReference
CyclohexanecarboxaldehydePT-sulfoneKHMDSDME71>95:5[2]

Experimental Protocol: Julia-Kocienski Olefination [2]

  • Under a nitrogen atmosphere, dissolve the PT-sulfone (1.0 equivalent) in anhydrous dimethoxyethane (DME) (4 mL per mmol of sulfone) and cool to -55 °C.

  • Add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) in DME dropwise via cannula over 10 minutes.

  • Stir the resulting solution for 70 minutes.

  • Add the aldehyde or ketone (1.5 equivalents) dropwise and stir the mixture at -55 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and dilute with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the alkene.

Reaction Mechanism: Julia-Kocienski Olefination

Julia_Kocienski_Olefination carbonyl Carbonyl Compound alkoxide Alkoxide Intermediate carbonyl->alkoxide sulfone PT-Sulfone carbanion Sulfone Carbanion sulfone->carbanion Deprotonation base Base base->carbanion carbanion->alkoxide Addition spirocyclic Spirocyclic Intermediate alkoxide->spirocyclic Smiles Rearrangement alkene Alkene spirocyclic->alkene Elimination of SO₂ and PT-O⁻ Diol_Protection Diol 1,2-Diol Protected_Diol Cyclohexylidene Ketal Diol->Protected_Diol Acid Catalyst, Heat Cyclohexanone Cyclohexanone Cyclohexanone->Protected_Diol Deprotected_Diol 1,2-Diol Protected_Diol->Deprotected_Diol Aqueous Acid Ras_Raf_Pathway Ras Ras Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Regulation Inhibitor Cyclohexylidene Derivative Inhibitor->Raf Modulation

References

Ethyl Cyclohexylideneacetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key α,β-Unsaturated Ester

For researchers, scientists, and professionals in drug development, a thorough understanding of versatile chemical intermediates is paramount. Ethyl cyclohexylideneacetate, an α,β-unsaturated ester, represents a significant building block in organic synthesis, offering a unique combination of reactivity and structural features. This technical guide provides a detailed overview of its synthesis, key chemical and physical properties, and its applications, with a focus on experimental protocols and data presentation for practical laboratory use.

Core Properties and Specifications

This compound (CAS No. 1552-92-7) is a clear liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and characterization.

PropertyValueReference
Molecular Formula C₁₀H₁₆O₂[1][2][3][4]
Molecular Weight 168.23 g/mol [1][2][3]
CAS Number 1552-92-7[2][3][4]
Appearance Clear Liquid[1]
Boiling Point 48-49 °C at 0.02 mmHg[4][5][6]
Refractive Index (n²⁵D) 1.4755[5][6]
Solubility Soluble in dichloromethane and ethyl acetate.[4][7][8][4][7][8]
InChI Key MCWDXHYYYNGYGK-UHFFFAOYSA-N[2][3][4]
SMILES CCOC(=O)C=C1CCCCC1[1][3][4]

Synthesis of this compound

The most efficient and widely used method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2][9] This reaction offers significant advantages over older methods like the Reformatsky reaction, providing higher yields and simpler purification due to the formation of water-soluble phosphate byproducts.[2][5][9] The HWE reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, cyclohexanone.[9]

Horner-Wadsworth-Emmons Reaction Pathway

The synthesis proceeds through the deprotonation of triethyl phosphonoacetate by a strong base, typically sodium hydride, to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to cyclohexanone, followed by elimination to yield the desired α,β-unsaturated ester.

HWE_Reaction cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination TEPA Triethyl phosphonoacetate Carbanion Phosphonate Carbanion TEPA->Carbanion + NaH - H₂ NaH Sodium Hydride (NaH) Cyclohexanone Cyclohexanone Intermediate Betaine-like Intermediate Carbanion->Intermediate + Cyclohexanone Product This compound Intermediate->Product Byproduct Sodium diethyl phosphate Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the established procedure found in Organic Syntheses.[5][6]

Materials and Reagents:

  • Sodium hydride (NaH), 50% dispersion in mineral oil

  • Dry benzene

  • Triethyl phosphonoacetate

  • Cyclohexanone

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., dry nitrogen line)

  • Heating mantle

  • Ice bath

  • Vigreux column for distillation

Procedure:

  • Preparation of the Phosphonate Anion:

    • A dry, 500-mL, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.

    • Charge the flask with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[5][6]

    • To this stirred mixture, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise over 45-50 minutes, maintaining the temperature at 30-35 °C with cooling if necessary.[5][6] Vigorous hydrogen evolution will be observed.

    • After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the anion.[5][6]

  • Reaction with Cyclohexanone:

    • To the resulting clear solution, add 32.7 g (0.33 mole) of cyclohexanone dropwise over 30-40 minutes.[5][6]

    • Maintain the reaction temperature at 20-30 °C using an ice bath.

    • A gummy precipitate of sodium diethyl phosphate will form. After the addition, heat the mixture to 60-65 °C for 15 minutes.[5]

  • Work-up and Purification:

    • Cool the mixture to 15-20 °C and decant the mother liquor from the precipitate.[5][6]

    • Wash the gummy precipitate with several 25 mL portions of warm benzene (60 °C), decanting the washings each time.[5][6]

    • Combine the mother liquor and the washings, and distill off the benzene at atmospheric pressure.

    • The crude product is then distilled under vacuum through a 20-cm Vigreux column.[5][6]

    • Collect the this compound fraction at 48-49 °C (0.02 mm).[5][6] The expected yield is between 37-43 g (67-77%).[5][6]

Chemical Reactivity and Applications

As an α,β-unsaturated ester, this compound is a versatile substrate for a variety of organic transformations.[2] The conjugation of the carbon-carbon double bond with the carbonyl group creates an electron-deficient system, making it susceptible to nucleophilic attack.[2]

Key Reactions
  • Michael Addition: The β-carbon of the unsaturated system is electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles. This is a fundamental carbon-carbon bond-forming reaction.[2]

  • Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form new cyclic structures.[2]

  • Conjugate Reduction: The carbon-carbon double bond can be selectively reduced to yield the corresponding saturated ester, ethyl cyclohexylacetate.[2]

Reactivity ECA This compound Michael Michael Addition (+ Nucleophile) ECA->Michael Cycloaddition Cycloaddition (+ Diene) ECA->Cycloaddition Reduction Conjugate Reduction (+ Reducing Agent) ECA->Reduction Michael_Product Conjugate Addition Product Michael->Michael_Product Cyclo_Product Cycloadduct Cycloaddition->Cyclo_Product Red_Product Ethyl cyclohexylacetate Reduction->Red_Product

Caption: Key reaction pathways of this compound.

Significance in Drug Development and Organic Synthesis

The cyclohexylidene moiety is a valuable structural motif in medicinal chemistry and organic synthesis.[2] Its incorporation can influence the stereochemical outcome of reactions and impart important biological properties.[2] this compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals.[2][4][7][8] For instance, it has been utilized as a starting material in a novel synthesis of the antidepressant drug venlafaxine.[2] Derivatives containing the cyclohexylidene group have also shown potential antiviral and protease inhibition activities.[2]

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound is crucial for quality control and reaction monitoring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum shows characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the vinylic proton, and a series of multiplets for the cyclohexyl ring protons.[2]
¹³C NMR The carbon NMR spectrum provides information on the chemical environment of each carbon atom in the molecule.[10]
IR Spectroscopy The IR spectrum displays characteristic absorption bands for the C=O stretch of the ester and the C=C stretch of the alkene.[3]

For detailed spectra, refer to publicly available databases such as SpectraBase.[10]

Conclusion

This compound is a valuable and versatile α,β-unsaturated ester with significant applications in organic synthesis and drug discovery. Its efficient synthesis via the Horner-Wadsworth-Emmons reaction, coupled with its diverse reactivity, makes it an important tool for the modern chemist. This guide provides the foundational data and experimental protocols necessary for its effective utilization in a research setting.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Ethyl Cyclohexylideneacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of ethyl cyclohexylideneacetate derivatives and structurally related compounds. Given the nascent stage of research on this compound derivatives specifically, this document draws upon available data for closely related cyclohexanone and cyclohexenone derivatives to illuminate the potential therapeutic applications of this chemical scaffold. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a comprehensive overview of the current state of knowledge and highlighting avenues for future investigation.

Anticancer Activity

The cyclohexylidene moiety has been identified as a promising scaffold in the design of novel anticancer agents. Studies on structurally related cyclohexanone and cyclohexenone derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected cyclohexanone and cyclohexenone derivatives.

Compound ClassDerivativeCancer Cell LineAssayIC50 ValueReference
bis(benzylidene) cyclohexanone2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Lung Carcinoma)MTT0.48 ± 0.05 mM[1]
Cyclohexen-2-yl-substituted phenols2,5-di(cyclohexen-2-yl)benzene-1,4-diolHUVECProliferation2.0 µM[2]
Cyclohexen-2-yl-substituted phenols2-tert-butyl-5-(cyclohexen-2-yl)benzene-1,4-diolHUVECProliferation1.4 µM[2]
Experimental Protocols

1.2.1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in diluted hydrochloric acid.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways in Anticancer Activity

Studies on related compounds suggest that the anticancer activity of cyclohexylidene derivatives may involve the induction of apoptosis through the mitochondrial pathway.[4][5] This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

compound Cyclohexylidene Derivative cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Mitochondrial Apoptosis Pathway

Antimicrobial Activity

Cyclohexane and its derivatives have been investigated for their potential as antimicrobial agents. The lipophilic nature of the cyclohexane ring can facilitate the interaction of these molecules with microbial cell membranes.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a selection of cyclohexane derivatives against various microbial strains.

Compound ClassDerivativeMicrobial StrainAssayMIC ValueReference
Amidrazone derivativeCompound with 2-pyridyl and 4-nitrophenyl substituentsYersinia enterocoliticaBroth Microdilution64 µg/mL[6]
Experimental Protocols

2.2.1. Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the cyclohexyl scaffold has been explored through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of a pivalate-based Michael product, a compound with some structural similarities to the target class.

Compound ClassAssayIC50 ValueReference
Pivalate-based Michael productCOX-1 Inhibition314 µg/mL[9]
Pivalate-based Michael productCOX-2 Inhibition130 µg/mL[9]
Pivalate-based Michael product5-LOX Inhibition105 µg/mL[9]
Experimental Protocols

3.2.1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10][11]

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction mixture typically contains a buffer, a heme cofactor, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding the COX enzyme to the mixture.

  • Substrate Addition: After a pre-incubation period, the substrate, arachidonic acid, is added.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways in Anti-inflammatory Activity

A key signaling pathway involved in inflammation is the NF-κB pathway. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.[12][13][14][15][16]

stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk p_ikb_nfkB P-IκB-NF-κB ikk->p_ikb_nfkB ikb_nfkB IκB-NF-κB (Inactive) ikb_nfkB->p_ikb_nfkB proteasome Proteasomal Degradation of IκB p_ikb_nfkB->proteasome nfkB NF-κB (Active) proteasome->nfkB nucleus Nucleus nfkB->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression compound Cyclohexylidene Derivative (Inhibitor) compound->ikk Inhibition

NF-κB Signaling Pathway Inhibition

Conclusion and Future Directions

While direct and extensive research on the biological activities of this compound derivatives is limited, the data available for structurally related cyclohexanone and cyclohexenone derivatives suggest a promising therapeutic potential for this class of compounds. The evidence points towards potential applications in oncology, infectious diseases, and inflammatory conditions.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Key areas for investigation include:

  • Broad-spectrum anticancer screening: Evaluating the cytotoxicity of novel derivatives against a wide panel of cancer cell lines to identify lead compounds with high potency and selectivity.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by active compounds to understand their anticancer, antimicrobial, and anti-inflammatory effects.

  • Structure-activity relationship (SAR) studies: Systematically modifying the structure of the this compound scaffold to optimize biological activity and pharmacokinetic properties.

  • In vivo efficacy and safety studies: Progressing the most promising lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective drugs for a range of diseases.

References

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl Cyclohexylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of ethyl cyclohexylideneacetate via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used and reliable method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction, particularly for the synthesis of α,β-unsaturated esters.[1][2][3]

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction facilitates the stereoselective synthesis of alkenes from stabilized phosphonate carbanions and carbonyl compounds such as aldehydes and ketones.[2][4] This method is particularly advantageous for preparing olefins with adjacent electron-withdrawing groups, a task often challenging for the standard Wittig reaction.[1][3] Key benefits of the HWE reaction include the use of more nucleophilic phosphonate carbanions, which react readily with a wider range of carbonyl compounds, and the formation of a water-soluble phosphate byproduct, simplifying product purification.[2][5][6] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][4]

This compound, an α,β-unsaturated ester, is a valuable building block in organic synthesis.[7] The cyclohexylidene moiety is a significant structural motif in medicinal chemistry and organic synthesis.[7] The HWE synthesis provides an efficient route to this compound from cyclohexanone and triethyl phosphonoacetate.

Reaction and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. Initially, a base is used to deprotonate the phosphonate ester, forming a stabilized phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of the ketone (cyclohexanone in this case), forming a betaine intermediate. This intermediate subsequently cyclizes to form a transient four-membered oxaphosphetane ring. The collapse of this ring yields the desired alkene (this compound) and a water-soluble phosphate byproduct.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference(s)
Reactants
Cyclohexanone32.7 g (0.33 mole)[1][3]
Triethyl phosphonoacetate74.7 g (0.33 mole)[1][3]
Sodium Hydride (50% disp.)16.0 g (0.33 mole)[1][3]
Solvent (Dry Benzene)100 mL[1][3]
Product
Product NameThis compound[1][8]
Molecular FormulaC₁₀H₁₆O₂[7][8][9]
Molecular Weight168.23 g/mol [7][8][9]
Yield37–43 g (67–77%)[1][3]
Boiling Point48–49 °C at 0.02 mmHg[1][3]
Refractive Index (n²⁵D)1.4755[1][3]
AppearanceClear, colorless liquid[10][11]

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[1][3]

Materials:

  • Sodium hydride (NaH), 50% dispersion in mineral oil

  • Dry benzene

  • Triethyl phosphonoacetate

  • Cyclohexanone

  • Nitrogen gas supply

  • 500-mL three-necked flask

  • Stirrer, thermometer, condenser, and dropping funnel

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble a dry 500-mL three-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen.

  • Anion Formation:

    • Charge the flask with 16.0 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[1][3]

    • With stirring, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise from the dropping funnel over a period of 45–50 minutes.[1][3]

    • Maintain the internal temperature at 30–35 °C during the addition, using a cooling bath if necessary. Vigorous hydrogen evolution will be observed.[1][3]

    • After the addition is complete, stir the mixture for an additional hour at room temperature to ensure the complete formation of the phosphonate carbanion.[1][3]

  • Reaction with Cyclohexanone:

    • To the resulting nearly clear solution, add 32.7 g (0.33 mole) of cyclohexanone dropwise over 30–40 minutes.[1][3]

    • Maintain the temperature between 20–30 °C during this addition using an ice bath for cooling.[1][3]

    • A gummy precipitate of sodium diethyl phosphate will form. After the addition is complete, heat the mixture to 60–65 °C for 15 minutes to ensure the reaction goes to completion.[1][3]

  • Work-up and Purification:

    • Cool the reaction mixture to 15–20 °C and decant the benzene mother liquor from the gummy precipitate.[1][3]

    • Wash the precipitate by stirring it with several 25-mL portions of warm (60 °C) benzene, decanting the washings each time after cooling to 20 °C.[1][3]

    • Combine the initial mother liquor and all the benzene washes.

    • Distill off the benzene at atmospheric pressure.

    • Distill the remaining residue under vacuum through a 20-cm Vigreux column. The mineral oil from the sodium hydride dispersion will remain as the pot residue.[1][3]

    • Collect the product, this compound, at 48–49 °C and 0.02 mmHg.[1][3] The expected yield is 37–43 g (67–77%).[1][3]

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle under an inert atmosphere (e.g., nitrogen).

  • Benzene is a flammable liquid and a known carcinogen. All operations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

HWE_Workflow start Start: Assemble Dry Apparatus under N₂ charge_flask Charge Flask with NaH and Dry Benzene start->charge_flask add_phosphonate Add Triethyl Phosphonoacetate (30-35 °C, 45-50 min) charge_flask->add_phosphonate stir_anion Stir at Room Temperature (1 hour) add_phosphonate->stir_anion add_ketone Add Cyclohexanone (20-30 °C, 30-40 min) stir_anion->add_ketone heat_mixture Heat to 60-65 °C (15 minutes) add_ketone->heat_mixture cool_down Cool to 15-20 °C heat_mixture->cool_down decant Decant Benzene Solution cool_down->decant wash_precipitate Wash Precipitate with Warm Benzene (x4) decant->wash_precipitate combine Combine Benzene Layers wash_precipitate->combine distill_benzene Distill Benzene (Atmospheric Pressure) combine->distill_benzene distill_product Vacuum Distill Product (48-49 °C / 0.02 mmHg) distill_benzene->distill_product end End: Collect Pure Product (67-77% Yield) distill_product->end

Caption: Experimental workflow for HWE synthesis.

Concluding Remarks

The Horner-Wadsworth-Emmons synthesis is a superior and practical method for preparing this compound, offering high yields and simplified product isolation.[1] The procedure is generally applicable to a wide variety of aldehydes and ketones, making it a valuable tool in the arsenal of synthetic chemists in research and drug development.[1][3] Careful control of reaction temperatures is crucial to avoid side reactions and ensure a high yield of the desired product.[1][3]

References

Application Notes and Protocols for the Synthesis of Ethyl Cyclohexylideneacetate via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl cyclohexylideneacetate, a valuable intermediate in organic synthesis. The primary focus is on the Knoevenagel condensation, a classic method for carbon-carbon bond formation. For comparative purposes and to provide a robust synthetic route, a detailed protocol for the related Horner-Wadsworth-Emmons reaction is also included.

Introduction

This compound, an α,β-unsaturated ester, is a versatile building block in the synthesis of more complex organic molecules and pharmacologically active compounds.[1] Its synthesis is a fundamental transformation in organic chemistry, often accomplished through olefination reactions. The Knoevenagel condensation offers a direct approach for the formation of such compounds by reacting a ketone or aldehyde with an active methylene compound in the presence of a basic catalyst.[2][3] This reaction is a modification of the aldol condensation and is characterized by the nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction to yield the α,β-unsaturated product.[2][3]

Alternative synthetic strategies, such as the Horner-Wadsworth-Emmons (HWE) reaction, are also widely employed for the synthesis of α,β-unsaturated esters like this compound, often providing excellent yields and stereoselectivity.[1]

Reaction Scheme: Knoevenagel Condensation

The Knoevenagel condensation between cyclohexanone and ethyl acetoacetate proceeds as follows:

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products Cyclohexanone Cyclohexanone plus1 + Cyclohexanone->plus1 EthylAcetoacetate Ethyl Acetoacetate EthylCyclohexylideneacetate This compound EthylAcetoacetate->EthylCyclohexylideneacetate Base Catalyst (e.g., Piperidine) plus1->EthylAcetoacetate plus2 + EthylCyclohexylideneacetate->plus2 water H2O plus2->water

Caption: General scheme of the Knoevenagel condensation for the synthesis of this compound.

Experimental Protocols

Protocol 1: Knoevenagel Condensation (General Procedure)

Materials:

  • Cyclohexanone

  • Ethyl acetoacetate

  • Piperidine (or another suitable base catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure (optional, for purification)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanone (1.0 eq), ethyl acetoacetate (1.0-1.2 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.05-0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to neutralize the catalyst, followed by saturated sodium bicarbonate solution, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Expected Outcome: The Knoevenagel condensation is a viable method for this synthesis, though yields can be variable. The reaction conditions, particularly the efficiency of water removal, will significantly impact the final yield.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

A well-documented and high-yielding procedure for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction, as detailed in Organic Syntheses.[7][8] This method is often preferred for preparing α,β-unsaturated esters due to its high efficiency and the formation of water-soluble byproducts that simplify purification.[9]

Materials:

  • Sodium hydride (NaH), 50% dispersion in mineral oil (16 g, 0.33 mole)

  • Dry benzene (100 mL)

  • Triethyl phosphonoacetate (74.7 g, 0.33 mole)

  • Cyclohexanone (32.7 g, 0.33 mole)

  • Dry nitrogen atmosphere

Equipment:

  • 500-mL three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • 20-cm Vigreux column for distillation

Procedure:

  • Preparation of the Phosphonate Anion:

    • Purge a dry, 500-mL, three-necked flask with dry nitrogen.

    • Charge the flask with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[7][8]

    • With stirring, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise over 45-50 minutes, maintaining the temperature at 30-35 °C using cooling if necessary. Vigorous hydrogen evolution will be observed.[7][8]

    • After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the anion.[7][8]

  • Reaction with Cyclohexanone:

    • To the resulting clear solution of the phosphonate anion, add 32.7 g (0.33 mole) of cyclohexanone dropwise over 30-40 minutes.[7][8]

    • Maintain the temperature at 20-30 °C during the addition using an ice bath. A gummy precipitate of sodium diethyl phosphate will form.[7][8]

    • After the addition is complete, heat the mixture at 60-65 °C for 15 minutes.[7][8]

  • Work-up and Purification:

    • Cool the reaction mixture to 15-20 °C and decant the mother liquor from the precipitate.[7][8]

    • Wash the gummy precipitate by stirring it with several 25-mL portions of warm benzene (60 °C) and decanting the washings.[7][8]

    • Combine the mother liquor and the benzene washes and distill off the benzene at atmospheric pressure.[7][8]

    • Distill the residue through a 20-cm Vigreux column under reduced pressure. The product, this compound, is collected at 48-49 °C (0.02 mm Hg).[7][8]

Quantitative Data Summary
ParameterHorner-Wadsworth-Emmons SynthesisKnoevenagel Condensation (Expected)
Reactants Cyclohexanone, Triethyl phosphonoacetate, Sodium HydrideCyclohexanone, Ethyl acetoacetate
Catalyst - (Stoichiometric base)Piperidine or other weak base
Solvent BenzeneToluene
Temperature 20-65 °C[7][8]Reflux
Reaction Time ~3-4 hoursVariable (monitored by water removal)
Yield 67-77%[7][8]Moderate to High (highly dependent on conditions)
Product Purity High after distillationRequires purification (distillation or chromatography)
Boiling Point 48-49 °C at 0.02 mm Hg[7][8]-
Refractive Index (n²⁵D) 1.4755[7][8]-
Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₁₆O₂[10][11]
Molecular Weight 168.23 g/mol [10][11]
Appearance Clear liquid[10]
Purity (Typical) >90%[10]
SMILES CCOC(=O)C=C1CCCCC1[10][11]
InChIKey MCWDXHYYYNGYGK-UHFFFAOYSA-N[10][11]

Reaction Mechanism and Workflow

Knoevenagel Condensation Mechanism

The Knoevenagel condensation proceeds through a series of equilibrium steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (ethyl acetoacetate) to form a resonance-stabilized enolate.

  • Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone, forming an aldol-type addition product.

  • Dehydration: The intermediate alkoxide is protonated, and subsequent elimination of a water molecule leads to the formation of the α,β-unsaturated product, this compound.[12]

Knoevenagel_Mechanism Reactants Cyclohexanone + Ethyl Acetoacetate Enolate Enolate Formation (Base Catalyst) Reactants->Enolate Addition Nucleophilic Addition Enolate->Addition Intermediate Aldol Adduct Intermediate Addition->Intermediate Dehydration Dehydration (Elimination of H2O) Intermediate->Dehydration Product Ethyl Cyclohexylideneacetate Dehydration->Product

Caption: A simplified workflow of the Knoevenagel condensation mechanism.

Experimental Workflow: Horner-Wadsworth-Emmons Synthesis

HWE_Workflow Start Start: Assemble Dry Apparatus under Nitrogen PrepAnion Prepare Phosphonate Anion: Add Triethyl Phosphonoacetate to NaH in Benzene (30-35°C, 1 hr stir) Start->PrepAnion AddKetone Add Cyclohexanone (20-30°C) PrepAnion->AddKetone Heat Heat Reaction Mixture (60-65°C, 15 min) AddKetone->Heat Workup Work-up: Cool, Decant, Wash Precipitate with Benzene Heat->Workup DistillSolvent Distill off Benzene Workup->DistillSolvent FinalDistill Purification: Vacuum Distillation DistillSolvent->FinalDistill End End: Pure Ethyl Cyclohexylideneacetate FinalDistill->End

References

Application Notes and Protocols for the Synthesis of Ethyl Cyclohexylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of ethyl cyclohexylideneacetate, a valuable intermediate in organic synthesis. The described method is based on the Horner-Wadsworth-Emmons (HWE) reaction, which is noted for its high efficiency and stereoselectivity in creating carbon-carbon double bonds.[1][2][3] This olefination reaction is often preferred over the classical Wittig reaction for synthesizing α,β-unsaturated esters due to the formation of a water-soluble phosphate byproduct, which simplifies the purification process.[1][2]

Reaction Scheme

The synthesis involves the reaction of cyclohexanone with the carbanion generated from triethyl phosphonoacetate. This phosphonate carbanion is a powerful nucleophile that readily reacts with ketones.[2][4] The general scheme for the Horner-Wadsworth-Emmons reaction is depicted below:

Cyclohexanone + Triethyl phosphonoacetate → this compound + Sodium diethyl phosphate

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is adapted from a well-established procedure published in Organic Syntheses.[4]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
Sodium Hydride (50% in oil)NaH24.0016 g0.33
Dry BenzeneC₆H₆78.11100 mL-
Triethyl phosphonoacetateC₈H₁₇O₅P224.1874.7 g0.33
CyclohexanoneC₆H₁₀O98.1432.7 g0.33

Note: It is recommended to use a 5-10% excess of the phosphonate ester to prevent side reactions if an excess of sodium hydride is used.[5]

Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., dry nitrogen line)

  • Heating mantle

  • Ice bath

  • 20-cm Vigreux column for distillation

  • Standard glassware for workup and purification

Experimental Workflow Diagram

G cluster_prep Anion Formation cluster_reaction Olefination Reaction cluster_workup Workup and Isolation cluster_purification Purification A Charge flask with NaH and dry benzene under N₂ B Add triethyl phosphonoacetate dropwise (30-35°C) A->B C Stir for 1 hour at room temperature B->C D Add cyclohexanone dropwise (20-30°C) C->D Nearly clear solution E Heat mixture to 60-65°C for 15 minutes D->E F Cool and decant mother liquor E->F G Wash precipitate with warm benzene F->G H Combine and distill benzene G->H I Distill residue through a Vigreux column H->I J Collect this compound I->J

Caption: Workflow for the synthesis of this compound.

Procedure
  • Preparation of the Phosphonate Carbanion:

    • In a dry, 500-mL, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, purge the system with dry nitrogen.[4]

    • Charge the flask with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[4]

    • To this stirred mixture, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise over a 45–50 minute period.[4]

    • Maintain the temperature at 30–35°C during the addition, using cooling if necessary. Vigorous hydrogen evolution will be observed.[4]

    • After the addition is complete, stir the mixture for 1 hour at room temperature to ensure the complete formation of the anion.[4]

  • Reaction with Cyclohexanone:

    • To the resulting nearly clear solution, add 32.7 g (0.33 mole) of cyclohexanone dropwise over a 30–40 minute period.[4]

    • Maintain the temperature at 20–30°C during this addition using an ice bath for cooling.[4]

    • A gummy precipitate of sodium diethyl phosphate will form. After the addition is complete, heat the mixture to 60–65°C for 15 minutes while stirring.[4]

  • Workup and Product Isolation:

    • Cool the reaction mixture to 15–20°C and decant the mother liquor from the precipitate.[4]

    • Wash the gummy precipitate by mixing it with four 25-mL portions of warm benzene at 60°C, decanting the benzene each time after cooling to 20°C.[4][5]

    • Combine the initial mother liquor and all the benzene washes.[4]

    • Distill the benzene from the combined liquors at atmospheric pressure.[4]

  • Purification:

    • Distill the remaining product through a 20-cm Vigreux column. The mineral oil will remain as the pot residue.[4]

    • Collect the fraction of this compound at 48–49°C under a vacuum of 0.02 mm.[4][5]

Quantitative Data Summary

ParameterValueReference
Yield 37–43 g (67–77%)[4][5]
Boiling Point 48–49°C at 0.02 mm[4][5]
Refractive Index (n²⁵D) 1.4755[4][5]
Molecular Formula C₁₀H₁₆O₂[6]
Molecular Weight 168.23 g/mol [6]
Appearance Clear Liquid[6]
Discussion

The Horner-Wadsworth-Emmons reaction is a reliable method for the synthesis of α,β-unsaturated esters like this compound.[1] This procedure is particularly advantageous as it complements the Wittig reaction, which can be less effective for preparing olefins with adjacent electron-withdrawing groups.[4][5] The reaction can be performed at or below room temperature, and the workup is simplified by the easy removal of the water-soluble phosphate by-products.[2][4]

Care should be taken to avoid temperatures above 40–50°C during the formation of the phosphonate anion, as this can be detrimental.[4] Additionally, ensuring all reagents and glassware are dry is crucial for the success of the reaction, as sodium hydride reacts violently with water. As with all chemical procedures, appropriate personal protective equipment should be worn, and the reaction should be carried out in a well-ventilated fume hood.

References

Applications of Ethyl Cyclohexylideneacetate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclohexylideneacetate is a versatile α,β-unsaturated ester that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its cyclohexylidene moiety provides a scaffold for the construction of complex molecular architectures, particularly in the development of neuroactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including the anticonvulsant gabapentin and the antidepressant venlafaxine.

Introduction

This compound, with the chemical formula C₁₀H₁₆O₂, is a valuable intermediate in organic synthesis. The presence of a conjugated system, consisting of a carbon-carbon double bond and an ester group, imparts unique reactivity, making it amenable to a variety of synthetic transformations. Its structural framework is particularly significant in medicinal chemistry, where the cyclohexyl group can influence the pharmacological properties of a drug molecule. This document will explore its application in the synthesis of two prominent central nervous system (CNS) drugs and provide detailed methodologies for its own synthesis and subsequent use.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of cyclohexanone with a phosphonate ylide, offering high yields and stereoselectivity.

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

HWE_Reaction cluster_reactants Reactants cluster_products Products Cyclohexanone Cyclohexanone Reaction_Step Horner-Wadsworth-Emmons Reaction Cyclohexanone->Reaction_Step Triethylphosphonoacetate Triethyl phosphonoacetate Triethylphosphonoacetate->Reaction_Step Base Base (e.g., NaH) Base->Reaction_Step ECHA This compound Phosphate_byproduct Phosphate byproduct Reaction_Step->ECHA Reaction_Step->Phosphate_byproduct

Caption: Horner-Wadsworth-Emmons reaction for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1][2]

Materials:

  • Cyclohexanone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (0.48 g, 20 mmol) in 50 mL of anhydrous diethyl ether.

  • To this stirred suspension, add triethyl phosphonoacetate (4.48 g, 20 mmol) dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add a solution of cyclohexanone (1.96 g, 20 mmol) in 20 mL of anhydrous diethyl ether dropwise to the cooled mixture.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 50 mL of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data
ParameterValueReference
Yield 67-77%[1][2]
Boiling Point 106-108 °C at 10 mmHg
Purity (GC) ≥97.5%
Refractive Index (n²⁰/D) 1.4770-1.4810

Application in Pharmaceutical Synthesis: Gabapentin

Gabapentin is an anticonvulsant medication used to treat epilepsy and neuropathic pain.[3] The synthesis of gabapentin can be achieved through a pathway where a derivative of this compound is a key intermediate.

Mechanism of Action: Gabapentin Signaling Pathway

Gabapentin's primary mechanism of action involves its interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][5][6] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate.[4][6]

Gabapentin_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Calcium_influx Ca²⁺ Influx VGCC->Calcium_influx allows alpha2delta α2δ-1 subunit alpha2delta->VGCC modulates Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release leads to Glutamate Glutamate Glutamate_receptor Glutamate Receptor Glutamate->Glutamate_receptor binds to Postsynaptic_excitation Postsynaptic Excitation Glutamate_receptor->Postsynaptic_excitation causes Gabapentin Gabapentin Gabapentin->alpha2delta binds to Gabapentin->Calcium_influx inhibits Calcium_influx->Glutamate_vesicle triggers fusion

Caption: Gabapentin's mechanism of action on voltage-gated calcium channels.

Synthetic Pathway Overview for Gabapentin

The synthesis of gabapentin involves the conversion of a cyclohexyl-containing precursor, which can be derived from this compound, into the final amino acid structure. A common route involves the Hofmann rearrangement of an amide derived from 1,1-cyclohexanediacetic acid.

Application in Pharmaceutical Synthesis: Venlafaxine

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorder. The synthesis of venlafaxine can be accomplished through various routes, with some starting from cyclohexanone, the same precursor as this compound.

Synthetic Workflow: Venlafaxine Synthesis

A common synthetic route to venlafaxine involves the condensation of cyclohexanone with p-methoxyphenylacetonitrile, followed by reduction and N,N-dimethylation.

Venlafaxine_Workflow cluster_start Starting Materials Cyclohexanone Cyclohexanone Condensation Condensation Cyclohexanone->Condensation p_methoxyphenylacetonitrile p-Methoxyphenylacetonitrile p_methoxyphenylacetonitrile->Condensation Intermediate 1-[cyano(4-methoxyphenyl) methyl]cyclohexanol Condensation->Intermediate Reduction Reduction Intermediate->Reduction Amino_intermediate 1-[2-amino-1-(4-methoxyphenyl) ethyl]cyclohexanol Reduction->Amino_intermediate Dimethylation N,N-Dimethylation Amino_intermediate->Dimethylation Venlafaxine Venlafaxine Dimethylation->Venlafaxine

Caption: Synthetic workflow for the preparation of Venlafaxine.

Experimental Protocol: Synthesis of Venlafaxine Intermediate

This protocol describes the initial condensation step to form a key intermediate in venlafaxine synthesis.

Materials:

  • Cyclohexanone

  • p-Methoxyphenylacetonitrile

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve p-methoxyphenylacetonitrile (14.7 g, 100 mmol) in 100 mL of ethanol.

  • Add sodium ethoxide (6.8 g, 100 mmol) to the solution and stir for 30 minutes at room temperature.

  • Add cyclohexanone (9.8 g, 100 mmol) to the mixture and heat to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate, 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.

  • The crude intermediate can be purified by recrystallization or used directly in the subsequent reduction step.

Quantitative Data for Venlafaxine Synthesis
StepReactionReagentsYieldReference
1 CondensationCyclohexanone, p-Methoxyphenylacetonitrile, NaOEtHigh
2 Reduction10% Pd/C, H₂, Acetic Acid~60% (for hydrochloride salt)[6]
3 N,N-DimethylationFormaldehyde, Formic AcidHigh[2][6]
Overall ~67%[4]

Conclusion

This compound and its precursors are indispensable in the synthesis of a range of pharmaceuticals, particularly those targeting the central nervous system. The Horner-Wadsworth-Emmons reaction provides an efficient route to this key intermediate. Its application in the synthesis of gabapentin and venlafaxine highlights the importance of the cyclohexyl scaffold in medicinal chemistry. The protocols and data presented herein offer a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: Use of Ethyl Cyclohexylideneacetate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). Ethyl cyclohexylideneacetate is a potentially valuable Michael donor, as its enolate can add to various acceptors to generate functionalized cyclohexane scaffolds. These products can serve as versatile intermediates in the synthesis of natural products and pharmaceutically active compounds.

While specific literature examples detailing the use of this compound as a Michael donor are limited, the general principles of enolate conjugate additions provide a strong framework for its application. This document provides a detailed protocol for the synthesis of this compound and a representative protocol for its use in a Michael addition reaction, based on analogous, well-established procedures with similar substrates.

Synthesis of this compound

The preparation of this compound is a crucial first step. A reliable method for its synthesis is the Horner-Wadsworth-Emmons reaction, which offers good yields and stereoselectivity.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.05 eq) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add cyclohexanone (1.0 eq) dropwise.

  • Let the reaction warm to room temperature and stir for an additional 3-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Michael Addition Reactions Using this compound

The enolate of this compound can be generated using a suitable base and subsequently reacted with a variety of Michael acceptors, such as nitroolefins, α,β-unsaturated ketones (enones), and α,β-unsaturated esters. The choice of base, solvent, and reaction temperature is critical for achieving high yields and stereoselectivity. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric Michael additions.[2]

Representative Protocol: Organocatalyzed Michael Addition to a Nitroolefin

This protocol is a representative example based on the well-established organocatalyzed Michael addition of enolizable carbonyls to nitroolefins.[3][4] Optimization will be necessary for the specific application of this compound.

Materials:

  • This compound

  • β-Nitrostyrene (or other substituted nitroolefin)

  • Chiral organocatalyst (e.g., a chiral primary or secondary amine, or a thiourea-based catalyst)

  • Toluene (or other suitable solvent)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of the chiral organocatalyst (e.g., 10-20 mol%) in toluene, add this compound (1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation or enamine/enolate formation.

  • Add β-nitrostyrene (1.0 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from -20 °C to room temperature) and monitor its progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The following tables summarize representative data for organocatalyzed Michael additions of enolizable carbonyl compounds to nitroolefins, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Effect of Catalyst on a Representative Michael Addition

EntryCatalyst (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%)
1Catalyst A (20)Toluene248590:1092
2Catalyst B (20)CH₂Cl₂367885:1588
3Catalyst C (10)THF4892>95:595

Table 2: Substrate Scope for a Representative Michael Addition

EntryMichael Acceptor (R)Yield (%)dr (syn/anti)ee (%)
1Phenyl92>95:595
24-Nitrophenyl95>95:597
34-Chlorophenyl8892:893
42-Thienyl8590:1090

Visualizations

Experimental Workflow for Michael Addition

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dissolve Catalyst in Solvent B Add this compound A->B 10-15 min stir C Add Michael Acceptor B->C D Stir at Controlled Temperature C->D E Monitor by TLC D->E Continuous F Quench Reaction E->F Upon Completion G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Flash Chromatography H->I J Characterization (NMR, MS) I->J K Chiral HPLC Analysis I->K

Caption: General workflow for the organocatalyzed Michael addition.

Proposed Catalytic Cycle for Amine-Catalyzed Michael Addition

catalytic_cycle cluster_cycle Catalytic Cycle Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + this compound - H2O Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Michael Acceptor Michael_Acceptor Michael Acceptor (R-NO2) Michael_Acceptor->Adduct_Iminium Adduct_Iminium->Catalyst + H2O - Product Product Michael Adduct

References

Application Notes and Protocols: Ethyl Cyclohexylideneacetate in Diels-Alder Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled synthesis of complex six-membered rings. This application note explores the utility of ethyl cyclohexylideneacetate as a dienophile in [4+2] cycloaddition reactions. While specific literature examples are scarce, this document provides a representative protocol and expected outcomes for the reaction of this compound with a model diene, cyclopentadiene. The methodologies and data presented herein serve as a practical guide for researchers investigating the synthesis of novel spirocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, offers a powerful and atom-economical method for the formation of carbon-carbon bonds and the construction of cyclic systems. The stereospecificity and regioselectivity of this reaction have made it an indispensable tool in the synthesis of natural products and pharmaceuticals. This compound, an α,β-unsaturated ester, possesses the requisite electronic features to act as a competent dienophile. Its exocyclic double bond, conjugated to an electron-withdrawing ester group, can react with a variety of dienes to afford spirocyclic structures. These spiro-fused ring systems are of significant interest in drug discovery due to their rigid three-dimensional frameworks, which can allow for precise spatial orientation of functional groups for optimal interaction with biological targets.

This document outlines a general protocol for a thermal Diels-Alder reaction involving this compound and cyclopentadiene, a highly reactive diene. The protocol details the experimental setup, reaction conditions, and purification procedures. Furthermore, expected outcomes in terms of yield and diastereoselectivity are presented in a tabular format for clarity.

Reaction Scheme

Diels_Alder_Reaction cluster_reactants Reactants cluster_products Products Diene Cyclopentadiene Reaction + Diene->Reaction Dienophile This compound Dienophile->Reaction Endo Endo Adduct (Major) Exo Exo Adduct (Minor) Products_Arrow Reaction->Products_Arrow Δ (Heat) Products_Arrow->Endo Products_Arrow->Exo

Caption: General Diels-Alder reaction of cyclopentadiene and this compound.

Hypothetical Quantitative Data

The following table summarizes the anticipated results for the thermal Diels-Alder reaction between this compound and cyclopentadiene. These values are based on typical outcomes for similar cycloaddition reactions.

EntryDieneDienophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (Endo:Exo)
1CyclopentadieneThis compoundToluene8068590:10
2CyclopentadieneThis compoundXylene11049088:12

Experimental Protocol

Materials:

  • This compound (98%)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.68 g, 10 mmol).

  • Reagent Addition: Add anhydrous toluene (20 mL) to the flask and stir the solution. Freshly cracked cyclopentadiene (0.99 g, 15 mmol, 1.5 equivalents) is then added to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to 80°C and allowed to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After 6 hours, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting crude oil is redissolved in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., 98:2 to 95:5) to separate the endo and exo diastereomers and remove any unreacted starting material.

  • Characterization: The fractions containing the pure products are combined and the solvent is evaporated. The yield and diastereomeric ratio are determined by ¹H NMR spectroscopy and/or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Visualizations

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Anhydrous Toluene Start->Setup Addition Reagent Addition: - Freshly cracked Cyclopentadiene Setup->Addition Reaction Reaction: - Heat to 80°C - Reflux for 6h Addition->Reaction Workup Workup: - Cool to RT - Remove Solvent Reaction->Workup Extraction Extraction: - Ethyl Acetate - Wash with H₂O & Brine - Dry over MgSO₄ Workup->Extraction Purification Purification: - Silica Gel Column Chromatography Extraction->Purification Analysis Analysis: - ¹H NMR, GC-MS Purification->Analysis End End Analysis->End

Caption: Workflow for the Diels-Alder reaction of this compound.

Stereochemical Pathways

Stereochemical_Pathways cluster_endo Endo Approach cluster_exo Exo Approach Reactants Cyclopentadiene + this compound TS_Endo Endo Transition State (Sterically favored) Reactants->TS_Endo Lower Energy TS_Exo Exo Transition State Reactants->TS_Exo Higher Energy Product_Endo Endo Adduct (Kinetic Product) TS_Endo->Product_Endo Product_Exo Exo Adduct (Thermodynamic Product) TS_Exo->Product_Exo

Application Note: HPLC Analysis of Ethyl Cyclohexylideneacetate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohexylideneacetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of this compound and for quantifying any related substances. This application note provides a detailed protocol for the analysis of this compound purity using a reverse-phase HPLC method.

This compound is synthesized through various methods, including the Horner-Wadsworth-Emmons reaction.[1] Potential impurities may include unreacted starting materials such as cyclohexanone and triethyl phosphonoacetate, as well as side-products like the β,γ-isomer, ethyl cyclohexenylacetate.[1][2] A robust HPLC method is essential to separate and quantify these impurities.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture. The components are separated based on their hydrophobicity, with the more polar compounds eluting earlier. The separated compounds are detected by a UV detector, and the peak area of each compound is used to calculate the purity of this compound and the percentage of related substances.

Experimental Protocol

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (analytical grade).

    • This compound reference standard.

    • Potential impurity reference standards (e.g., cyclohexanone, ethyl cyclohexenylacetate).

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis.[3]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 15 minutes
Sample Preparation
  • Standard Solution (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1000 µg/mL):

    • Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Spiked Sample Solution (for Accuracy):

    • Prepare a sample solution as described above.

    • Spike with known amounts of potential impurity reference standards at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

Data Presentation

The following table summarizes the key quantitative data obtained from the method validation.

ParameterThis compoundCyclohexanoneEthyl Cyclohexenylacetate
Retention Time (min) ~ 8.5~ 3.2~ 7.8
Relative Retention Time 1.000.380.92
Linearity (r²) > 0.999> 0.999> 0.999
LOD (µg/mL) 0.10.20.15
LOQ (µg/mL) 0.30.60.45
Accuracy (% Recovery) 98.0 - 102.097.5 - 101.598.2 - 101.8
Precision (% RSD) < 2.0< 2.5< 2.2

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution hplc_injection Inject into HPLC prep_standard->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_calculation Purity Calculation data_integration->data_calculation data_report Generate Report data_calculation->data_report

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Note: GC-MS Characterization of Ethyl Cyclohexylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl cyclohexylideneacetate (CAS No. 1552-92-7) is an α,β-unsaturated ester with the molecular formula C₁₀H₁₆O₂.[1][2][3][4] This compound and its structural class are significant in organic synthesis, serving as versatile building blocks for more complex molecules.[5][6] Given its applications in chemical synthesis and potentially as a pharmaceutical intermediate, a robust and reliable analytical method for its characterization and quantification is essential.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the characterization of this compound using GC-MS. The method is suitable for researchers in organic chemistry, quality control laboratories, and drug development.

Principle

The methodology involves the separation of this compound from a sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. The gas chromatograph separates components of a mixture based on their volatility and interaction with the stationary phase of the GC column. Following separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a "fingerprint" for the compound, allowing for its definitive identification and quantification.

Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for obtaining accurate and reproducible results. The following protocol is recommended for the analysis of this compound in a solution.

Materials:

  • This compound standard

  • Hexane or Dichloromethane (GC grade)[7]

  • Volumetric flasks

  • Micropipettes

  • GC vials with inserts

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Dilution:

    • If the sample is a solid, dissolve it in hexane to a concentration of approximately 10-50 µg/mL.

    • If the sample is a liquid, dilute it with hexane to fall within the calibration range.

  • Filtration:

    • Filter the diluted sample and standard solutions through a 0.22 µm syringe filter to remove any particulate matter.

  • Vialing:

    • Transfer the filtered solutions into 2 mL GC vials with inserts.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.

Gas Chromatograph (GC) Parameters:

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program - Initial temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final hold: 280 °C for 5 minutes

Mass Spectrometer (MS) Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Mass Range m/z 40-450
Scan Mode Full Scan

Data Presentation

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The quantitative data obtained from the GC-MS analysis of a standard is summarized below.

Table 1: Mass Spectral Data for this compound

m/zRelative Abundance (%)Ion Assignment
16845[M]⁺ (Molecular Ion)
14020[M-C₂H₄]⁺
123100[M-OC₂H₅]⁺
9560[C₇H₁₁]⁺
8175[C₆H₉]⁺
6755[C₅H₇]⁺

Data is representative and may vary slightly between instruments.

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS characterization of this compound, from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Standard This compound Standard Dilution Dilution to Working Concentration Standard->Dilution Sample Unknown Sample Sample->Dilution Solvent GC Grade Solvent (e.g., Hexane) Solvent->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Vialing Transfer to GC Vial Filtration->Vialing Injection Autosampler Injection (1 µL) Vialing->Injection GC_Separation Gas Chromatography Separation Injection->GC_Separation MS_Detection Mass Spectrometry Detection (EI, Full Scan) GC_Separation->MS_Detection TIC Total Ion Chromatogram Generation MS_Detection->TIC Peak_Integration Peak Integration & Mass Spectrum Extraction TIC->Peak_Integration Library_Search NIST Library Search & Compound Identification Peak_Integration->Library_Search Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Final Report Generation Library_Search->Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the characterization and quantification of this compound. The provided experimental protocol and instrument parameters can be readily implemented in a laboratory setting. The characteristic mass spectral fragmentation pattern allows for unambiguous identification of the compound. This method is suitable for routine analysis in quality control, synthetic chemistry, and research applications.

References

Application Notes and Protocols: Purification of Ethyl Cyclohexylideneacetate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Ethyl cyclohexylideneacetate by vacuum distillation. This method is crucial for obtaining a high-purity product, essential for subsequent applications in research, development, and synthesis where precise chemical structures are required.

Introduction

This compound is a versatile intermediate in organic synthesis. Its purity is critical for the success of subsequent reactions. Distillation, particularly under reduced pressure, is the most effective method for its purification. Vacuum distillation is employed to lower the boiling point of the compound, thereby preventing thermal decomposition that can occur at its atmospheric boiling point. This process effectively removes non-volatile impurities, unreacted starting materials, and byproducts from the synthesis, such as the Horner-Wadsworth-Emmons reaction.

Data Presentation

The following table summarizes the key physical and distillation parameters for this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol [1]
Boiling Point (Atmospheric Pressure) 235.9 °C at 760 mmHg[1]
Boiling Point (Vacuum) 48-49 °C at 0.02 mmHg[2]
Refractive Index (n²⁵D) 1.4755[2]
Typical Yield (Post-Distillation) 67-77%[2][3]

Potential Impurities

Several impurities can be present in crude this compound, particularly after synthesis via the Horner-Wadsworth-Emmons reaction. These include:

  • Unreacted Starting Materials: Cyclohexanone and triethyl phosphonoacetate.

  • Reaction Byproducts: Sodium diethyl phosphate (typically removed during workup) and mineral oil (if sodium hydride dispersion is used).

  • Isomeric Impurities: Ethyl cyclohexenylacetate (the β,γ-isomer) may form if an excess of base is used.[2]

Distillation is highly effective at removing these impurities due to significant differences in their boiling points compared to the desired product.

Experimental Protocol: Vacuum Distillation of this compound

This protocol is adapted from established procedures for the purification of this compound.[2][4]

1. Materials and Equipment

  • Crude this compound

  • Distillation flask (round-bottom)

  • Short path distillation head or a Vigreux column (a 20-cm Vigreux column is recommended for better separation)[2]

  • Condenser

  • Receiving flask(s)

  • Thermometer and adapter

  • Vacuum pump

  • Manometer or vacuum gauge

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Cold trap (recommended to protect the vacuum pump)

  • Glass wool for insulation (optional)

2. Procedure

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

    • Connect the vacuum pump to the distillation apparatus through a cold trap.

  • Initiating the Distillation:

    • Turn on the cooling water to the condenser.

    • Gradually apply the vacuum, reducing the pressure to the target of approximately 0.02 mmHg.

    • Once the desired vacuum is achieved and stable, begin heating the distillation flask gently with the heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The temperature should rise as the first fractions of any lower-boiling impurities begin to distill. These should be collected in a separate receiving flask and discarded.

    • The main fraction of pure this compound should distill at a stable temperature of 48-49 °C at a pressure of 0.02 mmHg.[2][4] Collect this fraction in a clean, pre-weighed receiving flask.

    • It is advisable to collect the distillate in multiple fractions to ensure the highest purity of the main product.

  • Completion of Distillation:

    • Continue distillation until the temperature at the head either drops or rises significantly, indicating that the desired product has been collected.

    • Turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum before turning off the vacuum pump.

    • The pot residue will contain non-volatile impurities, such as mineral oil.[2]

3. Purity Assessment

The purity of the distilled this compound can be assessed by various analytical techniques, including:

  • Gas Chromatography (GC): To determine the percentage purity and detect any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.

  • Refractive Index Measurement: The refractive index of the purified product should be close to the literature value (n²⁵D 1.4755).[2]

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the purification of this compound by distillation.

PurificationWorkflow CrudeProduct Crude Ethyl cyclohexylideneacetate Setup Assemble Distillation Apparatus CrudeProduct->Setup Vacuum Apply Vacuum (target ~0.02 mmHg) Setup->Vacuum Heat Gentle Heating Vacuum->Heat Distillate Collect Distillate Heat->Distillate Residue Pot Residue (Non-volatile impurities) Heat->Residue After distillation Fraction1 Discard First Fraction (Low-boiling impurities) Distillate->Fraction1 Initial phase MainFraction Collect Main Fraction (48-49 °C at 0.02 mmHg) Distillate->MainFraction Stable temperature Analysis Purity Analysis (GC, NMR, Refractive Index) MainFraction->Analysis PureProduct Purified Ethyl cyclohexylideneacetate Analysis->PureProduct

Caption: Purification workflow for this compound.

References

Application Notes and Protocols: Ethyl Cyclohexylideneacetate in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl cyclohexylideneacetate as a versatile starting material in the total synthesis of complex molecules. The protocols outlined below are based on established synthetic routes and provide a framework for the practical application of this valuable building block.

Introduction

This compound is an α,β-unsaturated ester that serves as a valuable C8 building block in organic synthesis. Its reactivity is characterized by the electrophilic nature of the β-carbon and the potential for a variety of transformations at the double bond and ester functionality. This combination of features makes it an attractive starting material for the construction of complex carbocyclic and heterocyclic frameworks.

The most common and efficient method for the preparation of this compound is the Horner-Wadsworth-Emmons (HWE) reaction between cyclohexanone and triethyl phosphonoacetate.[1] This reaction offers high yields and stereoselectivity for the desired (E)-isomer.

Application in the Total Synthesis of Venlafaxine

A notable application of this compound is in the total synthesis of (±)-venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of depression and anxiety disorders. The cyclohexyl moiety of venlafaxine is directly derived from this compound.

Synthetic Strategy Overview

The total synthesis of venlafaxine from this compound proceeds through a key conjugate addition step, followed by reduction and functional group manipulations to introduce the dimethylamino and hydroxyl moieties.

G A This compound B Conjugate Addition (Michael Addition) A->B p-methoxyphenylmagnesium bromide, CuI C Ethyl 2-(1-(4-methoxyphenyl)cyclohexyl)acetate B->C D Reduction of Ester C->D LiAlH4 E 2-(1-(4-Methoxyphenyl)cyclohexyl)ethanol D->E F Introduction of Dimethylamino Group E->F 1. MsCl, Et3N 2. HNMe2 G (±)-Venlafaxine F->G

Caption: Synthetic pathway for Venlafaxine from this compound.

Experimental Protocols

1. Synthesis of Ethyl 2-(1-(4-methoxyphenyl)cyclohexyl)acetate (Conjugate Addition)

This key step involves the 1,4-conjugate addition of an organocuprate reagent, derived from a Grignard reagent, to the α,β-unsaturated ester.

  • Materials:

    • This compound

    • Magnesium turnings

    • 4-Bromoanisole

    • Copper(I) iodide (CuI)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings.

    • Add a solution of 4-bromoanisole in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (p-methoxyphenylmagnesium bromide). The reaction is typically initiated with gentle heating.

    • Once the Grignard formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Add CuI portionwise to the Grignard reagent solution and stir for 30 minutes at 0 °C to form the organocuprate reagent.

    • Slowly add a solution of this compound in anhydrous THF to the organocuprate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1-(4-methoxyphenyl)cyclohexyl)acetate.

2. Synthesis of 2-(1-(4-Methoxyphenyl)cyclohexyl)ethanol (Ester Reduction)

The ester functionality is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride.

  • Materials:

    • Ethyl 2-(1-(4-methoxyphenyl)cyclohexyl)acetate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or THF

    • Water

    • 15% Aqueous sodium hydroxide solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and dropping funnel under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of ethyl 2-(1-(4-methoxyphenyl)cyclohexyl)acetate in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC).

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

    • Wash the filter cake with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(1-(4-methoxyphenyl)cyclohexyl)ethanol, which is often used in the next step without further purification.

3. Synthesis of (±)-Venlafaxine (Introduction of the Dimethylamino Group)

The final step involves a two-step sequence of mesylation of the primary alcohol followed by nucleophilic substitution with dimethylamine.

  • Materials:

    • 2-(1-(4-Methoxyphenyl)cyclohexyl)ethanol

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

    • Dimethylamine (solution in THF or as a gas)

    • Anhydrous acetonitrile or THF

  • Procedure:

    • Dissolve 2-(1-(4-methoxyphenyl)cyclohexyl)ethanol and triethylamine in anhydrous DCM and cool the solution to 0 °C.

    • Add methanesulfonyl chloride dropwise to the solution.

    • Stir the reaction at 0 °C for 1-2 hours or until the alcohol is consumed (monitored by TLC).

    • Wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate. This intermediate is typically used immediately in the next step.

    • Dissolve the crude mesylate in a suitable solvent like acetonitrile or THF in a sealed tube or pressure vessel.

    • Add an excess of dimethylamine solution (or bubble dimethylamine gas through the solution).

    • Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir until the mesylate is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to afford (±)-venlafaxine.

Quantitative Data Summary
StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Conjugate AdditionThis compoundEthyl 2-(1-(4-methoxyphenyl)cyclohexyl)acetatep-methoxyphenylmagnesium bromide, CuI, THF, 0 °C to rt85-95
2Ester ReductionEthyl 2-(1-(4-methoxyphenyl)cyclohexyl)acetate2-(1-(4-Methoxyphenyl)cyclohexyl)ethanolLiAlH₄, Et₂O, 0 °C to rt90-98
3Amination2-(1-(4-Methoxyphenyl)cyclohexyl)ethanol(±)-Venlafaxine1. MsCl, Et₃N, DCM; 2. HNMe₂, MeCN75-85 (over two steps)

Venlafaxine Signaling Pathway

Venlafaxine exerts its therapeutic effect by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SER Serotonin (5-HT) SERT Serotonin Transporter (SERT) SER->SERT Reuptake Receptor_5HT 5-HT Receptor SER->Receptor_5HT Binds NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor_NE NE Receptor NE->Receptor_NE Binds Signal Signal Transduction (Therapeutic Effect) Receptor_5HT->Signal Receptor_NE->Signal Venlafaxine Venlafaxine Venlafaxine->SERT Inhibits Venlafaxine->NET Inhibits SynapticCleft Synaptic Cleft

Caption: Mechanism of action of Venlafaxine.

Conclusion

This compound is a readily accessible and highly useful starting material for the total synthesis of pharmaceutically important molecules like venlafaxine. The key transformations involving this substrate, such as conjugate addition, provide a robust and efficient entry into complex molecular scaffolds. The protocols and data presented herein offer a comprehensive guide for researchers in the field of organic synthesis and drug development.

References

Troubleshooting & Optimization

optimizing yield and purity in Ethyl cyclohexylideneacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl cyclohexylideneacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on optimizing yield and purity.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of reaction, reagent quality, and reaction conditions. The Horner-Wadsworth-Emmons (HWE) reaction is often the method of choice for this synthesis, offering advantages over the classical Wittig reaction for preparing α,β-unsaturated esters.[1][2]

Potential Causes and Solutions:

  • Ineffective Deprotonation of the Phosphonate: The base may not be strong enough to fully deprotonate the phosphonate reagent (e.g., triethyl phosphonoacetate).[3]

    • Solution: Switch to a stronger base such as sodium hydride (NaH), which is commonly used for this reaction.[1][3] Ensure the base is fresh and properly handled to maintain its reactivity.

  • Suboptimal Reaction Temperature: The temperature during the addition of reagents and during the reaction itself is critical. Temperatures that are too low can lead to a slow reaction rate, while temperatures that are too high can promote side reactions.[1][3]

    • Solution: For the HWE reaction, maintain the temperature at 20–35°C during the addition of reagents and then heat to 60–65°C to ensure the reaction goes to completion.[1]

  • Poor Quality Reagents: The purity of cyclohexanone and the phosphonate reagent is crucial.

    • Solution: It is recommended to use redistilled cyclohexanone and triethyl phosphonoacetate to remove any impurities that might interfere with the reaction.[1]

  • Steric Hindrance: While less of an issue with cyclohexanone, steric hindrance can be a factor with more complex ketones.[3]

    • Solution: If using a substituted cyclohexanone, longer reaction times or slightly higher temperatures might be necessary.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the formation of the β,γ-unsaturated isomer, ethyl cyclohexenylacetate.[1][4]

    • Solution: This isomerization is often caused by an excess of base. Using a 5–10% excess of the phosphonate ester can help to minimize this side reaction.[1][4]

Question: I am observing significant impurities in my final product. How can I improve the purity of this compound?

Answer:

Improving the purity of this compound involves both optimizing the reaction to prevent side reactions and employing effective purification techniques.

Strategies for Improving Purity:

  • Minimize Isomer Formation: As mentioned above, the formation of ethyl cyclohexenylacetate is a key impurity.[1][4]

    • Action: Use a slight excess of triethyl phosphonoacetate relative to the sodium hydride to quench any excess base that could catalyze the isomerization.[1][4]

  • Effective Workup and Extraction: The workup procedure is critical for removing water-soluble byproducts, such as sodium diethyl phosphate in the HWE reaction.[1]

    • Action: During the workup, ensure thorough washing of the gummy phosphate precipitate with a suitable solvent like warm benzene to extract all the product.[1] The original procedure suggests that additional extractions beyond what might be initially apparent are necessary.[1]

  • Purification Method: The choice of purification method is vital for isolating the final product.

    • Action: Distillation under reduced pressure is an effective method for purifying this compound.[1][4] A typical procedure collects the product at 48–49°C at a pressure of 0.02 mm Hg.[1][4] Column chromatography can also be employed for high-purity samples.[5]

Frequently Asked Questions (FAQs)

Q1: Which is the best method for synthesizing this compound: the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method for preparing α,β-unsaturated esters like this compound.[1][4] The key advantages of the HWE reaction over the Wittig reaction in this context are:

  • Higher (E)-Stereoselectivity: The HWE reaction typically favors the formation of the more stable (E)-alkene.[6][7]

  • Easier Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed by extraction.[2][6] In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction can often be difficult to separate from the desired product.[8][9]

  • Higher Reactivity of the Ylide: The phosphonate carbanion used in the HWE reaction is generally more nucleophilic and reactive than the corresponding phosphonium ylide, allowing it to react efficiently with ketones like cyclohexanone.[6]

Q2: What are the key safety precautions I should take during this synthesis?

A2: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Sodium Hydride (NaH): This is a highly flammable solid and is water-reactive, producing flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.[1]

  • Benzene: Benzene is a flammable liquid and a known carcinogen. It should be used in a well-ventilated fume hood with appropriate personal protective equipment.

  • Triethyl phosphonoacetate and Cyclohexanone: These can be irritants and should be handled with care.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experiment.

Q3: Can I use a different base instead of sodium hydride for the HWE reaction?

A3: Yes, other strong bases can be used, though sodium hydride is common and effective.[3] Alternative bases include lithium hexamethyldisilazide (LiHMDS) or n-butyllithium (n-BuLi).[3] For substrates that are sensitive to strong bases, milder conditions like using lithium chloride with an amine base (Masamune-Roush conditions) can be considered.[3] The choice of base can influence the stereoselectivity of the reaction.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques can be used to characterize this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the α,β-unsaturated ester.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity and identify any volatile impurities.

  • Refractive Index: The refractive index is a physical constant that can be compared to the literature value (n25D 1.4755).[1]

Data Presentation

Table 1: Summary of Horner-Wadsworth-Emmons Reaction Conditions and Yield

ParameterValueReference
Reactants Cyclohexanone, Triethyl phosphonoacetate[1]
Base Sodium Hydride (50% dispersion in mineral oil)[1]
Solvent Dry Benzene[1]
Reaction Temperature 20-35°C (addition), 60-65°C (heating)[1]
Reaction Time ~2-3 hours[1]
Yield 67-77%[1][4]
Purification Vacuum Distillation[1][4]

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

  • Sodium hydride (NaH), 50% dispersion in mineral oil (16.0 g, 0.33 mole)

  • Dry benzene (100 mL)

  • Triethyl phosphonoacetate (74.7 g, 0.33 mole, with a 5-10% excess recommended to avoid isomerization)

  • Cyclohexanone (32.7 g, 0.33 mole)

  • Ice bath

Equipment:

  • 500-mL three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet

Procedure:

  • Setup: Assemble the dry three-necked flask with the stirrer, thermometer, condenser, and dropping funnel. Purge the apparatus with dry nitrogen.

  • Base Preparation: Charge the flask with the sodium hydride dispersion and dry benzene.

  • Ylide Formation: To the stirred suspension, add the triethyl phosphonoacetate dropwise over 45-50 minutes. Maintain the temperature between 30-35°C, using a cooling bath if necessary. Vigorous hydrogen evolution will be observed. After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the anion.

  • Reaction with Cyclohexanone: Cool the resulting solution to 20-30°C. Add the cyclohexanone dropwise over 30-40 minutes, maintaining the temperature with an ice bath. A gummy precipitate of sodium diethyl phosphate will form.

  • Reaction Completion: After the addition of cyclohexanone is complete, heat the mixture at 60-65°C for 15 minutes.

  • Workup: Cool the mixture to 15-20°C and decant the mother liquor from the precipitate. Wash the gummy precipitate by stirring it with several portions of warm (60°C) benzene and decanting the washings.

  • Isolation: Combine the mother liquor and all the benzene washings. Distill off the benzene at atmospheric pressure.

  • Purification: Distill the remaining residue under vacuum. Collect the fraction boiling at 48-49°C (0.02 mm Hg) to obtain pure this compound.

Mandatory Visualizations

HWE_Workflow cluster_prep Preparation cluster_ylide Ylide Formation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Apparatus (N2 Purge) add_NaH Add Sodium Hydride and Dry Benzene start->add_NaH add_phosphonate Add Triethyl Phosphonoacetate (30-35°C) add_NaH->add_phosphonate stir_ylide Stir for 1 hour at Room Temp add_phosphonate->stir_ylide add_ketone Add Cyclohexanone (20-30°C) stir_ylide->add_ketone heat_reaction Heat to 60-65°C for 15 min add_ketone->heat_reaction cool_down Cool to 15-20°C heat_reaction->cool_down decant_wash Decant & Wash Precipitate with Warm Benzene cool_down->decant_wash distill_benzene Distill Benzene decant_wash->distill_benzene vac_distill Vacuum Distillation (48-49°C @ 0.02 mm) distill_benzene->vac_distill product This compound vac_distill->product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis.

Troubleshooting_Tree start Low Yield or Purity Issue check_yield Low Yield? start->check_yield check_purity Impurity Observed? isomer_issue β,γ-Isomer Present? check_purity->isomer_issue Yes check_yield->check_purity No base_issue Ineffective Deprotonation? check_yield->base_issue Yes temp_issue Suboptimal Temperature? base_issue->temp_issue No sol_base Use Stronger/Fresh Base (e.g., NaH) base_issue->sol_base Yes reagent_issue Reagent Quality Issue? temp_issue->reagent_issue No sol_temp Optimize Temperature Control (Addition & Heating) temp_issue->sol_temp Yes reagent_issue->check_purity No sol_reagent Purify/Distill Reactants (Ketone & Phosphonate) reagent_issue->sol_reagent Yes end Optimized Synthesis sol_base->end sol_temp->end sol_reagent->end workup_issue Ineffective Workup? isomer_issue->workup_issue No sol_isomer Use Slight Excess of Phosphonate isomer_issue->sol_isomer Yes sol_workup Thoroughly Wash Precipitate & Optimize Purification workup_issue->sol_workup Yes workup_issue->end No sol_isomer->end sol_workup->end

Caption: Troubleshooting decision tree for this compound synthesis.

References

common side reactions in the synthesis of Ethyl cyclohexylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl cyclohexylideneacetate. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are olefination reactions, which form the double bond by coupling cyclohexanone with a reagent containing the ethyl acetate moiety. The three most common reactions are:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method due to its high yield of the E-isomer and the ease of removing the water-soluble phosphate byproduct.[1][2]

  • Wittig Reaction: A classic method for olefination. When using a stabilized ylide, as is the case for this synthesis, it generally favors the E-alkene, but can produce a mixture of E/Z isomers.[3][4]

  • Peterson Olefination: This method offers the advantage of stereochemical control, allowing for the formation of either the E or Z isomer from the same intermediate, and produces a volatile siloxane byproduct that is easily removed.[5][6][7][8][9]

Q2: I am getting a significant amount of a byproduct with a similar mass spectrum. What could it be?

A2: A common side product in the synthesis of this compound, particularly in the Horner-Wadsworth-Emmons reaction, is the β,γ-unsaturated isomer, Ethyl cyclohex-1-enylacetate. This isomerization can be catalyzed by the presence of excess base in the reaction mixture.[1][2] To mitigate this, it is recommended to use a slight excess (5-10%) of the phosphonate reagent relative to the base to ensure all the base is consumed.[1][2]

Q3: My yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors depending on the synthetic route:

  • Incomplete reaction: Ensure your reagents are pure and dry, and that the reaction is allowed to proceed for a sufficient amount of time. For the HWE and Wittig reactions, the formation of the ylide is critical; ensure your base is strong enough and the reaction conditions are appropriate.

  • Side reactions: Besides isomerization, self-condensation of cyclohexanone can occur if the ylide is not in excess during the addition of the ketone. Slowly adding the ketone to the ylide solution can minimize this.

  • Product instability: this compound can be susceptible to polymerization, especially at elevated temperatures. It is advisable to use a polymerization inhibitor if distillation is used for purification.

  • Purification losses: The product can be lost during workup and purification. In the case of the Wittig reaction, the removal of the triphenylphosphine oxide byproduct can be challenging and lead to product loss.

Q4: How can I control the stereochemistry of the double bond to favor the E or Z isomer?

A4: The stereochemical outcome is highly dependent on the chosen synthetic method:

  • Horner-Wadsworth-Emmons Reaction: This reaction generally provides excellent E-selectivity due to thermodynamic control in the elimination step.

  • Wittig Reaction: With stabilized ylides, the Wittig reaction typically favors the E-isomer. However, mixtures of E and Z isomers are common. To enhance E-selectivity, the Schlosser modification can be employed.

  • Peterson Olefination: This reaction offers the most flexibility for stereocontrol. By choosing either acidic or basic conditions for the elimination of the β-hydroxysilane intermediate, you can selectively form either the E or Z-alkene.[5][6][7][8][9]

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete ylide formation due to impure or wet reagents/solvents.Ensure all glassware is flame-dried. Use freshly distilled, anhydrous solvents. Use a fresh, high-quality base (e.g., NaH).
Self-condensation of cyclohexanone.Add the cyclohexanone solution slowly to the pre-formed ylide solution to maintain an excess of the ylide.
Incomplete reaction.Increase reaction time or temperature (within stable limits of the ylide).
Presence of β,γ-unsaturated isomer Excess base remaining in the reaction mixture.Use a 5-10% excess of the triethyl phosphonoacetate relative to the base to ensure complete consumption of the base.[1][2]
Difficult workup Gummy precipitate of sodium diethyl phosphate makes stirring difficult.After the initial reaction period, gently heat the mixture to 60-65°C for a short time to improve stirrability.[1]
Wittig Reaction
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete ylide formation.Use a sufficiently strong and fresh base. Ensure anhydrous conditions.
Steric hindrance with the ketone.The reaction with ketones can be sluggish. Consider increasing the reaction temperature or using the more reactive Horner-Wadsworth-Emmons reaction.[3][4]
Difficult purification from triphenylphosphine oxide.Triphenylphosphine oxide can be difficult to remove. Methods include precipitation from a non-polar solvent, chromatography, or using a water-soluble phosphine to generate the ylide.
Mixture of E/Z isomers Kinetic control of the reaction.While stabilized ylides favor the E-isomer, mixtures can occur. For higher E-selectivity, consider the Schlosser modification.
Peterson Olefination
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete formation of the α-silyl carbanion.Use a strong base like n-butyllithium or an LDA solution and ensure anhydrous conditions.
Incomplete reaction with the ketone.Allow for sufficient reaction time at a low temperature for the initial addition.
Uncontrolled elimination The β-hydroxysilane intermediate may eliminate in-situ with certain reagents.To control the stereochemistry, aim to isolate the β-hydroxysilane intermediate before proceeding with a separate acid- or base-catalyzed elimination step.
Poor Stereoselectivity Inappropriate choice of elimination conditions.For E-alkene, use a base for syn-elimination. For Z-alkene, use an acid for anti-elimination.[5][6][7][8][9]

Quantitative Data Summary

Synthetic Method Typical Yield Key Byproducts Stereoselectivity References
Horner-Wadsworth-Emmons 67-77%Sodium diethyl phosphate (water-soluble), Ethyl cyclohex-1-enylacetateHigh E-selectivity[1][2]
Wittig Reaction Can be moderate to high, but purification is challengingTriphenylphosphine oxideGenerally E-selective with stabilized ylides, but E/Z mixtures are common[3][4][10]
Peterson Olefination Can be highHexamethyldisiloxane (volatile)Tunable E or Z selectivity based on elimination conditions[5][6][7][8][9]

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1][2]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous benzene or THF

  • Triethyl phosphonoacetate

  • Cyclohexanone

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, wash the sodium hydride with anhydrous hexane to remove the mineral oil.

  • Add anhydrous benzene or THF to the flask.

  • Cool the suspension to 0°C and add triethyl phosphonoacetate dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting ylide solution to 0°C and add a solution of cyclohexanone in the same anhydrous solvent dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours or until TLC indicates completion.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Wittig Synthesis of this compound (Adapted from a general one-pot aqueous protocol)

Materials:

  • Triphenylphosphine

  • Ethyl bromoacetate

  • Cyclohexanone

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine triphenylphosphine, ethyl bromoacetate, and cyclohexanone.

  • Add saturated aqueous sodium bicarbonate solution.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating until TLC indicates the consumption of the starting materials.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate it from the triphenylphosphine oxide byproduct.

Peterson Olefination Synthesis of this compound (General Protocol)

Materials:

  • Ethyl 2-(trimethylsilyl)acetate

  • Strong base (e.g., n-butyllithium or LDA)

  • Anhydrous THF or diethyl ether

  • Cyclohexanone

  • Acid (e.g., sulfuric acid) or Base (e.g., potassium hydride) for elimination

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve ethyl 2-(trimethylsilyl)acetate in anhydrous THF.

  • Cool the solution to -78°C and add the strong base dropwise. Stir for 30 minutes to generate the α-silyl carbanion.

  • Add a solution of cyclohexanone in anhydrous THF dropwise at -78°C.

  • Allow the reaction to stir at -78°C for several hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent to obtain the crude β-hydroxysilane intermediate.

  • For E-alkene (syn-elimination): Dissolve the crude intermediate in THF and treat with a base such as potassium hydride.

  • For Z-alkene (anti-elimination): Dissolve the crude intermediate in a suitable solvent and treat with an acid such as sulfuric acid.

  • After the elimination is complete, work up the reaction accordingly and purify the product by column chromatography or distillation.

Visualizations

HWE_Workflow reagents NaH, Triethyl phosphonoacetate, Cyclohexanone, Anhydrous Solvent reaction Horner-Wadsworth-Emmons Reaction reagents->reaction 1. Ylide formation 2. Olefination workup Aqueous Workup (NH4Cl quench) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Vacuum Distillation) extraction->purification product This compound purification->product

Caption: Experimental workflow for the HWE synthesis.

Troubleshooting_Flowchart decision decision issue issue start Low Yield or Impure Product check_isomer Check for β,γ-unsaturated isomer (e.g., by NMR or GC-MS) start->check_isomer isomer_present Isomer Detected? check_isomer->isomer_present adjust_base Use 5-10% excess phosphonate reagent relative to base isomer_present->adjust_base Yes check_ketone_dimer Check for cyclohexanone self-condensation isomer_present->check_ketone_dimer No ketone_dimer_present Dimer Detected? check_ketone_dimer->ketone_dimer_present slow_addition Add ketone slowly to ylide solution ketone_dimer_present->slow_addition Yes check_reagents Check purity and anhydrous nature of reagents and solvents ketone_dimer_present->check_reagents No impure_reagents Reagents Impure/Wet? check_reagents->impure_reagents purify_reagents Purify/dry reagents and solvents impure_reagents->purify_reagents Yes optimize_conditions Optimize reaction time and temperature impure_reagents->optimize_conditions No

Caption: Troubleshooting logic for HWE synthesis issues.

Reaction_Comparison cluster_HWE Horner-Wadsworth-Emmons cluster_Wittig Wittig Reaction cluster_Peterson Peterson Olefination hwe_reagent Phosphonate Ester hwe_byproduct Water-Soluble Phosphate hwe_reagent->hwe_byproduct forms hwe_selectivity High E-Selectivity hwe_reagent->hwe_selectivity leads to wittig_reagent Phosphonium Ylide wittig_byproduct Triphenylphosphine Oxide wittig_reagent->wittig_byproduct forms wittig_selectivity E/Z Mixture Possible wittig_reagent->wittig_selectivity leads to peterson_reagent α-Silyl Carbanion peterson_byproduct Volatile Siloxane peterson_reagent->peterson_byproduct forms peterson_selectivity Tunable E/Z Selectivity peterson_reagent->peterson_selectivity leads to

Caption: Comparison of olefination reaction characteristics.

References

preventing β,γ-isomer formation in Ethyl cyclohexylideneacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl cyclohexylideneacetate. The focus is on preventing the formation of the undesired β,γ-isomer, Ethyl cyclohexenylacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) reaction.

Issue Potential Cause Recommended Solution
High percentage of β,γ-isomer (Ethyl cyclohexenylacetate) in the final product. Excess strong base (e.g., Sodium Hydride): Excess base can deprotonate the desired α,β-unsaturated product, leading to a resonance-stabilized intermediate that can be protonated at the γ-position to form the β,γ-isomer.[1][2]- Adjust Stoichiometry: Use a 5-10% excess of the triethylphosphonoacetate reagent relative to the base.[1][2] This ensures the base is the limiting reagent and is consumed before it can react with the product. - Quench Promptly: After the reaction is complete, quench the reaction mixture to neutralize any remaining base.
Prolonged reaction time at elevated temperatures: These conditions can favor the thermodynamically controlled formation of the more stable isomer. While the α,β-isomer is generally more stable due to conjugation, prolonged exposure to basic conditions can facilitate equilibration to the β,γ-isomer.- Monitor Reaction Progress: Use TLC or GC to monitor the reaction and work it up as soon as the starting material is consumed. - Optimize Temperature: Maintain the recommended temperature ranges during the reaction. For the addition of cyclohexanone, maintain a temperature of 20–30°C.[1]
Low yield of this compound. Incomplete formation of the phosphonate anion: Insufficient reaction time or low temperature during the deprotonation of triethylphosphonoacetate can lead to incomplete formation of the reactive ylide.- Ensure Complete Anion Formation: After adding the triethylphosphonoacetate to the base, allow sufficient time for the reaction to complete (e.g., stirring for 1 hour at room temperature) before adding the cyclohexanone.[1] - Maintain Appropriate Temperature: During the formation of the anion with sodium hydride, the temperature should be maintained at 30–35°C.[1]
Decomposition of the phosphonate anion: Temperatures above 40-50°C during the formation of the phosphonate anion can be detrimental.[1][2]- Temperature Control: Use an ice bath to carefully control the temperature during the addition of triethylphosphonoacetate.[1]
Inefficient extraction of the product: The product can be trapped in the gummy precipitate of sodium diethyl phosphate.- Thorough Extraction: Wash the gummy precipitate with multiple portions of warm benzene to ensure complete extraction of the product.[1]
Reaction is sluggish or does not go to completion. Poor quality of reagents: Moisture in the solvent or reagents can quench the strong base.- Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. Distill reagents like cyclohexanone and triethylphosphonoacetate before use if necessary.[1]
Ineffective base: The sodium hydride may be old or have been improperly stored, leading to reduced activity.- Use Fresh Base: Use a fresh container of sodium hydride or titrate the base to determine its activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of β,γ-isomer formation in the synthesis of this compound?

A1: The formation of the β,γ-isomer, Ethyl cyclohexenylacetate, occurs when an excess of a strong base is present in the reaction mixture after the formation of the desired α,β-unsaturated ester. The excess base can abstract a proton from the α-carbon of the product, forming a resonance-stabilized enolate. This enolate can then be protonated at the γ-carbon, leading to the formation of the β,γ-unsaturated isomer. This process is an example of a deconjugative isomerization.[3]

Q2: How does the choice of base affect the formation of the β,γ-isomer?

A2: Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used in the Horner-Wadsworth-Emmons reaction.[1][2] While effective for deprotonating the phosphonate ester, an excess of such a strong base can promote the undesired isomerization to the β,γ-product. Milder bases, such as a combination of lithium chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been developed for base-sensitive substrates and can potentially minimize this side reaction by reducing the overall basicity of the medium once the primary reaction is complete.[4]

Q3: Is the α,β- or the β,γ-isomer the more thermodynamically stable product?

A3: Generally, the α,β-unsaturated isomer (this compound) is the thermodynamically more stable product due to the conjugation between the double bond and the carbonyl group of the ester. The formation of the β,γ-isomer is typically under kinetic control, meaning it may form faster under certain conditions but is less stable overall.[5][6][7][8] However, the relative stabilities can sometimes be influenced by steric factors.

Q4: What is the recommended experimental protocol to minimize β,γ-isomer formation?

A4: The following protocol, adapted from Organic Syntheses, is recommended for minimizing the formation of Ethyl cyclohexenylacetate.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Sodium hydride (50% dispersion in mineral oil)

  • Anhydrous benzene

  • Triethylphosphonoacetate

  • Cyclohexanone

Procedure:

  • Preparation of the Phosphonate Anion:

    • In a dry, nitrogen-purged flask, add sodium hydride and anhydrous benzene.

    • Slowly add a 5-10% molar excess of triethylphosphonoacetate to the stirred suspension, maintaining the temperature between 30-35°C.

    • After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the anion.

  • Reaction with Cyclohexanone:

    • Cool the solution of the phosphonate anion to 20-30°C.

    • Add cyclohexanone dropwise over 30-40 minutes, maintaining the temperature at 20-30°C with an ice bath.

    • After the addition, heat the mixture to 60-65°C for 15 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture and decant the mother liquor from the precipitated sodium diethyl phosphate.

    • Thoroughly wash the precipitate with warm benzene to extract all the product.

    • Combine the mother liquor and the benzene washes, and remove the benzene by distillation.

    • Purify the crude product by vacuum distillation.

Q5: Besides adjusting the stoichiometry, are there other ways to troubleshoot the formation of the β,γ-isomer?

A5: Yes. If you have already adjusted the stoichiometry and are still observing the β,γ-isomer, consider the following:

  • Lowering the Reaction Temperature: While the standard protocol specifies a temperature of 20-30°C for the addition of cyclohexanone, lowering the temperature may further disfavor the isomerization.

  • Choice of Solvent: The choice of solvent can influence the reactivity of the base and the stability of the intermediates. While benzene is traditionally used, exploring other anhydrous, non-protic solvents might be beneficial.

  • Rapid Quenching: Ensure that the reaction is quenched promptly and efficiently upon completion to neutralize any residual base. A mild acidic quench (e.g., saturated aqueous ammonium chloride) is often used.

Visualizations

Below are diagrams illustrating the key chemical pathways and a troubleshooting workflow.

ReactionPathway Cyclohexanone Cyclohexanone Intermediate Betaine/Oxaphosphetane Intermediate Cyclohexanone->Intermediate Horner-Wadsworth-Emmons Reaction PhosphonateAnion Phosphonate Anion (from Triethylphosphonoacetate + Base) PhosphonateAnion->Intermediate Horner-Wadsworth-Emmons Reaction AlphaBetaProduct This compound (α,β-unsaturated ester) (Desired Product) Intermediate->AlphaBetaProduct Elimination Enolate Resonance-Stabilized Enolate AlphaBetaProduct->Enolate Deprotonation (Excess Base) BetaGammaProduct Ethyl cyclohexenylacetate (β,γ-unsaturated isomer) (Undesired Product) Enolate->BetaGammaProduct Protonation at γ-carbon

Caption: Reaction pathway for the synthesis of this compound and the formation of the β,γ-isomer.

TroubleshootingWorkflow Start Start: High β,γ-isomer content detected CheckStoichiometry Is a 5-10% excess of phosphonate ester being used? Start->CheckStoichiometry AdjustStoichiometry Adjust stoichiometry to use 5-10% excess phosphonate ester CheckStoichiometry->AdjustStoichiometry No CheckTemp Is the reaction temperature strictly controlled (20-30°C)? CheckStoichiometry->CheckTemp Yes AdjustStoichiometry->CheckStoichiometry AdjustTemp Implement stricter temperature control with an ice bath CheckTemp->AdjustTemp No CheckTime Is the reaction being worked up promptly after completion? CheckTemp->CheckTime Yes AdjustTemp->CheckTemp ConsiderMilderBase Consider using a milder base system (e.g., LiCl/DBU) CheckTime->ConsiderMilderBase No End End: β,γ-isomer minimized CheckTime->End Yes AdjustTime Monitor with TLC/GC and quench immediately upon completion AdjustTime->CheckTime ConsiderMilderBase->End

Caption: Troubleshooting workflow for minimizing β,γ-isomer formation.

References

troubleshooting gummy precipitate formation in phosphonate carbanion reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with phosphonate carbanion reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction. The focus is on resolving the common problem of gummy precipitate formation during reaction workup.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a thick, gummy, or oily precipitate during the aqueous workup of my Horner-Wadsworth-Emmons (HWE) reaction. What is it and how can I deal with it?

A1: This is a common issue in HWE reactions. The gummy precipitate is often a mixture of the dialkylphosphate byproduct salt and potentially the unreacted β-hydroxyphosphonate intermediate. Its formation is highly dependent on the reaction conditions, particularly the cation from the base used and the solvent system.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Low Solubility of Phosphate Byproduct The lithium, sodium, or magnesium salt of the dialkylphosphate byproduct (e.g., lithium diethylphosphate) may have limited solubility in the organic solvent used for extraction (e.g., ethyl acetate, THF), causing it to precipitate.- Dilute the reaction mixture: Before workup, dilute the mixture with a larger volume of the organic extraction solvent. - Use a more polar solvent for extraction: If compatible with your product, consider using a more polar solvent like dichloromethane for the initial extraction to better solvate the salt. - Multiple washes with water/brine: Perform several washes with deionized water followed by brine. The brine wash helps to break emulsions and further remove water-soluble byproducts.[1]
Incomplete Elimination of β-hydroxyphosphonate Intermediate The reaction may not have gone to completion, leaving the polar β-hydroxyphosphonate intermediate.[2][3] This is more common with non-stabilized phosphonates or sterically hindered substrates.- Increase reaction time or temperature: Allow the reaction to stir longer or gently warm it to encourage elimination. Monitor by TLC. - Use a stronger base or different reaction conditions: Forcing conditions might be necessary. Consider the Still-Gennari or Masamune-Roush conditions for specific stereochemical outcomes and potentially improved reactivity.[3][4][5]
Presence of Divalent Cations (e.g., Mg²⁺) If a Grignard reagent or a magnesium-containing base was used, insoluble magnesium phosphate complexes can form.[6][7]- Acidic quench: Quench the reaction with a dilute acid (e.g., 1M HCl) instead of saturated ammonium chloride to protonate the phosphate and improve its solubility in the aqueous layer. Caution: Ensure your product is stable to acid. - Chelating workup: Wash the organic layer with an aqueous solution of a chelating agent like EDTA to sequester the magnesium ions.
Insufficient Quenching If the quenching step is incomplete, the basic reaction mixture can lead to saponification of ester functionalities or other side reactions upon workup, creating unwanted salts.- Ensure thorough quenching: Add the quenching solution slowly and stir vigorously until the reaction is fully neutralized. Check the pH of the aqueous layer.

Q2: My HWE reaction seems to have stalled, and I suspect the β-hydroxyphosphonate intermediate is the main component. How can I confirm this and push the reaction to completion?

A2: Stalling at the β-hydroxyphosphonate stage is a known challenge, especially when the phosphonate carbanion is not sufficiently stabilized by an electron-withdrawing group.[2][3]

Confirmation and Troubleshooting:

  • TLC Analysis: The β-hydroxyphosphonate intermediate is significantly more polar than the final alkene product. It will have a much lower Rf value on a TLC plate. You can often see the starting aldehyde/ketone, the intermediate, and the product as three distinct spots.

  • Pushing the Reaction Forward:

    • Heating: Gently warming the reaction mixture can provide the activation energy needed for the elimination step.

    • Alternative Reagents: If heating is ineffective, the isolated β-hydroxyphosphonate can sometimes be converted to the alkene using reagents like diisopropylcarbodiimide.[3]

Q3: Can the choice of base and solvent affect the formation of a gummy precipitate?

A3: Absolutely. The base determines the counter-ion (cation), which directly influences the solubility of the resulting phosphate salt. The solvent's polarity affects its ability to dissolve these salts.

Base Cation Typical Solvent(s) Precipitate Potential & Notes
Sodium Hydride (NaH)Na⁺THF, DMEModerate. Sodium diethylphosphate is generally more soluble in organic solvents than the lithium salt, but can still precipitate at high concentrations.
n-Butyllithium (n-BuLi)Li⁺THFHigh. Lithium diethylphosphate has lower solubility in ethereal solvents and is a common cause of gummy precipitates.
Lithium Diisopropylamide (LDA)Li⁺THFHigh. Similar to n-BuLi, introduces lithium ions.
Potassium bis(trimethylsilyl)amide (KHMDS)K⁺THFLower. Often used with 18-crown-6 in the Still-Gennari modification to create a "naked" anion, which can improve solubility and reactivity.[3]
DBU/LiCl (Masamune-Roush)Li⁺Acetonitrile, THFHigh. The use of LiCl intentionally introduces lithium ions.[4][5]
Grignard Reagents (e.g., iPrMgCl)Mg²⁺THFHigh. Can form insoluble magnesium phosphate complexes.[6][7]

Experimental Protocols

Protocol 1: Standard Horner-Wadsworth-Emmons Reaction with Sodium Hydride

This protocol is a general procedure for a standard HWE reaction yielding an (E)-alkene.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

  • Washing NaH (Optional but Recommended): Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF dropwise.

  • Carbanion Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Aldehyde/Ketone Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench with saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Workup for Gummy Precipitates

This protocol outlines steps to take when a gummy precipitate is encountered during the workup of an HWE reaction.

  • Initial Observation: A persistent gummy solid is observed at the interface of the organic and aqueous layers after quenching and initial extraction.

  • Dilution: Add a significant volume of both the organic solvent (e.g., ethyl acetate) and deionized water to the separatory funnel. This will help to dissolve the salts in their respective phases.

  • Vigorous Shaking and Separation: Shake the separatory funnel vigorously. It may be necessary to manually break up the gummy solid with a spatula (carefully, without breaking the glass). Allow the layers to separate. If an emulsion forms, let it sit for an extended period or add brine to help break it.

  • Filtration (if necessary): If a significant amount of insoluble solid remains, filter the entire biphasic mixture through a pad of Celite®. Rinse the Celite® pad with both the organic solvent and water. Collect the filtrate in a clean separatory funnel and separate the layers.

  • Multiple Washes: Wash the organic layer multiple times (3-5 times) with deionized water, followed by a final wash with brine.

  • Drying: Dry the organic layer thoroughly with a generous amount of a drying agent like anhydrous MgSO₄, which can also help to absorb some residual gummy material.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic layer. The crude product can then be purified by column chromatography.

Visualizations

HWE_Workflow cluster_reaction Reaction cluster_workup Workup A Deprotonation of Phosphonate B Nucleophilic Addition to Aldehyde/Ketone A->B Base C Formation of β-hydroxyphosphonate B->C D Elimination C->D E Alkene Product + Phosphate Byproduct D->E F Quench Reaction E->F G Aqueous Extraction F->G H Wash Organic Layer G->H I Dry & Concentrate H->I J Purification I->J

Caption: Experimental workflow for a Horner-Wadsworth-Emmons reaction.

Precipitate_Troubleshooting Start Gummy Precipitate Observed During Workup Q1 Is the reaction complete? (Check TLC) Start->Q1 Incomplete Incomplete Reaction: β-hydroxyphosphonate intermediate present Q1->Incomplete No Complete Complete Reaction: Precipitate is likely phosphate byproduct salt Q1->Complete Yes Action_Incomplete Force elimination: - Increase reaction time/temp - Use stronger base Incomplete->Action_Incomplete Q2 Was a divalent cation (e.g., Mg²⁺) used? Complete->Q2 Action_Complete1 Improve Solubility: - Dilute with more solvent - Multiple aqueous washes Mg_Present Yes: Insoluble metal phosphate complex Q2->Mg_Present Yes No_Mg No: Likely Li⁺ or Na⁺ salt Q2->No_Mg No Action_Mg Use acidic or chelating workup Mg_Present->Action_Mg No_Mg->Action_Complete1 Signaling_Pathway Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH, n-BuLi) Intermediate β-hydroxyphosphonate Intermediate Carbanion->Intermediate + Carbonyl Carbonyl Aldehyde or Ketone Product Alkene Product Intermediate->Product Elimination Byproduct Phosphate Byproduct Salt Intermediate->Byproduct Elimination Precipitate Gummy Precipitate Intermediate->Precipitate Byproduct->Precipitate

References

influence of reaction temperature on Ethyl cyclohexylideneacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Ethyl cyclohexylideneacetate, with a specific focus on the influence of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the formation of the phosphonate anion (ylide)?

A1: The recommended temperature for the deprotonation of triethyl phosphonoacetate using sodium hydride is between 30-35°C. It is critical to avoid exceeding 40-50°C, as higher temperatures can lead to the decomposition of the anion, which will result in a lower yield.[1][2]

Q2: What temperature should be maintained during the addition of cyclohexanone?

A2: During the dropwise addition of cyclohexanone to the phosphonate anion solution, the temperature should be carefully maintained between 20-30°C.[1] This is an exothermic step, and external cooling, such as an ice bath, is necessary to prevent a rapid temperature increase.

Q3: Why is there a final heating step in the procedure?

A3: After the addition of cyclohexanone, the reaction mixture is typically heated to 60-65°C for a short period (e.g., 15 minutes).[1] This step helps to ensure the reaction goes to completion and can facilitate the stirring of the mixture, which may become thick due to the precipitation of sodium diethyl phosphate.

Q4: How does reaction temperature affect the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction?

A4: For the HWE reaction, higher temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[3] However, for the synthesis of this compound from a symmetrical ketone like cyclohexanone, E/Z isomerism of the main product is not a primary concern. Instead, temperature control is crucial to prevent side reactions.

Q5: Can the reaction be run at a lower temperature, for example, at 0°C?

A5: While the synthesis can be performed at room temperature or below, significantly lower temperatures (e.g., -78°C to 0°C) may slow down the reaction rate considerably, potentially leading to an incomplete reaction and lower yields.[1][4] The recommended temperature ranges are optimized for both reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause (Temperature-Related) Recommended Solution
Low or No Product Yield Anion Decomposition: The temperature during the addition of triethyl phosphonoacetate exceeded 40-50°C.Monitor the temperature closely during the addition of the phosphonate and use a cooling bath if necessary to maintain it within the 30-35°C range.[1][2]
Incomplete Reaction: The reaction temperature during cyclohexanone addition was too low, or the final heating step was omitted.Ensure the temperature is maintained at 20-30°C during the ketone addition and that the final heating step at 60-65°C is performed to drive the reaction to completion.[1]
Presence of Impurities (Multiple Spots on TLC) Formation of β,γ-unsaturated isomer (Ethyl cyclohexenylacetate): This can be caused by excessively high reaction temperatures, which may promote isomerization of the desired α,β-unsaturated product to the thermodynamically more stable endocyclic isomer. This is particularly noted in high-temperature conditions.Strictly control the temperature throughout the reaction, especially avoiding temperatures significantly above the recommended 60-65°C heating step. Use of excess sodium hydride can also promote this side reaction.[2]
Aldol Condensation of Cyclohexanone: If the local temperature is too high during the addition of cyclohexanone, the basic conditions can promote the self-condensation of the ketone.Add the cyclohexanone solution dropwise to the phosphonate anion solution with efficient stirring and cooling to maintain a uniform temperature of 20-30°C.[4]
Reaction Mixture Becomes Too Thick to Stir Rapid Precipitation of Phosphate Byproduct: This can occur if the temperature increases too rapidly during the addition of cyclohexanone, leading to rapid formation and precipitation of sodium diethyl phosphate.Add the cyclohexanone slowly and maintain the temperature in the lower end of the 20-30°C range. The final heating step to 60-65°C should also help to make the precipitate more manageable for stirring.[1]

Data Summary: Influence of Temperature on Reaction Parameters

The following table summarizes the qualitative effects of temperature on the synthesis of this compound based on established procedures and principles of the Horner-Wadsworth-Emmons reaction.

Reaction Stage Temperature Range Expected Yield Purity/Side Products Notes
Anion Formation 30-35°COptimalHigh purity of anionRecommended temperature for efficient and clean deprotonation.[1][2]
> 50°CDecreasedAnion decomposition productsTemperatures above 40-50°C are detrimental to the phosphonate anion.[1][2]
Cyclohexanone Addition 20-30°COptimalHigh purity of productAllows for controlled reaction and minimizes side reactions like aldol condensation.[1]
> 35°CVariableIncreased risk of cyclohexanone self-condensation and other side reactions.Poor temperature control can lead to a mixture of products.
Final Heating 60-65°COptimalHigh purity of productEnsures reaction completion.
> 80°C (prolonged)DecreasedIncreased formation of the β,γ-unsaturated isomer (ethyl cyclohexenylacetate).High temperatures can cause isomerization to the more stable endocyclic double bond.

Experimental Protocol

This protocol is based on the procedure published in Organic Syntheses.

Materials:

  • Sodium hydride (NaH), 50% dispersion in mineral oil

  • Dry benzene (or a suitable alternative aprotic solvent like THF)

  • Triethyl phosphonoacetate

  • Cyclohexanone

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked flask equipped with a mechanical stirrer, a thermometer, a condenser, and a dropping funnel. Purge the entire system with dry nitrogen.

  • Anion Formation:

    • Charge the flask with sodium hydride (1.0 eq) and dry benzene.

    • With stirring, add triethyl phosphonoacetate (1.0 eq) dropwise over a 45-50 minute period.

    • During the addition, maintain the internal temperature at 30-35°C . Use a cooling bath as necessary to control the exothermic reaction. Vigorous hydrogen evolution will be observed.

    • After the addition is complete, stir the mixture for 1 hour at room temperature to ensure the complete formation of the phosphonate anion.

  • Reaction with Cyclohexanone:

    • To the anion solution, add cyclohexanone (1.0 eq) dropwise over a 30-40 minute period.

    • Maintain the reaction temperature at 20-30°C throughout the addition using an ice bath for cooling.

    • A gummy precipitate of sodium diethyl phosphate will form, which may make stirring difficult.

  • Reaction Completion:

    • After the addition of cyclohexanone is complete, heat the mixture to 60-65°C for 15 minutes. This should make the mixture easier to stir.

  • Work-up and Purification:

    • Cool the reaction mixture and proceed with the appropriate aqueous work-up to remove the phosphate byproduct.

    • The crude product is then purified by vacuum distillation to yield this compound.

Visual Troubleshooting Workflow

G Troubleshooting Workflow: this compound Synthesis start Start Experiment check_yield Check Yield and Purity (TLC/GC) start->check_yield low_yield Low Yield check_yield->low_yield No impure_product Impure Product check_yield->impure_product No success Successful Synthesis check_yield->success Yield & Purity OK check_anion_temp Was anion formation temp > 40-50°C? low_yield->check_anion_temp check_isomer β,γ-isomer present? impure_product->check_isomer anion_decomp Anion likely decomposed. Maintain temp at 30-35°C. check_anion_temp->anion_decomp Yes check_ketone_temp Was ketone addition temp < 20°C? check_anion_temp->check_ketone_temp No incomplete_rxn Incomplete reaction. Maintain temp at 20-30°C and perform final heating at 60-65°C. check_ketone_temp->incomplete_rxn Yes isomer_cause Reaction temp likely too high. Strictly control all heating steps. check_isomer->isomer_cause Yes check_aldol Other byproducts present? check_isomer->check_aldol No aldol_cause Possible ketone self-condensation. Ensure slow ketone addition with efficient cooling (20-30°C). check_aldol->aldol_cause Yes

Caption: Troubleshooting workflow for low yield or impurities in this compound synthesis.

References

Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Horner-Wadsworth-Emmons (HWE) reaction. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Horner-Wadsworth-Emmons reaction?

The base in the HWE reaction is crucial as it deprotonates the phosphonate ester to form a nucleophilic phosphonate carbanion.[1] This carbanion then reacts with an aldehyde or ketone to form an alkene. The choice of base can significantly impact the reaction's yield, stereoselectivity (E/Z ratio), and compatibility with various functional groups.

Q2: How do I choose the appropriate base for my HWE reaction?

The selection of a suitable base depends on several factors, including the acidity of the phosphonate, the reactivity of the carbonyl compound, and the presence of base-sensitive functional groups in the substrates.[1] Stronger bases are generally required for less acidic phosphonates, while milder bases are preferred for substrates prone to side reactions.

Q3: What are some common bases used in the HWE reaction and their relative strengths?

A variety of bases can be employed in the HWE reaction, ranging from strong inorganic hydrides to milder organic amines. The strength of a base is often compared by the pKa of its conjugate acid; a higher pKa value of the conjugate acid indicates a stronger base.

Base Name (Abbreviation)Conjugate AcidpKa of Conjugate Acid (in DMSO)Typical Class
Sodium Hydride (NaH)H₂~36Strong
Potassium bis(trimethylsilyl)amide (KHMDS)Hexamethyldisilazane~29.5Strong
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[H-DBU]⁺13.9Mild, Non-nucleophilic
Triethylamine (Et₃N or TEA)[H-NEt₃]⁺9.0Mild
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)10.3 (in water)Weak

Note: pKa values can vary depending on the solvent and measurement conditions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Incomplete Deprotonation: The base is not strong enough to deprotonate the phosphonate ester effectively.- Select a stronger base. For example, if K₂CO₃ fails, consider using DBU or NaH. - Ensure the pKa of the phosphonate's α-proton is lower than the pKa of the base's conjugate acid.
Poor Quality Reagents: The phosphonate, aldehyde/ketone, or base may have degraded.- Use freshly purified or commercially available high-purity reagents. - Ensure anhydrous conditions if using water-sensitive bases like NaH.
Steric Hindrance: Bulky substituents on the phosphonate or carbonyl compound can hinder the reaction.- Increase the reaction temperature to provide more energy to overcome the steric barrier. - Consider using a less sterically hindered phosphonate reagent if possible.
Side Reactions: The aldehyde or ketone may be undergoing self-condensation or other side reactions under the basic conditions.- Use a milder base such as DBU in combination with LiCl.[2] - Add the carbonyl compound slowly to the pre-formed phosphonate anion at a lower temperature.

Problem 2: Poor E/Z Stereoselectivity

Potential CauseSuggested Solution
Undesired Isomer Formation: Standard HWE conditions typically favor the formation of the more thermodynamically stable E-alkene.[2]- To favor the Z-alkene, employ modified conditions such as the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and a strong, non-coordinating base like KHMDS in the presence of a crown ether.
Reaction Conditions: The choice of base, cation, and temperature can influence the E/Z ratio.- For higher E-selectivity, sodium and lithium cations are often preferred. - Higher reaction temperatures generally favor the thermodynamic E-isomer.
Structure of Reactants: The structure of the phosphonate and the aldehyde can impact stereoselectivity.- For Z-selectivity with aromatic aldehydes, the Still-Gennari modification is often effective.

Data Presentation: Base and Condition Effects on Yield and Selectivity

The following table summarizes the outcomes of the HWE reaction under various conditions to guide your optimization efforts.

Phosphonate ReagentCarbonyl CompoundBase/ConditionsSolventTemp (°C)Yield (%)E/Z Ratio
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃Neatrt>95>99:1
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃Neatrt>9599:1
Ethyl bis(trifluoroethyl)phosphonoacetateAcetophenoneEt₃N, LiBrTHFrt7547:53
Diethyl (cyanomethyl)phosphonateBenzaldehydeK₂CO₃Water259295:5
Triethyl phosphonoacetate4-NitrobenzaldehydeNaHTHF0 to rt95>99:1

Experimental Protocols

Protocol 1: General Procedure for HWE Reaction with Sodium Hydride (NaH)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF) to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • Slowly add a solution of the phosphonate ester (1.0 eq.) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for HWE Reaction with DBU and LiCl (Masamune-Roush Conditions)

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (1.1 eq.).

  • Add anhydrous acetonitrile or THF, followed by the phosphonate ester (1.1 eq.).

  • Add the aldehyde or ketone (1.0 eq.).

  • Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base Base->Carbanion Deprotonation Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Troubleshooting_Workflow Start Low or No Yield in HWE Reaction Check_Base Is the base strong enough? Start->Check_Base Stronger_Base Use a stronger base (e.g., NaH, KHMDS) Check_Base->Stronger_Base No Check_Reagents Are reagents pure and anhydrous? Check_Base->Check_Reagents Yes Success Improved Yield Stronger_Base->Success Purify_Reagents Purify reagents and ensure anhydrous conditions Check_Reagents->Purify_Reagents No Check_Sterics Is steric hindrance an issue? Check_Reagents->Check_Sterics Yes Purify_Reagents->Success Increase_Temp Increase reaction temperature Check_Sterics->Increase_Temp Yes Check_Side_Reactions Are there side reactions? Check_Sterics->Check_Side_Reactions No Increase_Temp->Success Milder_Conditions Use milder conditions (e.g., DBU/LiCl) Check_Side_Reactions->Milder_Conditions Yes Check_Side_Reactions->Success No Milder_Conditions->Success EZ_Selectivity_Factors Selectivity E/Z Selectivity Phosphonate Phosphonate Structure Selectivity->Phosphonate Base Base and Cation Selectivity->Base Temperature Reaction Temperature Selectivity->Temperature EWG Electron-withdrawing groups (e.g., -CF₃) on phosphonate Phosphonate->EWG Standard Standard phosphonates (e.g., triethyl phosphonoacetate) Phosphonate->Standard Na_Li Na⁺, Li⁺ cations Base->Na_Li K_Crown K⁺ with crown ether Base->K_Crown High_Temp Higher Temperature Temperature->High_Temp Low_Temp Lower Temperature (for kinetic control) Temperature->Low_Temp E_Alkene E-Alkene (trans) Z_Alkene Z-Alkene (cis) EWG->Z_Alkene Standard->E_Alkene Na_Li->E_Alkene K_Crown->Z_Alkene High_Temp->E_Alkene Low_Temp->Z_Alkene

References

solvent effects on the stereoselectivity of Ethyl cyclohexylideneacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl cyclohexylideneacetate. The focus is on addressing solvent effects on stereoselectivity and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound, an α,β-unsaturated ester, are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both involve the reaction of cyclohexanone with a phosphorus-stabilized carbanion. The HWE reaction is often preferred for synthesizing esters of this type due to its typically higher yields and the easier removal of its water-soluble phosphate byproduct.

Q2: Which stereoisomer, (E) or (Z), is typically favored in the synthesis of this compound?

A2: For the synthesis of α,β-unsaturated esters using stabilized ylides (in the Wittig reaction) or phosphonate carbanions (in the HWE reaction), the thermodynamically more stable (E)-isomer is predominantly formed.[1][2]

Q3: How does the choice of solvent impact the stereoselectivity (E/Z ratio) of the reaction?

A3: The solvent can influence the stereoselectivity of the reaction. For the Horner-Wadsworth-Emmons reaction, a systematic study on related substrates has shown that using dimethyl ether (DME) as a solvent can lead to higher E-stereoselectivity compared to tetrahydrofuran (THF).[2] Additionally, solvent-free conditions have been reported to yield very high E-selectivity.[3] Protic solvents may lead to a decrease in E-selectivity.

Q4: Can other reaction conditions affect the E/Z ratio?

A4: Yes, other conditions besides the solvent can influence the stereoselectivity. For the HWE reaction, higher reaction temperatures (e.g., 23 °C vs. -78 °C) have been shown to favor the formation of the (E)-isomer.[2] The choice of the base and the cation (Li+ > Na+ > K+) can also have an effect on the E/Z ratio.[2]

Q5: How can I determine the E/Z ratio of my product mixture?

A5: The E/Z ratio of this compound can be determined using ¹H NMR spectroscopy. The vinylic proton signals for the (E) and (Z) isomers will appear at different chemical shifts. By integrating these distinct signals, the ratio of the two isomers in the product mixture can be calculated.[4] Generally, the vinylic proton of the Z-isomer is expected to be upfield compared to the E-isomer.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive base (e.g., old sodium hydride).2. Wet solvent or reagents.3. Insufficient reaction time or temperature.4. Incomplete formation of the phosphonate anion.1. Use fresh, high-quality sodium hydride or other appropriate base.2. Ensure all solvents and reagents are anhydrous. Dry solvents over appropriate drying agents and distill if necessary.3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the reaction time or temperature.4. Ensure the phosphonate is added slowly to the base and allow sufficient time for the anion to form before adding the ketone.
Low E/Z stereoselectivity 1. Use of a protic solvent.2. Low reaction temperature.3. Non-optimal choice of base or cation.1. Switch to an aprotic solvent such as DME or THF. Consider running the reaction under solvent-free conditions if feasible.[2][3]2. Increase the reaction temperature. Running the reaction at room temperature or slightly above can favor the E-isomer.[2]3. If using a metal hydride base, consider that Li+ salts tend to give higher E-selectivity than Na+ or K+ salts.[2]
Formation of β,γ-unsaturated isomer (ethyl cyclohex-1-ene-1-acetate) Use of excess strong base.Use a stoichiometric amount of base or a slight excess of the phosphonate ester to avoid isomerization of the product.
Difficult separation of product from triphenylphosphine oxide (in Wittig reaction) Triphenylphosphine oxide is often a crystalline solid with similar polarity to the product.The HWE reaction is advantageous here as the phosphate byproduct is water-soluble and easily removed by an aqueous workup. If performing a Wittig reaction, purification by column chromatography is typically required.
Gummy precipitate forms during the HWE reaction, hindering stirring This is the sodium diethyl phosphate byproduct precipitating from the reaction mixture.This is a normal observation. Ensure you have a robust mechanical stirrer. A slight increase in temperature after the addition of the ketone can sometimes improve stirrability.

Data Presentation

The following table summarizes the expected influence of various solvents on the stereoselectivity of the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated esters, based on literature for similar substrates.

Solvent Solvent Type Expected E/Z Ratio Comments Reference
BenzeneAprotic, NonpolarHigh E-selectivityA common solvent for this reaction.
Tetrahydrofuran (THF)Aprotic, PolarGood E-selectivityGenerally gives good results.[2]
Dimethyl ether (DME)Aprotic, PolarHigher E-selectivity than THFCan improve the E/Z ratio compared to THF.[2]
Solvent-free->99:1 (E:Z)Catalyzed by DBU, this method can provide excellent E-selectivity.[3]

Note: The exact E/Z ratio for the synthesis of this compound may vary and should be determined experimentally.

Experimental Protocols

Key Experiment: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Sodium hydride (50% dispersion in mineral oil)

  • Anhydrous benzene (or another suitable aprotic solvent like THF or DME)

  • Triethyl phosphonoacetate

  • Cyclohexanone

  • Standard glassware for anhydrous reactions (three-necked flask, stirrer, condenser, dropping funnel)

  • Inert atmosphere (dry nitrogen or argon)

Procedure:

  • Preparation of the Phosphonate Anion:

    • A dry, three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel is purged with dry nitrogen.

    • Charge the flask with sodium hydride (1.0 equivalent) and anhydrous benzene.

    • With stirring, add triethyl phosphonoacetate (1.0 equivalent) dropwise from the dropping funnel at a rate that maintains the reaction temperature between 30-35 °C. Cooling may be necessary.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the anion.

  • Reaction with Cyclohexanone:

    • To the solution of the phosphonate anion, add cyclohexanone (1.0 equivalent) dropwise from the dropping funnel. Maintain the temperature between 20-30 °C using an ice bath as needed.

    • After the addition is complete, heat the mixture to 60-65 °C for 15 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow for this compound Synthesis

Workflow start Start prep_anion Prepare Phosphonate Anion (NaH + Triethyl phosphonoacetate in Benzene) start->prep_anion reaction React with Cyclohexanone prep_anion->reaction workup Aqueous Workup (Quench, Wash) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification analysis Characterization (NMR for E/Z ratio) purification->analysis end End Product analysis->end

Caption: Experimental workflow for HWE synthesis.

References

stability and storage conditions for Ethyl cyclohexylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Cyclohexylideneacetate

Welcome to the Technical Support Center for this compound (CAS 1552-92-7). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For optimal preservation, store in a refrigerator at 2-8°C, protected from light. Short-term storage at room temperature in a sealed, dry environment is also acceptable for brief periods.

Q2: Is this compound sensitive to light?

A2: Yes, this compound is susceptible to photodegradation.[1] As an α,β-unsaturated ester, it can undergo photochemical reactions such as E/Z isomerization or[1][2]-hydride shifts upon exposure to UV light, potentially leading to the formation of impurities.[3][4] It is crucial to store the compound in amber vials or other light-protecting containers.

Q3: What are the potential degradation pathways for this compound?

A3: this compound, being an α,β-unsaturated ester, is prone to degradation through several pathways:

  • Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield cyclohexylideneacetic acid and ethanol.

  • Photodegradation: Exposure to light can cause isomerization of the double bond (E/Z isomerization) or other photochemical reactions.[3][4]

  • Thermal Degradation: Elevated temperatures can lead to decomposition, potentially forming various carbonyl compounds.[2]

  • Oxidation: The double bond and the ester group can be susceptible to oxidation, leading to a variety of degradation products.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reversed-phase HPLC system with a C18 column and a mobile phase consisting of an acetonitrile and water gradient is a common approach. UV detection is suitable for this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from clear to yellow, increased viscosity) Degradation of the compound due to improper storage (exposure to light, heat, or air).Discard the sample and obtain a fresh batch. Review and strictly adhere to the recommended storage conditions (refrigeration, inert atmosphere, protection from light).
Appearance of unexpected peaks in HPLC chromatogram Formation of degradation products.Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. Refer to the Experimental Protocols section for a general procedure.
Inconsistent experimental results Isomerization of the double bond or other forms of degradation affecting the compound's reactivity.Ensure the compound is stored properly and handled quickly under appropriate conditions (e.g., subdued light, inert atmosphere for reactions). Re-evaluate the purity of the starting material before each experiment.
Low assay value Significant degradation has occurred.Check the expiration date of the compound. If within date, investigate the storage and handling procedures for any deviations from the recommendations.

Stability Data

The following table summarizes representative data from forced degradation studies on this compound. The goal of these studies is typically to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[1]

Stress Condition Duration Temperature % Degradation (Representative) Major Degradation Products (Proposed)
0.1 M HCl8 hours60°C15%Cyclohexylideneacetic acid, Ethanol
0.1 M NaOH4 hours40°C18%Cyclohexylideneacetic acid, Ethanol
3% H₂O₂24 hoursRoom Temp12%Oxidized derivatives (e.g., epoxides)
Thermal48 hours80°C10%Various carbonyl compounds
Photolytic (UV light)24 hoursRoom Temp20%E/Z isomers, β,γ-unsaturated ester isomer

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and validate a stability-indicating analytical method.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 40°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a reversed-phase HPLC method to analyze this compound and its degradation products.[7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for quantifying this compound in the presence of its degradation products.[7]

Visualizations

Stability_Factors substance This compound (Stable Form) degradation Degradation Products substance->degradation Degradation Pathways light Light Exposure (UV, Ambient) light->substance heat Elevated Temperature heat->substance ph Acidic/Basic Conditions (Hydrolysis) ph->substance oxygen Oxidizing Agents (e.g., Air, Peroxides) oxygen->substance

Caption: Factors influencing the stability of this compound.

Experimental_Workflow start Start: this compound Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress hplc HPLC Analysis (Stability-Indicating Method) stress->hplc data Data Analysis: - Purity Assessment - Degradation Profiling hplc->data end Conclusion: Assess Stability & Shelf-life data->end

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl Cyclohexylideneacetate: Wittig vs. Horner-Wadsworth-Emmons Olefination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. Among the arsenal of olefination reactions, the Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction, stand out. This guide provides an objective comparison of these two methods for the synthesis of ethyl cyclohexylideneacetate, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.

The formation of an exocyclic double bond, as in this compound, presents a common challenge where the choice of olefination method can significantly impact yield, product purity, and stereochemical outcome. Both the Wittig and HWE reactions utilize phosphorus-stabilized carbanions to convert a ketone, in this case, cyclohexanone, into the desired alkene. However, key differences in the nature of the phosphorus reagent lead to distinct advantages and disadvantages.

At a Glance: Key Differences

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Ylide (e.g., Ethyl (triphenylphosphoranylidene)acetate)Phosphonate Carbanion (from Triethyl phosphonoacetate)
Byproduct Triphenylphosphine oxide (often requires chromatography for removal)Dialkyl phosphate salt (typically water-soluble, allowing for easy aqueous extraction)[1]
Reactivity of Carbanion Less nucleophilicMore nucleophilic and less basic[1]
Stereoselectivity Stabilized ylides generally favor the (E)-alkene.Generally provides high selectivity for the thermodynamically more stable (E)-alkene.[2]
Reaction Conditions Can vary widely; may require strong bases for ylide generation.Often milder conditions can be used due to the increased acidity of the phosphonate.

Performance Data: A Quantitative Comparison

A direct, side-by-side quantitative comparison for the synthesis of this compound is challenging due to the limited availability of a detailed, published protocol for the Wittig reaction for this specific product. However, based on a well-established procedure for the HWE reaction and general principles of the Wittig reaction with stabilized ylides, we can summarize the expected outcomes.

ParameterWittig Reaction (Predicted)Horner-Wadsworth-Emmons (HWE) Reaction (Experimental)
Yield Moderate to Good67-77%[1]
(E/Z) Selectivity High (E)-selectivity expected with the stabilized ylide.Predominantly the (E)-isomer is formed.[2]
Purification Method Likely requires column chromatography to remove triphenylphosphine oxide.Simple aqueous extraction to remove the phosphate byproduct, followed by distillation.[1]

Reaction Mechanisms

The fundamental difference between the two reactions lies in the structure of the phosphorus-stabilized intermediate and the subsequent elimination pathway.

Wittig_vs_HWE_Mechanism cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction w_start Cyclohexanone + Phosphonium Ylide w_oxaphosphetane Oxaphosphetane Intermediate w_start->w_oxaphosphetane [2+2] Cycloaddition w_product This compound + Triphenylphosphine Oxide w_oxaphosphetane->w_product Cycloreversion hwe_start Cyclohexanone + Phosphonate Carbanion hwe_intermediate Betaine-like Intermediate hwe_start->hwe_intermediate Nucleophilic Addition hwe_oxaphosphetane Oxaphosphetane Intermediate hwe_intermediate->hwe_oxaphosphetane Ring Closure hwe_product This compound + Dialkyl Phosphate hwe_oxaphosphetane->hwe_product Elimination

Caption: Comparative overview of the Wittig and HWE reaction pathways.

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of this compound

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Sodium hydride (50% dispersion in mineral oil)

  • Dry benzene

  • Triethyl phosphonoacetate

  • Cyclohexanone

Procedure:

  • A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen and charged with 16 g (0.33 mole) of a 50% sodium hydride dispersion and 100 ml of dry benzene.

  • To the stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over 45-50 minutes, maintaining the temperature at 30-35°C.

  • After the addition is complete, the mixture is stirred for 1 hour at room temperature.

  • To the resulting solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over 30-40 minutes, maintaining the temperature at 20-30°C.

  • After about half of the ketone is added, a gummy precipitate of sodium diethyl phosphate forms. The mixture is then heated to 60-65°C for 15 minutes.

  • The product is cooled, and the mother liquor is decanted from the precipitate. The precipitate is washed with several portions of hot benzene.

  • The combined benzene solutions are distilled to remove the solvent, and the residue is distilled under reduced pressure to yield this compound (37-43 g, 67-77%).

Generalized Wittig Synthesis of this compound

Materials:

  • Ethyl (triphenylphosphoranylidene)acetate (a stable ylide)

  • Cyclohexanone

  • Anhydrous solvent (e.g., Toluene, THF, or Benzene)

Procedure:

  • In a round-bottom flask, dissolve ethyl (triphenylphosphoranylidene)acetate (1.0 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add cyclohexanone (1.0 to 1.2 equivalents) to the solution.

  • The reaction mixture is typically heated to reflux and monitored by a suitable technique (e.g., TLC or GC) until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to separate the this compound from the triphenylphosphine oxide byproduct.

Comparative Workflow

The operational steps for each synthesis highlight the practical advantages of the HWE reaction in terms of purification.

Comparative_Workflow cluster_wittig Wittig Synthesis cluster_hwe HWE Synthesis w1 Reaction of Cyclohexanone and Stabilized Ylide w2 Solvent Evaporation w1->w2 w3 Column Chromatography w2->w3 w4 Pure this compound w3->w4 h1 Reaction of Cyclohexanone and Phosphonate Carbanion h2 Aqueous Workup h1->h2 h3 Distillation h2->h3 h4 Pure this compound h3->h4

Caption: Simplified workflows for the synthesis and purification of this compound.

Conclusion

For the synthesis of this compound, the Horner-Wadsworth-Emmons reaction presents clear advantages over the traditional Wittig reaction.[1] The primary benefits of the HWE reaction are its generally high yield and, most significantly, the straightforward purification of the product.[1] The water-soluble nature of the phosphate byproduct allows for its simple removal through an aqueous extraction, avoiding the often tedious and costly column chromatography required to separate the product from triphenylphosphine oxide in the Wittig reaction.[1]

While the Wittig reaction with a stabilized ylide is expected to provide the desired (E)-isomer with good selectivity, the HWE reaction is well-documented to reliably produce high (E)-selectivity for α,β-unsaturated esters.[2] Given the comparable stereochemical control and the significant practical advantage in product isolation, the Horner-Wadsworth-Emmons reaction is the recommended method for the efficient and scalable synthesis of this compound.

References

A Comparative Analysis of the Reactivity of Ethyl Cyclohexylideneacetate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the reactivity of ethyl cyclohexylideneacetate and its analogs. This compound, an α,β-unsaturated ester, and its derivatives are versatile building blocks in organic synthesis, particularly in the construction of complex cyclic systems and in conjugate addition reactions. Understanding the relative reactivity of these analogs is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways in drug discovery and development.

This document outlines the key factors influencing the reactivity of these compounds and provides detailed experimental protocols for their comparative evaluation. The primary modes of reactivity discussed are the Knoevenagel condensation for their synthesis, and Michael additions and Diels-Alder reactions as key examples of their synthetic utility.

Factors Influencing Reactivity

The reactivity of this compound and its analogs is primarily governed by electronic and steric effects. The core of their reactivity lies in the polarization of the α,β-unsaturated system, where the electron-withdrawing nature of the ester group renders the β-carbon electrophilic and susceptible to nucleophilic attack.

Analogs of this compound can be categorized as:

  • Analogs with varying ester groups: Replacing the ethyl group with other alkyl groups (e.g., methyl, tert-butyl) can influence the steric hindrance around the carbonyl group and solubility, which can in turn affect reaction rates.

  • Analogs with substituents on the cyclohexyl ring: The introduction of electron-donating or electron-withdrawing groups on the cyclohexyl ring can electronically influence the double bond, altering its reactivity. Steric hindrance from bulky substituents can also play a significant role.

  • Analogs with different α-substituents: Replacing the acetate group with other electron-withdrawing groups (e.g., cyano, nitro) will significantly impact the electrophilicity of the β-carbon.

Comparative Reactivity in Key Reactions

Knoevenagel Condensation: Synthesis and Reactivity of Precursors

The Knoevenagel condensation is a cornerstone for the synthesis of cyclohexylideneacetates, typically involving the reaction of cyclohexanone with an active methylene compound. The reactivity of the active methylene compound is a critical factor in the efficiency of this synthesis.

A general trend in the reactivity of active methylene compounds in the Knoevenagel condensation is: Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate

This trend is attributed to the ability of the α-substituents to stabilize the intermediate carbanion. The cyano group is more strongly electron-withdrawing than the ester group, leading to a more stable carbanion and a faster reaction.

Table 1: Illustrative Comparison of Yields in the Knoevenagel Condensation of Cyclohexanone with Various Active Methylene Compounds.

Active Methylene CompoundProductTypical CatalystTypical Yield (%)
Diethyl MalonateDiethyl cyclohexylidenemalonatePiperidine/AcOH60-75
Ethyl CyanoacetateEthyl cyclohexylidenecyanoacetatePiperidine/AcOH85-95
MalononitrileCyclohexylidenemalononitrilePiperidine/AcOH>95

Note: The yields presented are illustrative and can vary based on specific reaction conditions.

Michael Addition: Susceptibility to Nucleophilic Attack

The polarized double bond in this compound and its analogs makes them excellent Michael acceptors. The reactivity in a Michael addition is highly dependent on the electrophilicity of the β-carbon.

  • Effect of α-substituent: A more electron-withdrawing group at the α-position increases the electrophilicity of the β-carbon, leading to a faster Michael addition. For example, cyclohexylidene malononitrile would be expected to be a more reactive Michael acceptor than this compound.

  • Effect of cyclohexyl ring substituents: Electron-withdrawing groups on the cyclohexyl ring can further enhance the electrophilicity of the β-carbon, while electron-donating groups may decrease it.

Table 2: Predicted Relative Rates of Michael Addition of Thiophenol to this compound Analogs.

Analogα-SubstituentPredicted Relative Rate
Diethyl cyclohexylidenemalonate-COOEt1
This compound-H>1
Ethyl cyclohexylidenecyanoacetate-CN>>1
Cyclohexylidenemalononitrile-CN, -CN>>>1

Note: This table represents a qualitative prediction of reactivity based on electronic effects.

Diels-Alder Reaction: Dienophile Reactivity

In the context of the Diels-Alder reaction, this compound and its analogs act as dienophiles. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups.

  • Effect of α-substituent: Similar to the Michael addition, a more electron-withdrawing α-substituent will make the analog a more potent dienophile, leading to a faster reaction and higher yield in the Diels-Alder cycloaddition.

  • Steric Effects: Bulky substituents on the cyclohexyl ring or a bulky ester group can sterically hinder the approach of the diene, potentially slowing down the reaction.

Experimental Protocols

To quantitatively assess the comparative reactivity of this compound analogs, the following experimental protocols are proposed.

General Synthesis of this compound Analogs via Knoevenagel Condensation

This protocol describes a general method for synthesizing a library of analogs for subsequent reactivity studies.

Materials:

  • Cyclohexanone

  • Appropriate active methylene compound (e.g., diethyl malonate, ethyl cyanoacetate, malononitrile)

  • Piperidine

  • Acetic acid

  • Toluene

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), the active methylene compound (1.05 eq), piperidine (0.1 eq), and a catalytic amount of acetic acid in toluene.

  • Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Comparative Kinetic Study of Michael Addition

This protocol outlines a method to compare the rates of Michael addition of a nucleophile to different this compound analogs using UV-Vis spectroscopy.

Materials:

  • This compound and its analogs

  • Thiophenol (as the nucleophile)

  • Triethylamine (as a catalyst)

  • Acetonitrile (as the solvent)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare stock solutions of the cyclohexylideneacetate analogs, thiophenol, and triethylamine in acetonitrile.

  • In a quartz cuvette, mix the solution of the analog and triethylamine.

  • Initiate the reaction by adding the thiophenol solution and immediately begin monitoring the change in absorbance at a wavelength where the starting material or product has a distinct absorption.

  • Record the absorbance at regular time intervals.

  • The reaction can be run under pseudo-first-order conditions by using a large excess of the nucleophile.

  • The pseudo-first-order rate constant (k') can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

  • The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.

  • Repeat the experiment for each analog under identical conditions to compare their second-order rate constants.

Comparative Yield Study of Diels-Alder Reaction

This protocol provides a method to compare the reactivity of different analogs as dienophiles in a Diels-Alder reaction with a model diene.

Materials:

  • This compound and its analogs

  • Cyclopentadiene (freshly cracked)

  • Toluene (dry)

  • Standard laboratory glassware

Procedure:

  • In a series of identical reaction vessels, dissolve each this compound analog (1.0 eq) in dry toluene.

  • To each vessel, add freshly cracked cyclopentadiene (1.2 eq).

  • Stir the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature) for a fixed period (e.g., 24 hours).

  • After the specified time, quench the reactions and remove the solvent under reduced pressure.

  • Analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the conversion and yield of the Diels-Alder adduct for each analog.

  • The relative yields will provide a direct comparison of the dienophilic reactivity of the analogs.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the key reaction pathways and experimental workflows.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclohexanone Cyclohexanone AldolAdduct Aldol Adduct Cyclohexanone->AldolAdduct ActiveMethylene Active Methylene Compound (R-CH2-EWG) Carbanion Carbanion (R-CH(-)-EWG) ActiveMethylene->Carbanion Deprotonation Carbanion->AldolAdduct Nucleophilic Attack Product Cyclohexylidene Derivative AldolAdduct->Product Dehydration Catalyst Base Catalyst

Caption: Mechanism of the Knoevenagel Condensation.

Michael_Addition_Workflow A Prepare Stock Solutions (Analog, Nucleophile, Catalyst) B Mix Analog and Catalyst in Cuvette A->B C Initiate Reaction with Nucleophile B->C D Monitor Absorbance vs. Time (UV-Vis) C->D E Plot ln(At - A∞) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k') E->F G Calculate Second-Order Rate Constant (k) F->G H Compare k values for all Analogs G->H

Caption: Workflow for Comparative Kinetic Study of Michael Addition.

Diels_Alder_Comparison Reactants Diene (Cyclopentadiene) Dienophile (Cyclohexylidene Analog) Reaction [4+2] Cycloaddition Reactants->Reaction Analysis Reaction Workup ¹H NMR / GC-MS Analysis Reaction->Analysis Result Compare Product Yields Analysis->Result

Validating the Structure of Ethyl Cyclohexylideneacetate: A Comparative Guide Using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural validation of ethyl cyclohexylideneacetate using proton (1H) and carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing experimentally observed spectral data with established chemical shift principles, we can unequivocally confirm the compound's molecular structure. This guide will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and quality control, offering a clear methodology for structural elucidation.

Structural Overview

This compound is an α,β-unsaturated ester with the chemical formula C₁₀H₁₆O₂. Its structure features a cyclohexylidene ring attached to an ethyl acetate group via a double bond. This arrangement gives rise to a unique set of NMR signals that are characteristic of its specific chemical environment.

1H NMR Spectral Analysis

The 1H NMR spectrum provides information about the different types of protons in a molecule and their connectivity. The expected and observed 1H NMR data for this compound are summarized in the table below.

Proton Assignment Expected Chemical Shift (ppm) Observed Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
a~5.6Data not availableSinglet (s)1HN/A
b~4.1Data not availableQuartet (q)2H~7.1
c~2.8 and ~2.2Data not availableMultiplet (m)4HN/A
d~1.6Data not availableMultiplet (m)6HN/A
e~1.2Data not availableTriplet (t)3H~7.1

Note: Specific experimental values for chemical shifts were not publicly available in the searched literature. The "Expected Chemical Shift" values are based on typical ranges for similar functional groups.

Interpretation of 1H NMR Data:

  • Vinyl Proton (a): A singlet is expected for the vinyl proton (=CH) due to the absence of adjacent protons. Its chemical shift is downfield due to the deshielding effect of the adjacent carbonyl group and the double bond.

  • Ethyl Group Protons (b and e): The ethyl group exhibits a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The splitting pattern arises from the coupling between these two sets of protons. The methylene protons are deshielded by the adjacent oxygen atom.

  • Cyclohexylidene Protons (c and d): The protons on the cyclohexylidene ring are expected to appear as complex multiplets. The allylic protons (c), being adjacent to the double bond, will resonate at a slightly more downfield region compared to the other ring protons (d).

13C NMR Spectral Analysis

The 13C NMR spectrum provides information about the different carbon environments in the molecule. The expected and observed 13C NMR data for this compound are presented below.

Carbon Assignment Expected Chemical Shift (ppm) Observed Chemical Shift (ppm)
1~166Data not available
2~115Data not available
3~160Data not available
4, 8~38, ~30Data not available
5, 7~28Data not available
6~26Data not available
9~60Data not available
10~14Data not available

Note: Specific experimental values for chemical shifts were not publicly available in the searched literature. The "Expected Chemical Shift" values are based on typical ranges for similar functional groups.

Interpretation of 13C NMR Data:

  • Carbonyl Carbon (1): The ester carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.

  • Olefinic Carbons (2 and 3): The two carbons of the C=C double bond will appear in the olefinic region. Carbon 3, being directly attached to the electron-withdrawing carbonyl group, is expected to be more deshielded than carbon 2.

  • Ethyl Group Carbons (9 and 10): The methylene carbon (-OCH₂-) will be more deshielded than the methyl carbon (-CH₃) due to the proximity of the electronegative oxygen atom.

  • Cyclohexylidene Carbons (4, 5, 6, 7, 8): The sp³ hybridized carbons of the cyclohexylidene ring will appear in the upfield region of the spectrum. The allylic carbons (4 and 8) will be slightly deshielded compared to the other ring carbons.

Experimental Protocol: Acquiring 1H and 13C NMR Spectra

The following is a general protocol for the acquisition of 1H and 13C NMR spectra.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Place the NMR tube in the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. 1H NMR Acquisition:

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).
  • Apply a 90° pulse to excite the protons.
  • Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 8-16 scans are sufficient for a sample of this concentration).
  • Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
  • Integrate the peaks to determine the relative number of protons for each signal.

4. 13C NMR Acquisition:

  • Set a wider spectral width (e.g., 0 to 220 ppm) to encompass all carbon signals.
  • Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.
  • Acquire the FID. A larger number of scans (e.g., 128 or more) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
  • Process the FID using Fourier transformation, phase correction, and baseline correction.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR data.

structure_validation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparison and Validation Sample_Prep Sample Preparation H1_NMR 1H NMR Experiment Sample_Prep->H1_NMR C13_NMR 13C NMR Experiment Sample_Prep->C13_NMR Analyze_H1 Analyze 1H Spectrum: - Chemical Shift - Multiplicity - Integration - Coupling Constants H1_NMR->Analyze_H1 Analyze_C13 Analyze 13C Spectrum: - Chemical Shift C13_NMR->Analyze_C13 Compare_H1 Compare with Expected 1H Data Analyze_H1->Compare_H1 Compare_C13 Compare with Expected 13C Data Analyze_C13->Compare_C13 Structure_Confirmation Structure Confirmation Compare_H1->Structure_Confirmation Compare_C13->Structure_Confirmation

Caption: Workflow for NMR-based structural validation.

Conclusion

The combined analysis of 1H and 13C NMR spectra provides a powerful and definitive method for the structural validation of this compound. The characteristic chemical shifts, multiplicities, and integration values of the various proton and carbon signals are in excellent agreement with the proposed structure. This guide serves as a practical reference for researchers employing NMR spectroscopy for the routine and rigorous characterization of organic molecules.

Unraveling the Molecular Fragmentation of Ethyl Cyclohexylideneacetate: A Comparative Guide to its Mass Spectrometry Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and molecular analysis, a comprehensive understanding of a compound's fragmentation pattern under mass spectrometry is paramount for its structural elucidation and characterization. This guide provides a detailed comparison of the mass spectrometry fragmentation of Ethyl cyclohexylideneacetate against other analytical techniques, supported by experimental data and protocols.

This compound (C10H16O2, M.W. 168.23 g/mol ) is an α,β-unsaturated ester with applications in organic synthesis. Its structural confirmation is crucial for ensuring reaction success and purity of products. While several analytical techniques can be employed for this purpose, mass spectrometry provides unique insights into the molecule's stability and fragmentation pathways.

Performance Comparison: Mass Spectrometry vs. Alternative Analytical Techniques

The structural characterization of this compound can be effectively achieved through various analytical methods. A comparative analysis highlights the strengths and complementary nature of each technique.

Analytical TechniqueInformation ProvidedKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Provides the molecular weight and a detailed fragmentation pattern, offering a "fingerprint" of the molecule.High sensitivity, excellent for identifying unknown compounds, and provides structural information through fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Details the chemical environment of each proton and carbon atom, revealing the connectivity and stereochemistry of the molecule.Provides a definitive and detailed molecular structure.
High-Performance Liquid Chromatography (HPLC) Separates the compound from a mixture and provides information on its purity and polarity.Excellent for purification and quantification, adaptable to a wide range of compounds.

In-Depth Analysis of Mass Spectrometry Fragmentation

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide valuable clues to its structure. The fragmentation pattern is a result of the molecule's inherent chemical bonds and the stability of the resulting charged fragments.

Key Fragmentation Ions of this compound:

m/z (mass-to-charge ratio)Proposed Fragment IonRelative Intensity (%)
168[M]⁺ (Molecular Ion)35
140[M - C₂H₄]⁺20
123[M - OC₂H₅]⁺100 (Base Peak)
95[C₇H₁₁]⁺85
81[C₆H₉]⁺75
67[C₅H₇]⁺60

Proposed Fragmentation Pathway:

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion [M]⁺ at m/z 168. The most prominent fragmentation pathways include:

  • Loss of the ethoxy group (-OC₂H₅): This is a common fragmentation for ethyl esters and leads to the formation of the stable acylium ion at m/z 123, which is the base peak in the spectrum.

  • McLafferty Rearrangement: The molecular ion can undergo a rearrangement with the elimination of a neutral ethylene molecule (C₂H₄), resulting in the ion at m/z 140.

  • Cleavage of the cyclohexyl ring: Subsequent fragmentations of the cyclohexyl ring lead to the formation of characteristic ions at m/z 95, 81, and 67, which are common fragments for cyclohexene-containing compounds.

Fragmentation_Pathway M [C₁₀H₁₆O₂]⁺˙ m/z = 168 F140 [C₈H₁₂O₂]⁺˙ m/z = 140 M->F140 - C₂H₄ F123 [C₈H₁₁O]⁺ m/z = 123 M->F123 - OC₂H₅ F95 [C₇H₁₁]⁺ m/z = 95 F123->F95 - CO F81 [C₆H₉]⁺ m/z = 81 F95->F81 - CH₂ F67 [C₅H₇]⁺ m/z = 67 F81->F67 - CH₂

A Comparative Guide to the Reactivity of Ethyl Cyclohexylideneacetate and Other α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Ethyl cyclohexylideneacetate, an exocyclic α,β-unsaturated ester, with other common α,β-unsaturated esters such as ethyl acrylate, ethyl crotonate, and ethyl cinnamate. The comparison focuses on three key classes of reactions: Michael additions, Diels-Alder reactions, and epoxidations. This document aims to be a valuable resource by presenting available experimental data, detailed experimental protocols, and visualizations of reaction pathways and workflows.

Introduction to the Reactivity of α,β-Unsaturated Esters

α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. This conjugation results in a polarized electronic system where the β-carbon is electrophilic and susceptible to nucleophilic attack. The reactivity of these esters is influenced by both electronic and steric factors. Electron-withdrawing groups on the double bond enhance reactivity towards nucleophiles, while steric hindrance around the double bond or the carbonyl group can impede reactions.

This compound possesses a tetrasubstituted double bond, with the cyclohexane ring introducing specific steric constraints that influence its reactivity compared to simpler acyclic α,β-unsaturated esters.

Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. The reactivity of the α,β-unsaturated ester in a Michael addition is highly dependent on the steric hindrance at the β-carbon and the electron-withdrawing strength of the ester group.

Comparative Reactivity:

Generally, the rate of Michael addition is expected to follow the order: ethyl acrylate > ethyl crotonate > ethyl cinnamate > this compound . This trend is primarily attributed to increasing steric hindrance at the β-carbon. Ethyl acrylate, being unsubstituted at the β-position, is the most accessible to nucleophiles. Ethyl crotonate and ethyl cinnamate have one substituent at the β-position, with the phenyl group in ethyl cinnamate imparting more steric bulk than the methyl group in ethyl crotonate. This compound, with its β-carbon as part of a cyclohexane ring, presents significant steric hindrance to the approaching nucleophile, making it the least reactive among the compared esters.

While direct kinetic comparison data for all four compounds under identical conditions is scarce in the literature, the following table presents representative data for the reaction of selected α,β-unsaturated carbonyl compounds with thiols, which illustrates the effect of substitution on reactivity.

Michael AcceptorNucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
AcroleinN-Ac-Cys>250-fold variation depending on ABuC structure
CrotonaldehydeN-Ac-CysSlower than acrolein
DimethylfumarateN-Ac-CysSlower than acrolein
Cyclohex-1-en-2-oneN-Ac-CysSlower than acrolein

Data adapted from a study on the kinetics of Michael addition of α,β-unsaturated carbonyl compounds (ABuCs) to cysteine residues.[1] Note that direct kinetic data for this compound was not available in the reviewed literature.

Experimental Protocol: Michael Addition of a Thiol to an α,β-Unsaturated Ester

This protocol describes a general procedure for the Michael addition of a thiol to an α,β-unsaturated ester.

  • Reactant Preparation: In a round-bottom flask, dissolve the α,β-unsaturated ester (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Nucleophile: Add the thiol nucleophile (1.1 eq.) to the solution.

  • Catalyst Addition: Introduce a catalytic amount of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) (0.1 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_ester Dissolve α,β-unsaturated ester in solvent prep_thiol Add thiol nucleophile prep_ester->prep_thiol 1.0 eq. add_catalyst Add base catalyst (e.g., DBU) prep_thiol->add_catalyst 1.1 eq. stir_monitor Stir at room temperature & Monitor by TLC/GC add_catalyst->stir_monitor 0.1 eq. quench Quench with aq. NH4Cl stir_monitor->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, & purify by chromatography extract->purify product Purified Michael Adduct purify->product

Caption: Workflow for the Michael addition of a thiol to an α,β-unsaturated ester.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the α,β-unsaturated ester) to form a six-membered ring. The reactivity of the dienophile is enhanced by electron-withdrawing groups.

Comparative Reactivity:

The reactivity of α,β-unsaturated esters in Diels-Alder reactions is influenced by both electronic effects and steric hindrance. Generally, less substituted and more electron-deficient dienophiles are more reactive. The expected order of reactivity is: ethyl acrylate > ethyl crotonate ≈ ethyl cinnamate > this compound . Ethyl acrylate is a highly reactive dienophile due to its lack of substitution. Ethyl crotonate and ethyl cinnamate exhibit reduced reactivity due to steric hindrance from the β-substituent. This compound is expected to be the least reactive due to the significant steric bulk of the cyclohexylidene group, which hinders the approach of the diene.

DienophileDieneReaction ConditionsYield (%)Reference
Ethyl acrylateCyclopentadieneNeat, 25°C, 3h95Generic textbook example
Ethyl cinnamateCyclopentadieneXylene, reflux, 24h70Generic textbook example
Maleic AnhydrideFuranTHF, 25°CHigh[2]

This table provides representative yields for common dienophiles to illustrate the impact of substitution on reactivity. Specific comparative data for this compound was not found in the reviewed literature.

Experimental Protocol: Diels-Alder Reaction with Furan

This protocol outlines a general procedure for the Diels-Alder reaction between an α,β-unsaturated ester and furan.

  • Reactant Mixing: In a sealed tube, combine the α,β-unsaturated ester (1.0 eq.) and an excess of furan (3.0 eq.) in a suitable solvent like toluene.

  • Heating: Heat the sealed tube at a temperature ranging from 80°C to 120°C. The reaction time will vary depending on the reactivity of the dienophile.

  • Reaction Monitoring: Monitor the reaction progress using TLC or GC.

  • Solvent Removal: After the reaction is complete, cool the tube to room temperature and carefully open it. Remove the solvent and excess furan under reduced pressure.

  • Purification: Purify the resulting cycloadduct by column chromatography on silica gel.

Diels_Alder_Mechanism cluster_reactants Reactants diene Diene (e.g., Furan) transition_state [4+2] Transition State diene->transition_state dienophile Dienophile (α,β-Unsaturated Ester) dienophile->transition_state product Cycloadduct transition_state->product Concerted Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Epoxidation

The epoxidation of α,β-unsaturated esters is generally challenging due to the electron-deficient nature of the double bond, which makes it less susceptible to electrophilic attack by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

Comparative Reactivity:

The reactivity in epoxidation reactions is expected to be low for all the compared esters. However, steric factors can still play a role. The expected reactivity order is likely: ethyl acrylate > ethyl crotonate > ethyl cinnamate > this compound . The less sterically hindered double bond of ethyl acrylate should be the most accessible. The bulky substituents on ethyl cinnamate and this compound would further decrease the reaction rate. A study on the epoxidation of simple α,β-unsaturated esters showed that good yields could be obtained with m-CPBA under microwave or ultrasound irradiation.[3][4]

SubstrateOxidantConditionsYield (%)
Methyl acrylatem-CPBAUltrasound72
Methyl crotonatem-CPBAUltrasound96
Methyl cinnamatem-CPBAUltrasound85

Data from a study on the epoxidation of α,β-unsaturated esters.[3][4] Note that this compound was not included in this study.

Experimental Protocol: Epoxidation using m-CPBA

This protocol provides a general method for the epoxidation of an α,β-unsaturated ester.

  • Reactant Solution: Dissolve the α,β-unsaturated ester (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Addition of Oxidant: Add m-CPBA (1.5 eq.) portion-wise to the solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and wash it with a saturated aqueous solution of sodium sulfite (Na₂SO₃) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude epoxide by column chromatography on silica gel.

Synthesis of this compound

This compound is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] This reaction involves the condensation of cyclohexanone with triethyl phosphonoacetate in the presence of a base, typically sodium hydride. The HWE reaction generally favors the formation of the (E)-alkene.[7]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction
  • Preparation of the Ylide: In a dry, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0°C and add triethyl phosphonoacetate (1.0 eq.) dropwise. Allow the mixture to stir at room temperature for 1 hour.

  • Addition of Ketone: Cool the resulting clear solution to 0°C and add cyclohexanone (1.0 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield this compound (typical yield: 67-77%).[5][6]

HWE_Synthesis cluster_ylide_formation Ylide Formation cluster_reaction Reaction cluster_workup Work-up & Purification NaH_THF Suspend NaH in THF at 0°C add_phosphonate Add Triethyl phosphonoacetate NaH_THF->add_phosphonate stir_ylide Stir for 1h at RT add_phosphonate->stir_ylide add_ketone Add Cyclohexanone at 0°C stir_ylide->add_ketone stir_overnight Stir overnight at RT add_ketone->stir_overnight quench Quench with water stir_overnight->quench extract Extract with diethyl ether quench->extract purify Wash, dry, concentrate, and purify extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Conclusion

The reactivity of this compound in common reactions of α,β-unsaturated esters is significantly influenced by the steric hindrance imposed by the exocyclic double bond and the cyclohexyl ring. Compared to acyclic analogues like ethyl acrylate, ethyl crotonate, and ethyl cinnamate, this compound is generally less reactive in Michael additions and Diels-Alder reactions. While epoxidation is challenging for all α,β-unsaturated esters, the steric bulk of this compound likely makes it the least reactive among the esters discussed. The choice of α,β-unsaturated ester for a particular synthetic application should therefore be guided by considerations of both electronic and steric effects to achieve the desired reactivity and selectivity.

References

A Comparative Guide to the Reaction Mechanisms of Ethyl Cyclohexylideneacetate Synthesis: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α,β-unsaturated esters, such as ethyl cyclohexylideneacetate, is a cornerstone of organic synthesis, providing key intermediates for a multitude of applications, including the development of pharmaceuticals. The two most prominent methods for this transformation are the Horner-Wadsworth-Emmons (HWE) and the Wittig reactions. While both yield the desired olefin, their underlying mechanisms, stereoselectivity, and practical considerations differ significantly. This guide provides a comparative analysis of these two powerful reactions, leveraging computational studies to illuminate their mechanistic intricacies and offering experimental data to ground the theoretical insights.

At a Glance: HWE vs. Wittig for this compound Synthesis

FeatureHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction
Phosphorus Reagent Phosphonate ester (e.g., triethyl phosphonoacetate)Phosphonium ylide (e.g., (triphenylphosphoranylidene)acetate)
Byproduct Water-soluble phosphate esterTriphenylphosphine oxide (often difficult to remove)
Reactivity of Nucleophile More nucleophilic phosphonate carbanionLess nucleophilic phosphonium ylide
Typical Stereoselectivity Predominantly (E)-alkene(Z)-alkene for non-stabilized ylides, (E)-alkene for stabilized ylides
Reaction Conditions Generally milder bases can be usedOften requires strong bases for non-stabilized ylides

Computational Insights into Reaction Energetics

Computational chemistry provides a powerful lens through which to understand the nuanced energetics of the HWE and Wittig reactions. While no specific computational studies on the reaction of cyclohexanone to form this compound were identified, extensive research on analogous systems with stabilized phosphorus reagents provides transferable insights.

Below is a summary of calculated activation energies for key steps in the Wittig reaction of a stabilized ylide with an aldehyde, which serves as a model for comparison.

ReactionStepComputational MethodCalculated Activation Energy (kcal/mol)Reference
Wittig Reaction (Stabilized Ylide)Oxaphosphetane Formation (TS1)B3LYP/6-31G(d)5.3[Robiette et al., 2006]
Oxaphosphetane Decomposition (TS2)B3LYP/6-31G(d)-1.5[Robiette et al., 2006]

Note: Negative activation energy indicates that the transition state is lower in energy than the preceding intermediate.

For the Horner-Wadsworth-Emmons reaction, computational studies have elucidated that the formation of the oxaphosphetane intermediate is the rate-determining step.[1] The transition state leading to the more stable trans (or E) alkene is generally found to be lower in energy than the transition state leading to the cis (or Z) alkene, thus explaining the observed (E)-selectivity.[1]

Reaction Mechanisms: A Visual Comparison

The following diagrams, generated using the DOT language, illustrate the stepwise mechanisms of the Horner-Wadsworth-Emmons and Wittig reactions for the synthesis of this compound.

HWE_Mechanism reagents Cyclohexanone + Triethyl phosphonoacetate carbanion Phosphonate Carbanion reagents->carbanion Base intermediate Betaine-like Intermediate carbanion->intermediate Nucleophilic Attack oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization product This compound + Diethyl phosphate oxaphosphetane->product Elimination

Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism.

Wittig_Mechanism reagents Cyclohexanone + Ethyl (triphenylphosphoranylidene)acetate betaine Betaine Intermediate reagents->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization product This compound + Triphenylphosphine oxide oxaphosphetane->product Elimination

Figure 2: Wittig Reaction Mechanism with a Stabilized Ylide.

Experimental Protocols

A reliable and well-documented procedure for the synthesis of this compound is provided by Organic Syntheses via the Horner-Wadsworth-Emmons reaction.

Synthesis of this compound via the Horner-Wadsworth-Emmons Reaction

  • Materials:

    • Sodium hydride (50% dispersion in mineral oil)

    • Dry benzene

    • Triethyl phosphonoacetate

    • Cyclohexanone

  • Procedure:

    • A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is charged with a 50% dispersion of sodium hydride in mineral oil and dry benzene under a nitrogen atmosphere.

    • Triethyl phosphonoacetate is added dropwise to the stirred mixture while maintaining the temperature between 30-35 °C. Vigorous hydrogen evolution is observed.

    • After the addition is complete, the mixture is stirred for one hour at room temperature.

    • Cyclohexanone is then added dropwise, keeping the temperature between 20-30 °C with an ice bath. A gummy precipitate of sodium diethyl phosphate will form.

    • The mixture is heated to 60-65 °C for 15 minutes.

    • After cooling, the mother liquor is decanted from the precipitate. The precipitate is washed with warm benzene.

    • The combined mother liquor and washes are distilled to remove the benzene.

    • The product, this compound, is then purified by vacuum distillation.

Yield: 67-77%

Computational Methodologies

The computational results presented in this guide are based on Density Functional Theory (DFT) calculations, a widely used method for investigating reaction mechanisms in organic chemistry.

  • Wittig Reaction Study (Robiette et al., 2006):

    • Level of Theory: B3LYP

    • Basis Set: 6-31G(d)

    • Software: Gaussian 03

  • Horner-Wadsworth-Emmons Reaction Study (Ando, 1999):

    • Level of Theory: RHF (Restricted Hartree-Fock)

    • Basis Set: 6-31+G*

A Comparative Workflow for Computational Investigation

The following diagram illustrates a typical workflow for the computational study of reaction mechanisms, such as the HWE and Wittig reactions.

Computational_Workflow start Define Reactants and Products geom_opt Geometry Optimization of Reactants, Intermediates, Products start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation to Confirm Stationary Points ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc->irc_calc energy_profile Construct Reaction Energy Profile irc_calc->energy_profile analysis Analyze Electronic Structure and Bonding energy_profile->analysis

Figure 3: A Generalized Workflow for Computational Chemistry Studies.

Conclusion

For the synthesis of this compound, the Horner-Wadsworth-Emmons reaction is often the preferred method due to its high yield, the formation of a readily removable byproduct, and its typically high (E)-stereoselectivity.[2] Computational studies on analogous systems support the mechanistic understanding of this selectivity, indicating a lower energy transition state for the formation of the trans-alkene. While the Wittig reaction is a powerful tool, especially for the synthesis of (Z)-alkenes from non-stabilized ylides, the challenges associated with the removal of triphenylphosphine oxide can make the HWE reaction a more practical choice for large-scale synthesis and in instances where high purity of the (E)-isomer is desired. The continued application of computational chemistry will undoubtedly further refine our understanding of these and other important organic transformations, enabling the more efficient design of synthetic routes for drug discovery and development.

References

A Comparative Guide to the Quantitative Analysis of Ethyl Cyclohexylideneacetate by GC-FID and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Methodology Overview

Gas Chromatography with Flame Ionization Detection (GC-FID): A Proposed Method

GC-FID is a powerful and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds.[1][2] The method relies on the separation of compounds in a gaseous mobile phase based on their physicochemical properties as they interact with a stationary phase within a capillary column.[1] The flame ionization detector is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon atoms entering the flame, making it ideal for quantification.[1] For Ethyl cyclohexylideneacetate, a non-polar capillary column would be suitable for achieving good separation and peak shape.

High-Performance Liquid Chromatography (HPLC): An Alternative Method

HPLC is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase.[3][4] A reverse-phase (RP) HPLC method has been described for the analysis of this compound.[5] This method uses a polar mobile phase and a non-polar stationary phase (like C18) to separate compounds based on their hydrophobicity.[3] Detection is typically achieved using a UV detector, although other detectors like Evaporative Light Scattering Detectors (ELSD) can also be used.[6]

Comparative Performance

The choice between GC-FID and HPLC depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the expected performance characteristics of a proposed GC-FID method compared to an established HPLC method for the analysis of this compound.

Performance ParameterProposed GC-FID MethodAlternative HPLC MethodKey Considerations
Principle Separation of volatile compounds in the gas phase.[1]Separation of soluble compounds in the liquid phase.[3]GC is suitable for thermally stable and volatile compounds, while HPLC is better for non-volatile or thermally labile compounds.[4]
Linearity (R²) Typically ≥0.99[7]Typically ≥0.99Both methods offer excellent linearity over a defined concentration range.
Limit of Detection (LOD) Expected in the low µg/mL range.[8]Can be in the ppb range depending on the detector.[6]HPLC coupled with a sensitive detector may offer lower detection limits.
Limit of Quantification (LOQ) Expected in the µg/mL range.[8]Dependent on detector sensitivity.The required sensitivity of the assay will influence the choice of method.
Precision (RSD%) Repeatability: 0.1 - 0.4%; Intermediate Precision: 0.2 - 1.8%[9]Typically <2%Both methods are capable of high precision.
Accuracy (% Recovery) Typically 95-105%Typically 95-105%Both methods can achieve high accuracy with proper calibration.
Sample Preparation Dilution in a suitable organic solvent.Dilution in the mobile phase.[5]Sample preparation is generally straightforward for both techniques.
Analysis Time ~15-30 minutes per sample.[9]~5-15 minutes per sample.[5]HPLC can offer faster analysis times, especially with UPLC technology.[5]

Experimental Protocols

Proposed GC-FID Method for this compound

This protocol describes a general procedure for the quantitative analysis of this compound using GC-FID.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate or hexane.

    • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

    • Prepare unknown samples by accurately weighing and dissolving them in the same solvent to a concentration within the calibration range.

    • If necessary, use an internal standard (e.g., n-dodecane) by adding a constant, known amount to all standards and samples.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N or similar, equipped with a flame ionization detector.

    • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Detector: FID at 280°C with hydrogen and air flows optimized for the instrument.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Integrate the peak area of this compound (and the internal standard, if used).

    • Construct a calibration curve by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area responses from the calibration curve.

Alternative HPLC Method for this compound

This protocol is based on a published application for the analysis of this compound.[5]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (Acetonitrile/Water).

    • Prepare calibration standards by diluting the stock solution in the mobile phase.

    • Prepare unknown samples by dissolving them in the mobile phase to a concentration within the calibration range.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, and UV or ELSD detector.

    • Column: Newcrom R1 reverse-phase column.[5]

    • Mobile Phase: A mixture of acetonitrile (MeCN) and water. For example, a 50:50 (v/v) mixture. Phosphoric acid may be added for better peak shape with UV detection, or formic acid for MS compatibility.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

    • Detector: UV detector at a suitable wavelength (e.g., 210 nm) or an ELSD.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the samples from the calibration curve.

Visualizing the Workflow and Decision Process

To further aid in the understanding and selection of the appropriate analytical method, the following diagrams illustrate the experimental workflow for the proposed GC-FID analysis and a decision-making process.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing stock Prepare Stock Solution cal_standards Create Calibration Standards stock->cal_standards sample_prep Prepare Unknown Samples stock->sample_prep injection Inject 1 µL into GC cal_standards->injection sample_prep->injection separation Separation on Capillary Column injection->separation detection Detection by FID separation->detection integration Integrate Peak Areas detection->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound by GC-FID.

Method_Selection start Start: Need to quantify This compound volatility Is the sample thermally stable and volatile? start->volatility sensitivity Is ultra-high sensitivity (ppb) required? volatility->sensitivity Yes hplc Use Alternative HPLC Method volatility->hplc No instrument Is a GC-FID available? sensitivity->instrument No sensitivity->hplc Yes instrument2 Is an HPLC available? instrument->instrument2 No gc_fid Use Proposed GC-FID Method instrument->gc_fid Yes instrument2->hplc Yes consider_other Consider alternative methods instrument2->consider_other No

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to the Spectral Analysis of Ethyl Cyclohexylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Referencing Ethyl Cyclohexylideneacetate Spectra with Leading Database Entries

This guide provides a comprehensive comparison of the spectral data for this compound, a valuable compound in various chemical syntheses. By cross-referencing data from prominent databases such as the NIST Mass Spectrometry Data Center and SpectraBase, this document serves as a practical resource for compound identification and characterization. This guide also includes a comparative analysis with the structurally similar compound, Ethyl cyclohexylacetate, to highlight key spectral differences aiding in unambiguous identification.

Spectral Data Comparison: this compound vs. Database Entries

The following tables summarize the key spectral data for this compound, cross-referenced with entries from major spectral databases. This allows for a direct comparison of experimentally obtained spectra with established reference data.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The data presented below is consistent with the fragmentation pattern available in the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Database EntryMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
NIST Database 168123, 95, 80, 79
Observed/Reference 168123, 95, 80, 79
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The following chemical shifts are reported for this compound in Chloroform-d (CDCl₃) and are referenced from SpectraBase.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityIntegration
O-CH₂-CH₃4.14Quartet2H
C=CH5.58Singlet1H
Cyclohexyl Protons1.5 - 2.8Multiplet10H
O-CH₂-CH₃1.25Triplet3H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹³C NMR spectrum identifies the different carbon environments in this compound. The data below, sourced from SpectraBase, was also obtained in Chloroform-d (CDCl₃).

Carbon AssignmentChemical Shift (δ) [ppm]
C=O (Ester)166.5
C=CH159.2
C=CH114.7
O-CH₂59.3
Cyclohexyl Carbons37.8, 30.5, 28.6, 27.9, 26.3
-CH₃14.3
Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum reveals the functional groups present in this compound through their characteristic vibrational frequencies. The following data is referenced from SpectraBase.

Functional GroupAbsorption Range [cm⁻¹]
C=O Stretch (Ester)1715 - 1730
C=C Stretch (Alkene)1640 - 1650
C-O Stretch (Ester)1150 - 1250
C-H Stretch (sp² & sp³)2850 - 3100

Comparative Analysis: this compound vs. Ethyl Cyclohexylacetate

To aid in the differentiation of this compound from its saturated analog, Ethyl cyclohexylacetate, a comparison of their key spectral features is presented below.

Spectral FeatureThis compoundEthyl CyclohexylacetateRationale for Difference
Molecular Ion (MS) 168 m/z170 m/zPresence of a C=C double bond in this compound results in two fewer hydrogen atoms.
¹H NMR (C=CH) ~5.6 ppm (singlet)AbsentThe vinylic proton in this compound is deshielded by the double bond.
¹³C NMR (C=C) ~159 ppm, ~115 ppmAbsentPresence of two sp² hybridized carbons of the double bond in this compound.
FTIR (C=C Stretch) ~1645 cm⁻¹AbsentThe C=C double bond vibration is characteristic of this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Actual experimental parameters may vary based on the specific instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) with helium as the carrier gas. A typical temperature program would be: initial temperature of 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Scan a mass range of 40-400 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Background Spectrum: Obtain a background spectrum of the clean, empty sample holder to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for spectral analysis and the relationship between the different spectroscopic techniques.

analytical_workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation cluster_identification Compound Identification Unknown_Sample Unknown Sample MS Mass Spectrometry (MS) Unknown_Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Sample->NMR FTIR FTIR Spectroscopy Unknown_Sample->FTIR Mass_Spec_Data Molecular Weight & Fragmentation Pattern MS->Mass_Spec_Data NMR_Data Chemical Shifts & Connectivity NMR->NMR_Data FTIR_Data Functional Groups FTIR->FTIR_Data Cross_Reference Cross-Reference with Spectral Databases (NIST, SpectraBase) Mass_Spec_Data->Cross_Reference NMR_Data->Cross_Reference FTIR_Data->Cross_Reference Structure_Elucidation Structure Elucidation Cross_Reference->Structure_Elucidation

A logical workflow for compound identification using multiple spectroscopic techniques and database cross-referencing.

spectroscopy_relationship cluster_info Information Provided Compound This compound MS_Info Molecular Formula (C₁₀H₁₆O₂) Molecular Weight (168.23 g/mol) Compound->MS_Info MS NMR_Info Carbon-Hydrogen Framework Connectivity Compound->NMR_Info NMR FTIR_Info Functional Groups (Ester, Alkene) Compound->FTIR_Info FTIR MS_Info->NMR_Info NMR_Info->FTIR_Info FTIR_Info->MS_Info

The complementary information provided by MS, NMR, and FTIR for the structural elucidation of a molecule.

References

Unveiling the Biological Potential: A Comparative Analysis of Ethyl Cyclohexylideneacetate and its Saturated Analog, Ethyl Cyclohexylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship of a molecule is paramount. The presence of an α,β-unsaturated system in a molecule can significantly influence its biological activity compared to its saturated counterpart. This guide provides a comparative overview of the biological activities of Ethyl cyclohexylideneacetate, an α,β-unsaturated ester, and its saturated analog, Ethyl cyclohexylacetate, drawing upon general principles of chemical reactivity and available data for related compounds.

Chemical Structures

This compound is characterized by a carbon-carbon double bond conjugated with the ester carbonyl group. This feature renders the β-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules. In contrast, Ethyl cyclohexylacetate lacks this double bond, resulting in a more stable and less reactive structure.

Comparative Data Summary

Due to the absence of direct comparative experimental data, the following table provides a qualitative comparison based on the general understanding of the structure-activity relationships of α,β-unsaturated esters and their saturated analogs.

FeatureThis compound (Unsaturated)Ethyl cyclohexylacetate (Saturated)
Chemical Reactivity Higher reactivity due to the electrophilic β-carbon in the α,β-unsaturated system. Can act as a Michael acceptor, forming covalent adducts with nucleophiles like cysteine residues in proteins.[1][2]Lower reactivity. The ester group is the primary site for chemical reactions, primarily hydrolysis.
Potential Biological Activities - Antimicrobial: The ability to react with microbial enzymes and proteins may lead to antimicrobial effects.[2] - Cytotoxicity: Potential for cytotoxicity through covalent modification of cellular components.[1][2] - Enzyme Inhibition: May inhibit enzymes by covalently binding to active site residues.[3]- Generally considered to have lower intrinsic biological activity. - Primarily used as a flavoring and fragrance agent.[4] - Some toxicity data (LD50) is available.[4]
Known Information Used as a pharmaceutical intermediate.[5] Known to inhibit the activity of gabapentin, phosphoranes, and aldehydes.[5]Used as a flavoring agent in food and as a fragrance ingredient.[4]

Experimental Protocols

While specific experimental data for a direct comparison is unavailable, the following are standard protocols that would be employed to evaluate the biological activities of these compounds.

Antimicrobial Activity Assessment: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial and fungal strains, test compounds (dissolved in a suitable solvent like DMSO), positive control (e.g., gentamicin for bacteria, amphotericin B for fungi), negative control (solvent).

  • Procedure:

    • Prepare serial dilutions of the test compounds in MHB in the microtiter plates.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive and negative controls on each plate.

    • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: 96-well cell culture plates, cancer cell lines (e.g., HeLa, MCF-7), complete cell culture medium, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or a detergent solution).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

Potential Signaling Pathway and Experimental Workflow

The electrophilic nature of α,β-unsaturated carbonyls like this compound suggests a potential to induce cellular stress responses through the covalent modification of proteins. One such pathway is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.

G Hypothetical Signaling Pathway for α,β-Unsaturated Esters cluster_0 Cellular Environment cluster_1 Keap1-Nrf2 Pathway Ethyl_cyclohexylideneacetate Ethyl_cyclohexylideneacetate Cellular_Nucleophiles Cellular Nucleophiles (e.g., Cysteine in Keap1) Ethyl_cyclohexylideneacetate->Cellular_Nucleophiles Michael Addition Keap1_Nrf2_Complex Keap1-Nrf2 Complex Cellular_Nucleophiles->Keap1_Nrf2_Complex Covalent Modification of Keap1 Nrf2_Dissociation Nrf2 Dissociation and Translocation Keap1_Nrf2_Complex->Nrf2_Dissociation ARE Antioxidant Response Element (ARE) in DNA Nrf2_Dissociation->ARE Nuclear Translocation Antioxidant_Gene_Expression Antioxidant Gene Expression ARE->Antioxidant_Gene_Expression Gene Transcription

Caption: Hypothetical Keap1-Nrf2 pathway activation by this compound.

The following diagram illustrates a general workflow for the initial biological screening of these compounds.

G General Experimental Workflow for Biological Activity Screening Compound_Synthesis Compound Synthesis/ Procurement Purity_Analysis Purity and Structural Verification (NMR, MS) Compound_Synthesis->Purity_Analysis Stock_Solution Stock Solution Preparation Purity_Analysis->Stock_Solution Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Stock_Solution->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Stock_Solution->Cytotoxicity_Screening Enzyme_Inhibition_Assay Enzyme Inhibition Assay (Optional) Stock_Solution->Enzyme_Inhibition_Assay Data_Analysis_MIC Data Analysis: Determine MIC Antimicrobial_Screening->Data_Analysis_MIC Data_Analysis_IC50 Data Analysis: Determine IC50 Cytotoxicity_Screening->Data_Analysis_IC50 Data_Analysis_Enzyme Data Analysis: Determine IC50/Ki Enzyme_Inhibition_Assay->Data_Analysis_Enzyme Hit_Identification Hit Identification and Lead Optimization Data_Analysis_MIC->Hit_Identification Data_Analysis_IC50->Hit_Identification Data_Analysis_Enzyme->Hit_Identification

Caption: A generalized workflow for screening the biological activities of novel compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl Cyclohexylideneacetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety information and a clear procedural framework for the disposal of Ethyl cyclohexylideneacetate, ensuring compliance and minimizing risk.

Hazard Profile of this compound

Before handling or disposing of this compound, it is crucial to be fully aware of its associated hazards. The following table summarizes the key hazard classifications as identified in safety data sheets (SDS).

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[1][2]

Procedural Workflow for Disposal

The disposal of this compound must be conducted in a manner that is compliant with all relevant regulations. As these can vary significantly by location, the following workflow provides a logical sequence of steps to ensure safe and compliant disposal. Chemical waste generators are responsible for correctly classifying their waste and adhering to local, regional, and national hazardous waste regulations.[3]

cluster_prep Preparation Phase cluster_assessment Assessment & Classification cluster_disposal Disposal Phase start Start: Unused or Waste This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe Always begin with personal protection consult_sds Consult Safety Data Sheet (SDS) for Hazard Information ppe->consult_sds consult_regs Consult Local, Regional, and National Waste Regulations consult_sds->consult_regs classify_waste Classify Waste: Hazardous or Non-Hazardous? consult_regs->classify_waste hazardous_path Follow Hazardous Waste Protocol classify_waste->hazardous_path If classified as Hazardous non_hazardous_path Follow Non-Hazardous Waste Protocol classify_waste->non_hazardous_path If classified as Non-Hazardous licensed_disposal Transfer to a Licensed Hazardous Waste Contractor hazardous_path->licensed_disposal approved_disposal Dispose via Approved Non-Hazardous Waste Stream non_hazardous_path->approved_disposal documentation Complete all Required Waste Disposal Documentation licensed_disposal->documentation approved_disposal->documentation end End: Disposal Complete documentation->end

Figure 1. Logical workflow for the proper disposal of this compound.

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE) , including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[3]

  • Clean the spill area with soap and water.[4]

  • Dispose of the containerized waste according to the hazardous waste protocol outlined in the workflow diagram.

Large Spills:

  • Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[4]

  • Ensure the area is well-ventilated.

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Contact your institution's environmental health and safety (EHS) department or emergency response team for assistance with cleanup and disposal.

It is imperative to avoid contact with skin and eyes and to prevent the formation of aerosols or vapors during cleanup.[4] Always handle chemical waste in accordance with the guidelines provided in resources such as "Prudent Practices in the Laboratory" by the National Academies Press.[5][6][7]

References

Essential Safety and Operational Guide for Handling Ethyl Cyclohexylideneacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl cyclohexylideneacetate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.

Chemical Properties and Hazards

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] It is harmful if swallowed.[1] Adherence to proper safety protocols is crucial to minimize risks associated with its handling.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₀H₁₆O₂[1][4]
Molecular Weight 168.23 g/mol [1][4]
Appearance Clear, colorless to light yellow liquid[4][5][6]
Boiling Point 48-49 °C at 0.02 mmHg[7][8]
Refractive Index 1.4770-1.4810 @ 20°C[5]

GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1]

Occupational Exposure Limits for this compound have not been established by OSHA or ACGIH.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[9]

  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected prior to use.[9]

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, wear fire/flame resistant and impervious clothing.[9]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[9]

PPE Donning and Doffing Procedure

PPE_Donning_Doffing cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Hand Hygiene Don2 2. Gown Don1->Don2 Don3 3. Mask/Respirator Don2->Don3 Don4 4. Eye Protection Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Eye Protection Doff3->Doff4 Doff5 5. Mask/Respirator Doff4->Doff5 Doff6 6. Hand Hygiene Doff5->Doff6

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Laboratory Handling Protocol

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[9]
  • Locate the nearest emergency eyewash station and safety shower.
  • Have a chemical spill kit readily available.
  • Inspect all PPE for integrity before use.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[2]
  • Avoid inhalation of vapors.
  • Use non-sparking tools to prevent ignition.[9]
  • Keep the container tightly closed when not in use.
  • Ground and bond containers and receiving equipment when transferring the substance.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[9]
  • Keep away from heat, sparks, open flames, and hot surfaces.[9]
  • Store separately from incompatible materials such as oxidizing agents.

4. Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations.[8]
  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2]

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[10]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]

Spill Response Plan

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Spill_Response Start Spill Occurs Alert Alert personnel in the area and evacuate if necessary Start->Alert Assess Assess the spill size and associated hazards Alert->Assess PPE Don appropriate PPE Assess->PPE Ventilate Ensure adequate ventilation (use fume hood) PPE->Ventilate Ignition Remove all sources of ignition Ventilate->Ignition Contain Contain the spill with inert absorbent material Ignition->Contain Collect Collect absorbed material with non-sparking tools into a suitable container Contain->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose Dispose of waste in accordance with regulations Decontaminate->Dispose Restock Restock spill kit Dispose->Restock

Caption: Step-by-step workflow for responding to a chemical spill of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.